molecular formula C9H9ClN2O4 B1330781 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid CAS No. 682804-60-0

3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

Cat. No.: B1330781
CAS No.: 682804-60-0
M. Wt: 244.63 g/mol
InChI Key: FWKPRIDXTRTCLJ-UHFFFAOYSA-N
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Description

3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is a specialized beta-amino acid derivative that serves as a versatile building block in synthetic organic and medicinal chemistry. Its structure incorporates both a beta-amino acid scaffold, recognized for its role in creating peptidomimetics and modifying peptide backbones to enhance metabolic stability, and a multifunctional aromatic ring containing both electron-withdrawing chloro and nitro substituents. These substituents make the aryl ring highly electrophilic, allowing it to participate in various nucleophilic aromatic substitution reactions, which are crucial for constructing more complex heterocyclic systems or for further functionalization. This compound is primarily valued as a key synthetic intermediate in the development of pharmaceutical candidates. Its structural features make it particularly useful in the synthesis of libraries of small molecules for high-throughput screening against biological targets. Research indicates its application as a precursor in the synthesis of quinoline derivatives, which are a privileged scaffold in medicinal chemistry with a wide range of biological activities. Furthermore, beta-amino acids like this one are of significant interest in the design of foldamers and bioactive compounds that mimic natural peptides but possess improved pharmacological properties. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9ClN2O4/c10-6-2-1-5(3-8(6)12(15)16)7(11)4-9(13)14/h1-3,7H,4,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKPRIDXTRTCLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345333
Record name 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid
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Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

682804-60-0
Record name β-Amino-4-chloro-3-nitrobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=682804-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid
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Foundational & Exploratory

Synthesis and characterization of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

For inquiries, please contact: Senior Application Scientist, Gemini Division, Google AI.

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, a substituted β-amino acid of significant interest to medicinal chemists and drug development professionals. β-amino acids are crucial structural motifs in numerous biologically active molecules, including pharmaceuticals and natural products.[1][2] Their incorporation into peptide backbones can enhance metabolic stability and confer specific conformational properties.[3] This document outlines a robust, one-pot synthetic protocol, explains the underlying chemical principles, and details a suite of analytical techniques for unambiguous structural verification and purity assessment. The methodologies are presented to be self-validating, ensuring researchers can replicate and confirm the experimental outcomes.

Introduction: The Significance of Substituted β-Aryl-β-Amino Acids

β-amino acids, homologues of the proteinogenic α-amino acids, are fundamental building blocks for a new generation of therapeutic agents.[1][3] Their unique structural feature—an additional methylene unit in the backbone—allows for the formation of stable secondary structures in β-peptides, such as helices and sheets, which can mimic or disrupt biological protein-protein interactions.[1]

The target molecule, 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, incorporates several key features that make it a valuable intermediate in drug discovery:

  • Chiral β-Amino Acid Core: Provides a scaffold for building peptidomimetics with defined stereochemistry.

  • Aryl Substitution: The phenyl ring is a common feature for interaction with biological targets.

  • Halogen and Nitro Functionalization: The chloro and nitro groups offer sites for further chemical modification. The electron-withdrawing nature of these groups also modulates the electronic properties of the aryl ring, which can be critical for receptor binding. The nitro group, in particular, can serve as a handle for further derivatization or as a precursor to an amino group, opening pathways to a diverse library of compounds.

This guide provides the necessary detail for researchers to synthesize this compound with high purity and to characterize it with confidence.

Synthesis Pathway and Mechanism

The synthesis of 3-amino-3-arylpropanoic acids can be achieved through various methods, including conjugate additions and Mannich-type reactions.[3] For the title compound, a highly efficient and operationally simple one-pot reaction based on the Rodionow synthesis is employed.[4][5] This method involves the condensation of an aromatic aldehyde, malonic acid, and an ammonia source in a suitable solvent.[4]

Overall Reaction Scheme

The synthesis proceeds by reacting 4-chloro-3-nitrobenzaldehyde with malonic acid and ammonium acetate in refluxing ethanol.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product R1 4-chloro-3-nitrobenzaldehyde Proc One-Pot Synthesis (Rodionow Reaction) R1->Proc R2 Malonic Acid R2->Proc R3 Ammonium Acetate R3->Proc P1 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid Proc->P1 EtOH, Reflux Decarboxylation

Caption: One-pot synthesis of the target β-amino acid.

Mechanistic Insights

The choice of this one-pot method is deliberate; it avoids the need to isolate potentially unstable intermediates and simplifies the overall workflow.[6] The reaction mechanism is believed to proceed through two interconnected pathways:

  • Knoevenagel Condensation: 4-chloro-3-nitrobenzaldehyde first undergoes a Knoevenagel condensation with malonic acid to form an α,β-unsaturated dicarboxylic acid.

  • Michael Addition & Decarboxylation: Ammonia, generated from ammonium acetate, acts as a nucleophile in a Michael addition to the unsaturated intermediate. This is followed by a spontaneous decarboxylation under the thermal conditions of the reaction to yield the final β-amino acid product.

This approach is highly effective for aromatic aldehydes bearing electron-withdrawing groups, as they activate the aldehyde towards the initial condensation and stabilize the intermediates.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis and purification of the target compound.

Materials and Reagents
ReagentPuritySupplier Example
4-chloro-3-nitrobenzaldehyde≥98%Sigma-Aldrich
Malonic Acid≥99%Sigma-Aldrich
Ammonium Acetate≥98%Sigma-Aldrich
Ethanol (Absolute)≥99.8%Fisher Scientific
Methanol (ACS Grade)≥99.8%Fisher Scientific
Hydrochloric Acid (conc.)37%VWR Chemicals
Sodium Hydroxide≥97%VWR Chemicals
Synthesis Workflow

Synthesis_Workflow start Start reactants Combine Reactants: - Aldehyde - Malonic Acid - Ammonium Acetate - Ethanol start->reactants reflux Reflux Reaction Mixture (e.g., 6-8 hours) reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Collect Crude Product via Vacuum Filtration cool->precipitate wash Wash with Cold Water & Ethanol precipitate->wash purify Purification: Recrystallization from Methanol/Water wash->purify dry Dry Product Under Vacuum purify->dry characterize Characterization (NMR, IR, MS) dry->characterize end End characterize->end

Caption: Step-by-step experimental workflow diagram.

Detailed Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chloro-3-nitrobenzaldehyde (1.86 g, 10.0 mmol), malonic acid (1.25 g, 12.0 mmol), and ammonium acetate (1.54 g, 20.0 mmol).

  • Solvent Addition: Add 50 mL of absolute ethanol to the flask.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form.

  • Isolation: Collect the crude solid by vacuum filtration through a Büchner funnel. Wash the solid sequentially with 20 mL of cold deionized water and 20 mL of cold ethanol to remove unreacted starting materials and salts.

  • Purification: The trustworthiness of any subsequent biological data relies on the purity of the compound. Therefore, recrystallization is a critical step. Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely. Slowly add hot deionized water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1 hour to maximize crystallization.

  • Final Product: Collect the purified white to off-white crystalline solid by vacuum filtration, wash with a small amount of cold 1:1 methanol/water, and dry under high vacuum. The expected molecular weight is 244.63 g/mol .[7]

Physicochemical and Spectroscopic Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is a primary tool for structural elucidation. The spectrum is recorded in a solvent like DMSO-d₆ to ensure the exchangeable amine (NH₂) and carboxylic acid (OH) protons are visible.

Expected ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5broad s1H-COOHThe carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[8][9]
~8.2d1HAr-H (C2-H)Proton ortho to the nitro group and meta to the chloro group is strongly deshielded.
~7.9dd1HAr-H (C6-H)Proton ortho to the chloro group and meta to the nitro group.
~7.7d1HAr-H (C5-H)Proton meta to both substituents.
~4.5t1H-CH (NH₂)CH₂-Methine proton adjacent to the amino group and the aromatic ring.
~2.7d2H-CH(NH₂) CH₂ -Methylene protons adjacent to the chiral center and the carboxyl group. They are diastereotopic and may appear as a doublet of doublets.
~2.5broad s2H-NH₂ Amine protons are exchangeable and appear as a broad singlet.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentRationale
3300 - 2500Strong, BroadO-H stretch (Carboxylic Acid Dimer)Characteristic broad absorption due to hydrogen bonding.[8][10]
3500 - 3300MediumN-H stretch (Primary Amine)Two bands may be visible for the symmetric and asymmetric stretching of the primary amine.[11]
~1710StrongC=O stretch (Carboxylic Acid)Carbonyl stretch, typical for a carboxylic acid.[8]
~1530 & ~1350StrongN-O asymmetric & symmetric stretchTwo distinct, strong peaks are the hallmark of a nitro group.[11]
~1600, ~1475MediumC=C stretch (Aromatic Ring)Absorptions characteristic of the aromatic ring.
~800StrongC-Cl stretchFound in the fingerprint region, indicative of the carbon-chlorine bond.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Expected Mass Spectrometry Data (ESI+)

m/z ValueAssignmentRationale
245.03[M+H]⁺The protonated molecular ion. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observed at m/z 245 and 247, which is a key validation point.
228.03[M+H - NH₃]⁺Loss of ammonia from the parent ion.
199.03[M+H - HCOOH]⁺ or [M - COOH]⁺Loss of formic acid or the carboxyl radical is a common fragmentation pathway for amino acids.[12]

Conclusion

This guide details a reliable and efficient method for the synthesis of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, a valuable building block for drug discovery and development. By providing a robust experimental protocol, explaining the underlying chemical principles, and establishing a clear framework for analytical characterization, this document serves as a practical resource for researchers. The self-validating nature of the described characterization workflow ensures that scientists can proceed with confidence in the quality and identity of their synthesized material, which is the cornerstone of reproducible and impactful research.

References

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available from: [Link]

  • Bérubé, G. (2006). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • Prasad, Y. R. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research. Available from: [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign Department of Chemistry. Available from: [Link]

  • Awatani, H. et al. (2014). Biosynthesis of natural products containing β-amino acids. Natural Product Reports. Available from: [Link]

  • Tan, C. Y. K. & Weaver, D. F. (2002). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Tetrahedron. Available from: [Link]

  • Patexia. (2002). Process of preparing 3S-3-amino-3-aryl proprionic acid and derivatives thereof. Available from: [Link]

  • ResearchGate. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Therapeutic Potential: Fmoc-(R)-3-Amino-3-(3-nitrophenyl)propionic acid in Drug Development. Available from: [Link]

  • PubChem. (s)-3-Amino-3-(3-nitrophenyl)propionic acid. Available from: [Link]

  • Google Patents. (2006). Process for producing 3-amino-2-hydroxypropionic acid derivatives.
  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

  • MDPI. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

  • Lead Sciences. (S)-3-Amino-3-(4-nitrophenyl)propanoic acid. Available from: [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • ResearchGate. (2019). Synthetic procedures for the synthesis of 3-nitropropanoic acid. Available from: [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. Available from: [Link]

  • PubChem. 3-Amino-3-(3-chloro-4-nitrophenyl)propanoic acid. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

  • Nagwa. (2019). ¹H NMR Spectrum of Propanoic Acid. Available from: [Link]

  • PharmaCompass. 3-amino-3-(3-chlorophenyl)propanoic acid. Available from: [Link]

  • Utah Tech University. Learning Guide for Chapter 3 - Infrared Spectroscopy. Available from: [Link]

  • Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of propanoic acid. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2024). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Available from: [Link]

  • NIST WebBook. 2-Amino-3-(4-hydroxyphenyl)-propanoic acid. Available from: [Link]

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Sources

Spectroscopic analysis (NMR, IR, MS) of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is a substituted β-amino acid derivative. Its structural complexity, incorporating a chiral center, an aromatic ring with strong electron-withdrawing groups, and multiple functional groups, makes it a molecule of interest in synthetic chemistry and drug development. A thorough structural confirmation is paramount for its application. This guide provides a detailed, multi-technique spectroscopic approach for the comprehensive characterization of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is on the rationale behind the expected spectral features, providing a predictive framework for analysis and validation.

Introduction: The Analytical Imperative

The precise structural elucidation of a synthetic compound is a cornerstone of chemical research and pharmaceutical development. For a molecule like 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, with its potential as a building block or a pharmacologically active agent, unambiguous characterization is non-negotiable. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular architecture. This document serves as a senior application scientist's guide to interpreting the NMR, IR, and MS data expected for this specific molecule, grounding the analysis in fundamental principles and data from analogous structures.

The molecular structure, presented below, forms the basis for all subsequent spectroscopic predictions.

Caption: Structure of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical, complementary information.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The choice of solvent is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended over chloroform (CDCl₃). It will solubilize the polar amino acid and, more importantly, its ability to hydrogen bond will slow the chemical exchange of the -NH₂ and -COOH protons, allowing them to be observed as distinct, often broad, signals.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters: A standard pulse sequence is sufficient. Ensure an adequate relaxation delay (e.g., 5 seconds) to allow for proper integration, especially of the potentially broad signals.

Predicted ¹H NMR Data and Interpretation

The structure presents several distinct proton environments. The electron-withdrawing nature of the nitro and chloro groups will significantly influence the chemical shifts of the aromatic protons, pushing them downfield.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
COOH~12.0 - 13.0Broad singlet1HThe acidic proton of the carboxylic acid typically appears far downfield and is often broad due to hydrogen bonding and chemical exchange.[1][2]
Ar-H (H-2')~8.2 - 8.4Doublet (d)1HThis proton is ortho to the strongly electron-withdrawing NO₂ group, causing a significant downfield shift. It will be split by H-6' (J≈2-3 Hz).
Ar-H (H-6')~7.8 - 8.0Doublet of doublets (dd)1HThis proton is ortho to the Cl and meta to the NO₂ group. It will be split by both H-5' (J≈8-9 Hz) and H-2' (J≈2-3 Hz).
Ar-H (H-5')~7.6 - 7.8Doublet (d)1HThis proton is ortho to the carbon bearing the amino acid side chain and meta to the Cl. It will be split by H-6' (J≈8-9 Hz).
Cα-H~4.5 - 4.8Triplet (t) or dd1HThis methine proton is deshielded by the adjacent aromatic ring and the amino group. It will be coupled to the two diastereotopic Cβ protons.
NH₂~3.0 - 4.0Broad singlet2HThe chemical shift of amine protons is highly variable and depends on concentration and solvent. The signal is typically broad due to quadrupole broadening from the ¹⁴N nucleus and exchange.
Cβ-H₂~2.8 - 3.2Multiplet (m)2HThese methylene protons are diastereotopic due to the adjacent chiral center (Cα). They will couple with each other (geminal coupling) and with the Cα-H (vicinal coupling), resulting in a complex multiplet, often an ABX system.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Trustworthiness: A proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon environments, serving as a self-validating system for the proposed structure. The presence of nine distinct signals would strongly support the assigned structure.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire on a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

  • Acquisition Parameters: Employ a standard proton-decoupled pulse sequence to produce a spectrum of singlets. A sufficient number of scans will be required due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data and Interpretation

Carbon Assignment Predicted δ (ppm) Rationale
C=O~172 - 175The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[1][3]
C-NO₂ (C-3')~148 - 150The carbon directly attached to the nitro group is strongly deshielded.
C-Cl (C-4')~130 - 135The carbon attached to chlorine shows a moderate downfield shift.
C-Side Chain (C-1')~140 - 145The aromatic carbon bearing the substituent will be downfield.
C-H (Aromatic)~120 - 135The remaining three protonated aromatic carbons will appear in this region. Specific assignments can be made with 2D NMR techniques (HSQC/HMBC).
Cα (CH-NH₂)~50 - 55The chiral carbon attached to the nitrogen is found in the typical range for α-amino acids.
Cβ (CH₂)~40 - 45The methylene carbon adjacent to the chiral center and carboxylic acid.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Authoritative Grounding: IR spectroscopy excels at identifying the presence of specific functional groups. The predicted absorption frequencies are based on well-established correlation tables for organic compounds.[4][5][6]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

  • Instrumentation: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Acquisition: Acquire a background spectrum first, then the sample spectrum. The instrument software will produce the final transmittance or absorbance spectrum.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
3300 - 2500O-H stretchCarboxylic AcidStrong, very broad
3400 - 3250N-H stretchPrimary AmineMedium (often two bands)
3100 - 3000C-H stretchAromaticMedium to weak
~1710C=O stretchCarboxylic Acid (dimer)Strong, sharp
1600 - 1585C=C stretchAromatic RingMedium
1550 - 1475N-O asymmetric stretchNitro GroupStrong
1500 - 1400C=C stretchAromatic RingMedium
1360 - 1290N-O symmetric stretchNitro GroupStrong
1320 - 1000C-O stretchCarboxylic AcidStrong
900 - 675C-H "oop" bendAromatic (substitution pattern)Strong
850 - 550C-Cl stretchAryl HalideMedium to strong

Causality Behind Choices: The broadness of the O-H stretch from the carboxylic acid is a hallmark feature, resulting from extensive hydrogen bonding.[1][7] The two strong bands for the nitro group are also highly characteristic and diagnostic.[8]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule. It is a "soft" ionization technique that typically yields an intact molecular ion, which is crucial for determining the molecular weight. We will predict the fragmentation pattern under positive ion mode (ESI+), where the molecule is likely to be protonated.

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation: Introduce the sample into an ESI-MS system, often coupled with a liquid chromatograph (LC) for purification.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The molecular formula is C₉H₉ClN₂O₄, with a monoisotopic mass of 244.0251.

Predicted Mass Spectrum Data

  • Molecular Ion Peak: In ESI+ mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 245.0329.

  • Isotopic Pattern (Trustworthiness): The presence of chlorine is a key validation point. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show a characteristic isotopic pattern for any chlorine-containing ion: a peak at m/z (corresponding to ³⁵Cl) and another peak at m/z + 2 (for ³⁷Cl) with an intensity ratio of approximately 3:1.[9] For the [M+H]⁺ ion, this will manifest as peaks at m/z 245 and 247.

Predicted Fragmentation Pathway

Tandem MS (MS/MS) experiments can induce fragmentation to further confirm the structure. Key neutral losses and fragment ions are predictable.

fragmentation_pathway M_H [M+H]⁺ m/z 245/247 F1 [M+H - H₂O]⁺ m/z 227/229 M_H->F1 - H₂O F2 [M+H - COOH₂]⁺ m/z 199/201 M_H->F2 - HCOOH F3 [M+H - H₂O - NO₂]⁺ m/z 181/183 F1->F3 - NO₂ F4 Aryl Cation m/z 154/156 F2->F4 - C₂H₄N

Caption: Predicted ESI+ fragmentation pathway for the target molecule.

  • Loss of Water (m/z 227/229): A common initial fragmentation from the carboxylic acid group.

  • Loss of Formic Acid (m/z 199/201): Decarboxylation is a favorable fragmentation pathway for carboxylic acids.[10]

  • Loss of Nitro Group (NO₂): Aromatic nitro compounds readily lose the NO₂ radical (46 Da).[11][12][13]

  • Cleavage of the Side Chain: Scission of the Cα-Cβ bond can lead to the formation of a stable benzylic-type cation.

Conclusion

The combination of NMR, IR, and MS provides a robust and orthogonal analytical workflow for the definitive structural confirmation of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid. ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of all key functional groups, while high-resolution mass spectrometry provides an exact molecular weight and a diagnostic isotopic signature. The predicted data in this guide serves as a reliable benchmark for researchers, ensuring the scientific integrity of their work by enabling confident identification and characterization of this complex molecule.

References

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Bowie, J. H., et al. (1967). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic, 76-82. [Link]

  • Indira Gandhi National Open University. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Ramana, D. V., & Vairamani, M. (2011). Mass Spectrometry of Nitro and Nitroso Compounds. The Chemistry of Functional Groups, 223-249. [Link]

  • University of Calgary. IR: nitro groups. [Link]

  • University of Calgary. Table of Characteristic IR Absorptions. [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Doc Brown's Chemistry. H-1 NMR spectrum of propanoic acid. [Link]

  • Doc Brown's Chemistry. C-13 NMR spectrum of propanoic acid. [Link]

  • Doc Brown's Chemistry. Infrared Spectroscopy Index. [Link]

  • Doc Brown's Chemistry. Mass spectrum of propanoic acid. [Link]

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An In-depth Technical Guide to the X-ray Crystal Structure Determination of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, field-proven methodology for the determination and analysis of the single-crystal X-ray structure of the novel compound, 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid. Directed at researchers, scientists, and professionals in drug development, this document outlines the entire workflow, from synthesis and crystallization to data analysis and structural interpretation. The protocols described herein are designed to ensure scientific integrity and generate a self-validating dataset.

Introduction

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties, and by extension, its biological activity.[1][2] For novel compounds in drug discovery pipelines, such as 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, X-ray crystallography remains the gold standard for elucidating this atomic-level architecture.[2][3] This knowledge is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutics.

This guide presents a hypothetical, yet plausible, pathway to determining the crystal structure of the title compound. While a public crystal structure for this specific molecule is not available as of the writing of this document, the methodologies outlined represent a robust and reliable approach to its determination.

Part 1: Synthesis and Material Preparation

A plausible synthetic route to obtain 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is essential for generating high-purity material suitable for crystallization. Based on established organic chemistry principles and similar reported syntheses, a multi-step synthesis can be proposed.[4][5][6]

Proposed Synthetic Pathway

A likely synthetic route would involve the reaction of 4-chloro-3-nitrobenzaldehyde with a suitable source of the amino-propanoic acid backbone, followed by appropriate workup and purification.

Diagram of Proposed Synthetic Workflow

G cluster_synthesis Synthesis Workflow start 4-chloro-3-nitrobenzaldehyde + Malonic Acid step1 Condensation Reaction (e.g., Knoevenagel condensation) start->step1 step2 Reduction of intermediate (e.g., Catalytic Hydrogenation) step1->step2 step3 Purification (e.g., Recrystallization, Chromatography) step2->step3 product 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid step3->product G cluster_xrd X-ray Crystallography Workflow crystal Single Crystal mount Mount on Goniometer crystal->mount xray Expose to X-ray Beam mount->xray diffraction Collect Diffraction Pattern xray->diffraction process Process Raw Data diffraction->process solve Solve Phase Problem process->solve refine Refine Structural Model solve->refine validate Validate Final Structure refine->validate

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is a substituted β-amino acid derivative. Its structural complexity, featuring a stereocenter and an electronically diverse aromatic ring, makes it a compound of interest in medicinal chemistry and drug discovery. The presence of a carboxylic acid, an amino group, a chloro substituent, and a nitro group imparts a unique combination of physicochemical properties that are critical to its behavior in biological systems. Understanding these properties is paramount for its potential application in the development of novel therapeutics. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside standardized methodologies for their determination.

Physicochemical Properties Summary

A consolidated summary of the key physicochemical properties of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is presented below. It is important to note the distinction between experimentally determined and computationally predicted values.

PropertyValueSource/MethodNotes
CAS Number 682804-60-0-
Molecular Formula C₉H₉ClN₂O₄-
Molecular Weight 244.63 g/mol -
Melting Point 220 °C (decomposes)ExperimentalThe compound decomposes upon melting.
Boiling Point Not applicable-Decomposes before boiling.
pKa (acidic) 2.5 (Predicted)MolGpKa[1][2][3][4][5]Refers to the carboxylic acid proton.
pKa (basic) 8.5 (Predicted)MolGpKa[1][2][3][4][5]Refers to the amino group.
Aqueous Solubility (logS) -2.8 (Predicted)AqSolPred[6][7][8][9]Predicted for pH 7.4.

Experimental and Computational Methodologies

Melting Point Determination (Experimental)

The melting point is a critical indicator of a compound's purity and identity. For 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, the experimentally determined melting point is 220 °C, with decomposition.

The capillary melting point method is the standard for determining the melting point of a crystalline organic solid.[10][11][12][13][14][15][16][17] It is chosen for its accuracy, small sample requirement, and the ability to observe the melting process, including any decomposition. The observation of decomposition is crucial as it indicates thermal instability at the melting temperature.

  • Sample Preparation: A small amount of the dry, crystalline 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is finely powdered. A capillary tube, sealed at one end, is tapped into the powder to collect a small sample (2-3 mm in height).[13] The tube is then inverted and tapped gently to pack the sample at the bottom.[10][13]

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[10]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is the completion of melting. For this compound, visual evidence of charring or gas evolution should be noted as decomposition.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Powder Finely Powder Sample Load Load into Capillary Tube (2-3mm) Powder->Load Pack Pack Sample Load->Pack Insert Insert into Apparatus Pack->Insert Prepared Sample Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe Melting & Decomposition Heat->Observe Record Record Temperature Range Observe->Record

Caption: Workflow for Capillary Melting Point Determination.

pKa Prediction (Computational)

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. In the absence of experimental data, computational methods provide valuable estimates.

MolGpKa is a web-based tool that utilizes a graph-convolutional neural network to predict pKa values.[1][2][3][4][5] This approach learns the chemical patterns related to acidity and basicity from a large database of known compounds. For 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, MolGpKa predicts two pKa values:

  • An acidic pKa of approximately 2.5, corresponding to the deprotonation of the carboxylic acid group.

  • A basic pKa of approximately 8.5, corresponding to the protonation of the amino group.

Aqueous Solubility Prediction (Computational)

Aqueous solubility is a key determinant of a drug's bioavailability. Poor solubility can be a major hurdle in drug development.

AqSolPred is a consensus machine learning model for predicting aqueous solubility (logS).[6][7][8][9] It integrates multiple machine learning algorithms trained on a large, curated dataset of aqueous solubility data. For 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, AqSolPred predicts a logS value of approximately -2.8 at pH 7.4. This indicates that the compound is likely to have low solubility in water at physiological pH.

Conclusion

This technical guide provides a summary of the currently available and predicted physicochemical properties of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid. The experimental melting point, coupled with the predicted pKa and solubility values, offers a foundational understanding of this compound's characteristics. For researchers and drug development professionals, this information is vital for designing experiments, interpreting biological data, and guiding further development of this and related molecules. It is strongly recommended that the predicted values be confirmed by experimental determination as the compound progresses through the development pipeline.

References

  • Pan, X., Wang, H., Li, C., Zhang, J. Z. H., & Ji, C. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling, 61(7), 3159–3163. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Sorkun, M. C., Khetan, A., & Er, S. (2019). AqSolDB, a curated reference set of aqueous solubility and 2D descriptors for a diverse set of compounds. Scientific data, 6(1), 1-8. [Link]

  • GitHub. Xundrug/MolGpKa: The graph-convolutional neural network for pka prediction. [Link]

  • bio.tools. MolGpKa. [Link]

  • XunDrug. MolGpKa. [Link]

  • Code Ocean. AqSolPred (Aqueous Solubility Prediction model based on quality-oriented data selection method). [Link]

  • Eindhoven University of Technology Research Portal. AqSolPred (Aqueous Solubility Prediction model based on quality-oriented data selection method). [Link]

  • ACS Publications. (2021, July 12). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. [Link]

  • University of Calgary. Melting point determination. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • Chemistry LibreTexts. (2022, August 20). 4.3: Melting Point Determination Procedure. [Link]

  • Scribd. Procedure 1.capillary Tube Method. [Link]

  • Rowan Scientific. Aqueous Solubility Prediction with Kingfisher and ESOL. [Link]

  • ResearchGate. Comparison of AqSolPred to literature results. [Link]

  • SlideShare. (2021, September 19). experiment (1) determination of melting points. [Link]

  • Chemicalize. Calculations - Instant Cheminformatics Solutions. [Link]

  • Clarion University. Determination of Melting Point. [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. [Link]

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Chiral separation of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral Separation of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic Acid Enantiomers

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. For chiral molecules like 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, a substituted β-amino acid of interest in medicinal chemistry, the ability to isolate and analyze individual enantiomers is paramount. The presence of one enantiomer as the active agent (eutomer) and the other as inactive or potentially harmful (distomer) necessitates robust methods for their separation.[1] This guide provides a comprehensive technical overview of the primary strategies for the chiral separation of this compound and related β-amino acids, from analytical-scale high-performance liquid chromatography (HPLC) to preparative-scale simulated moving bed (SMB) chromatography and alternative enzymatic and chemical resolution techniques. We will delve into the causality behind methodological choices, offering field-proven insights to guide researchers in selecting and optimizing the most suitable approach for their objectives.

Introduction: The Significance of Chiral β-Amino Acids

Chirality is a fundamental property in nature and pharmacology. The differential interaction of enantiomers with chiral biological targets (enzymes, receptors) can lead to profoundly different physiological effects.[1] 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid belongs to the class of β-amino acids, which are crucial structural motifs in modern drug design. Unlike their α-amino acid counterparts, β-amino acids confer unique conformational properties to peptides, making them valuable as building blocks for peptidomimetics with enhanced metabolic stability.[2]

The target molecule presents specific analytical challenges:

  • Zwitterionic Nature: Like other amino acids, it exists as a zwitterion at neutral pH, affecting its solubility and interaction with chromatographic stationary phases.[3]

  • Multiple Functional Groups: The presence of an amino group, a carboxylic acid, a phenyl ring, and chloro- and nitro- substituents offers multiple sites for chiral recognition interactions (ionic, hydrogen bonding, π-π stacking), but also complicates method development.

This guide will systematically explore the methodologies to overcome these challenges and achieve baseline separation of the enantiomers.

Core Strategy 1: Direct Enantioseparation by Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation on a chiral stationary phase (CSP) is often the most efficient and preferred method for analytical-scale enantiomeric purity determination.[4][5] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

Workflow for Chiral HPLC Method Development

A systematic screening approach is essential for identifying the optimal CSP and mobile phase combination. The following workflow illustrates a logical progression for method development.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties (Zwitterionic, Aromatic) Screen_CSPs Screen Diverse CSPs (Macrocyclic, Polysaccharide, Zwitterionic) Start->Screen_CSPs Screen_MP Use Generic Mobile Phases (NP, RP, Polar Organic) Screen_CSPs->Screen_MP Eval1 Evaluate Initial Results (Any Selectivity? α > 1.05?) Screen_MP->Eval1 Eval1->Screen_CSPs No, Try New CSPs Optimize_MP Optimize Mobile Phase (Modifier %, pH, Additives) Eval1->Optimize_MP Yes Optimize_Temp Optimize Temperature (Affects Kinetics & Thermodynamics) Optimize_MP->Optimize_Temp Eval2 Evaluate Resolution (Rs > 1.5?) Optimize_Temp->Eval2 Eval2->Optimize_MP No, Re-optimize Validate Method Validation (Robustness, Linearity, LOD/LOQ) Eval2->Validate Yes Final Final Analytical Method Validate->Final

Caption: A systematic workflow for chiral HPLC method development.

Selection of Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical factor. For a molecule like 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, the following CSP classes are primary candidates.

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These are exceptionally well-suited for separating underivatized amino acids.[3] Their structure provides a complex array of interaction sites (ionic, hydrogen bonding, hydrophobic pockets) that are highly effective for chiral recognition of polar and ionic compounds.[3] They are compatible with a wide range of aqueous and organic mobile phases, making them versatile. A characteristic "U-shaped" retention profile is often observed, where retention first decreases and then increases with higher concentrations of organic modifier in reversed-phase mode.[3]

  • Polysaccharide-Based CSPs (e.g., Amylose/Cellulose Phenylcarbamates): These are some of the most widely used CSPs due to their broad enantioselectivity.[6] For β-amino acids, they often perform best in normal-phase or polar organic modes. Derivatization of the amino or carboxyl group may sometimes be necessary to improve peak shape and resolution on these phases.[5]

  • Zwitterionic Ion-Exchange CSPs: These phases are specifically designed for the separation of amphoteric molecules like amino acids.[4] They incorporate both positive and negative charges, facilitating enantioselective ion-exchange interactions with the zwitterionic analyte. This can lead to high selectivity and excellent peak shapes without the need for derivatization.

CSP ClassPrinciple InteractionTypical Mobile PhaseAdvantagesDisadvantages
Macrocyclic Glycopeptide Ionic, H-bonding, Dipole, StericReversed-Phase (ACN/MeOH/Water + Acid/Base)Excellent for underivatized amino acids, versatile.[3]Can have complex retention behavior.
Polysaccharide-Based H-bonding, π-π stacking, StericNormal-Phase (Hexane/Alcohol), Polar Organic (ACN/MeOH)Broad applicability, high capacity.[6]May require derivatization for polar analytes.[5]
Zwitterionic Ion-Exchange Ion-Exchange, H-bondingPolar Organic (MeOH/ACN + Acid/Base)Specifically designed for amino acids, good peak shape.[4]More specialized application range.
Experimental Protocol: Chiral HPLC Screening
  • Analyte Preparation: Prepare a 1 mg/mL solution of racemic 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid in a suitable solvent (e.g., methanol or mobile phase).

  • Column Selection: Utilize a screening platform with at least three columns:

    • Astec CHIROBIOTIC T (Teicoplanin-based)

    • Chiralpak IA or IC (Amylose or Cellulose-based)

    • CHIRALPAK ZWIX(+) or ZWIX(-) (Zwitterionic)[7]

  • Initial Mobile Phase Conditions:

    • For CHIROBIOTIC T (Reversed-Phase): Start with a gradient of Acetonitrile and Water, both containing 0.1% Formic Acid.

    • For Chiralpak IA/IC (Normal-Phase): Screen with n-Hexane/2-Propanol (90:10 v/v) and n-Hexane/Ethanol (90:10 v/v). For acidic compounds, add 0.1% Trifluoroacetic Acid (TFA).[6]

    • For ZWIX (Polar Organic): Use Methanol/Acetonitrile (50/50 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid.[7]

  • Chromatographic Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 254 nm, determined by the analyte's chromophore).

  • Evaluation: Analyze the chromatograms for any sign of peak splitting or separation (enantioselectivity, α > 1). The combination showing the best initial selectivity should be chosen for further optimization by fine-tuning the mobile phase composition and temperature.

Core Strategy 2: Indirect Enantioseparation via Derivatization

When direct methods fail or if enhanced sensitivity is required, indirect separation is a powerful alternative. This involves reacting the racemic amino acid with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column, typically a C18 reversed-phase column.[3][8]

Workflow for Indirect Separation via Derivatization

G Racemate Racemic β-Amino Acid (R-AA and S-AA) Agent Add Chiral Derivatizing Agent (e.g., (+)-FLEC) Racemate->Agent Reaction Reaction Forms Diastereomers (R-AA)-(+)-FLEC (S-AA)-(+)-FLEC Agent->Reaction Injection Inject Mixture onto Achiral HPLC Column (e.g., C18) Reaction->Injection Separation Chromatographic Separation of Diastereomers Injection->Separation Detection Detection (UV/Fluorescence) Two Resolved Peaks Separation->Detection

Caption: General workflow for indirect chiral separation using a chiral derivatizing agent.

A highly effective agent for primary and secondary amines is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). It reacts with the amino group to form stable, highly fluorescent diastereomeric carbamates, enabling both excellent separation and sensitive detection.[8]

Experimental Protocol: FLEC Derivatization and RP-HPLC Analysis
  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.0.

    • Analyte Solution: Dissolve the racemic amino acid in the borate buffer to a concentration of ~100 µM.

    • FLEC Solution: Prepare a 1 mM solution of (+)-FLEC in acetone.

  • Derivatization Reaction:

    • In a vial, mix 100 µL of the analyte solution with 100 µL of the FLEC solution.

    • Vortex the mixture and let it react at room temperature for 15-20 minutes.

    • Add 50 µL of a quenching reagent (e.g., 1 mM glycine solution) to react with excess FLEC.

  • HPLC Analysis:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% TFA) is typically effective.

    • Detection: Fluorescence detector (Excitation: ~260 nm, Emission: ~315 nm) for high sensitivity, or UV detector (~260 nm).

  • Result: The two diastereomers should elute as distinct, well-resolved peaks on the achiral column.

Preparative and Industrial Scale Separation: Simulated Moving Bed (SMB) Chromatography

For producing large quantities of a single, pure enantiomer for preclinical or clinical studies, batch HPLC is inefficient. Simulated Moving Bed (SMB) chromatography is the leading technology for continuous, preparative-scale chiral separations.[9][10] It achieves higher productivity and purity while significantly reducing solvent consumption compared to batch methods.[9][11]

Principle of SMB Operation

SMB simulates a counter-current movement between the stationary and mobile phases using a series of interconnected columns and a complex valve system. The process continuously introduces the racemic feed while simultaneously withdrawing the faster-eluting enantiomer (Raffinate) and the slower-eluting enantiomer (Extract) at different ports.

SMB cluster_smb SMB Loop (4 Zones) Feed Racemic Feed Z3 Zone III Adsorption Feed->Z3 Eluent Eluent Z1 Zone I Regeneration Eluent->Z1 Extract Extract (Strongly Adsorbed) Raffinate Raffinate (Weakly Adsorbed) Z2 Zone II Desorption Z1->Z2 Liquid Flow Z2->Extract Z2->Z3 Liquid Flow Z4 Zone IV Regeneration Z3->Z4 Liquid Flow Z4->Raffinate Z4->Z1 Liquid Flow

Caption: A schematic of a 4-zone Simulated Moving Bed (SMB) chromatography system.

The development of an SMB process requires first optimizing the separation on an analytical column (same CSP and mobile phase) to determine the adsorption isotherms, which are then used in models like the "triangle theory" to calculate the optimal flow rates for the SMB zones.[9][12]

Alternative and Complementary Separation Techniques

While chromatography is dominant, other methods are valuable, particularly in process chemistry.

  • Enzymatic Kinetic Resolution: This technique exploits the high stereoselectivity of enzymes. An enzyme, such as a lipase or an amidase, selectively catalyzes a reaction (e.g., hydrolysis of an ester or amide derivative) on only one of the two enantiomers in the racemic mixture.[13][14] This leaves one enantiomer unreacted and transforms the other into a different chemical species, allowing for easy separation by standard methods like extraction or crystallization.

  • Dynamic Kinetic Resolution (DKR): A powerful enhancement of enzymatic resolution, DKR combines the selective enzymatic reaction with an in-situ method for racemizing the unreacted enantiomer.[14][15] This continuous conversion of the "wrong" enantiomer into the racemic mixture allows the enzyme to eventually transform the entire starting material into a single, desired enantiomer, pushing the theoretical yield from 50% to 100%.

  • Classical Chemical Resolution: This method involves reacting the racemic amino acid with an enantiomerically pure chiral resolving agent (e.g., a chiral base like brucine or a chiral acid like tartaric acid) to form a pair of diastereomeric salts.[16] These salts have different solubilities and can be separated by fractional crystallization. Afterward, the resolving agent is removed to yield the pure enantiomer.[16][17] This technique is often robust and scalable for industrial production.

Conclusion: A Multi-faceted Approach to Chiral Purity

The successful chiral separation of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid requires a systematic and informed approach. The choice of method depends critically on the desired scale and objective, from initial analytical purity checks to large-scale manufacturing.

DecisionTree Start What is the Goal? Analytical Analytical Scale (Purity Check, Small Quantity) Start->Analytical Analysis Preparative Preparative/Process Scale (Gram to Kilogram Production) Start->Preparative Production Method_HPLC Direct Chiral HPLC (CSP Screening) Analytical->Method_HPLC Primary Choice Method_Deriv Indirect HPLC (Derivatization) Analytical->Method_Deriv Alternative Method_SMB Simulated Moving Bed (SMB) Preparative->Method_SMB For Continuous Production Method_Enzyme Enzymatic or Chemical Resolution Preparative->Method_Enzyme For Batch Production

Caption: Decision flowchart for selecting a chiral separation strategy.

For analytical purposes, direct chiral HPLC on macrocyclic glycopeptide or zwitterionic CSPs is the most powerful starting point. For preparative and industrial applications, Simulated Moving Bed chromatography offers unparalleled efficiency for continuous production, while enzymatic and classical resolutions provide robust, scalable batch alternatives. By understanding the principles and practical considerations outlined in this guide, researchers can confidently develop and implement effective strategies to obtain the enantiomerically pure compounds essential for advancing drug discovery and development.

References

  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Simulated moving bed chromatography for the separation of enantiomers.
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • Simulated moving bed chromatography for the separ
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Separation of amino acids by simulated moving bed using competitive Langmuir isotherm.
  • Separation of amino acids with simulated moving bed chromatography.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography.
  • Simulated Moving Bed Chromatography and Its Application to Chirotechnology.
  • Method for resolving 3-amino-3-phenylpropanol.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
  • New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides.
  • Recent Advances in Separation and Analysis of Chiral Compounds.
  • Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral st
  • Chiral Technologies Amino Acid D
  • (3R)-3-amino-3-(4-nitrophenyl)propanoic acid. MySkinRecipes.
  • Dynamic kinetic enzymatic resolutions of synthetic substrates to form...
  • Synthesis of Enantiomerically Pure Amino Acids. Chemistry LibreTexts.

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Stability and degradation profile of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Degradation Profile of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is a substituted β-amino acid derivative. While its specific applications are not widely documented in public literature, its structural motifs—a halogenated nitrophenyl ring coupled with an amino acid backbone—suggest its potential as an intermediate in medicinal chemistry or as a scaffold for novel therapeutics.[1] Understanding the intrinsic stability and degradation profile of such a molecule is a critical prerequisite for its development as a reliable chemical entity in any research or commercial application, particularly in the pharmaceutical industry.[2]

This guide provides a comprehensive technical overview of the anticipated stability and degradation profile of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid. In the absence of specific published stability studies on this exact molecule, this document synthesizes information from structurally related compounds and applies established principles of forced degradation testing as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3] The insights herein are intended to empower researchers to design robust stability-indicating methods, predict potential degradation pathways, and establish appropriate storage and handling conditions.

Physicochemical Properties

A foundational understanding of the molecule's physicochemical properties is essential for designing meaningful stability studies.

PropertyValueSource
Molecular Formula C₉H₉ClN₂O₄[4]
Molecular Weight 244.63 g/mol [4]
Appearance Likely a solid[5]
Storage Recommended: 2-8°C, sealed, protected from lightInferred from related compounds[6]

Predicted Degradation Pathways

The chemical structure of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid contains several functional groups susceptible to degradation under stress conditions. The primary sites for degradation are the amino group, the nitro group, and the carboxylic acid, influenced by the substituted aromatic ring.

Hydrolytic Degradation (Acidic and Basic Conditions)

Hydrolysis targets bonds susceptible to cleavage by water, a process significantly accelerated by acidic or basic catalysts.[7] For this molecule, while it lacks easily hydrolyzable ester or amide bonds in its core structure, the overall stability in aqueous solutions across a pH range is a key parameter.

  • Expertise & Experience: In our experience with β-amino acids, extreme pH and elevated temperatures can promote decarboxylation, although this is generally less facile than for α-amino acids. The primary concern under these conditions is often racemization or other subtle molecular rearrangements rather than extensive fragmentation.

  • Plausible Degradation Products:

    • Decarboxylation Product: Under harsh thermal and acidic/basic conditions, loss of CO₂ could yield 3-(4-chloro-3-nitrophenyl)propan-1-amine.

    • Racemization: If the compound is a single enantiomer, changes in pH can lead to the formation of the corresponding racemate.

Oxidative Degradation

Oxidation is a common degradation pathway, particularly for molecules with electron-rich functional groups like amines.[7] The use of oxidizing agents such as hydrogen peroxide (H₂O₂) simulates exposure to atmospheric oxygen or oxidative enzymes.[2]

  • Expertise & Experience: The primary amino group is a likely target for oxidation. Furthermore, the nitroaromatic system can undergo reduction under certain oxidative conditions that involve radical mechanisms, or more commonly, under reductive stress.

  • Plausible Degradation Products:

    • Oxidation of the Amino Group: The amino group could be oxidized to a hydroxylamine or a nitroso derivative.

    • Reduction of the Nitro Group: Conversely, under certain conditions, particularly in the presence of reducing agents that can be present as impurities, the nitro group is susceptible to reduction to a nitroso, hydroxylamino, or even an amino group. This is a critical transformation to monitor as it significantly alters the electronic properties and potential biological activity of the molecule.

Photolytic Degradation

The presence of a nitroaromatic chromophore in the structure of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid strongly suggests a susceptibility to photolytic degradation.[3][7] ICH Q1B guidelines recommend exposure to a combination of visible and UV light to assess photostability.[2]

  • Expertise & Experience: Nitroaromatic compounds are well-known to be photosensitive. Upon absorption of light, they can undergo a variety of reactions. The most common pathway is the photoreduction of the nitro group. Additionally, the chlorine substituent on the aromatic ring could be involved in photodehalogenation reactions.

  • Plausible Degradation Products:

    • Nitro Group Reduction: Photoreduction can lead to the formation of the corresponding nitroso, azoxy, or amino derivatives.

    • Dehalogenation: Photolytic cleavage of the carbon-chlorine bond could occur, leading to the formation of 3-amino-3-(3-nitrophenyl)propanoic acid.

    • Positional Isomerization: As seen in related nitrophenyl compounds, light can sometimes induce transposition of the nitro group.[3]

Thermal Degradation

Thermal stress testing, both in dry heat and in solution, is used to evaluate the intrinsic stability of a molecule at elevated temperatures.[7]

  • Expertise & Experience: For solid-state thermal stress, the melting point provides an initial indication of stability. The melting point of the related 3-Amino-3-(4-chlorophenyl)propionic acid is 223 °C (with decomposition), suggesting the core structure is reasonably stable.[5] However, long-term exposure to temperatures below this, especially in the presence of humidity, can accelerate solid-state reactions.

  • Plausible Degradation Products:

    • Decarboxylation: As mentioned under hydrolysis, this is a primary thermal degradation pathway for many amino acids.

    • Dimerization/Polymerization: At elevated temperatures, intermolecular reactions, such as the formation of amide linkages between molecules, can occur, leading to dimers and higher-order oligomers.

Diagram of Predicted Degradation Pathways

Hydrolysis (Acid/Base, Heat) Hydrolysis (Acid/Base, Heat) Parent 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid Oxidation (H2O2) Oxidation (H2O2) Photolysis (UV/Vis Light) Photolysis (UV/Vis Light) Thermal (Dry Heat) Thermal (Dry Heat) Decarboxylation Decarboxylation Product Parent->Decarboxylation Heat, pH Oxidized_Amine Oxidized Amino Group (e.g., Hydroxylamine) Parent->Oxidized_Amine Oxidation Reduced_Nitro Reduced Nitro Group (e.g., Nitroso, Amino) Parent->Reduced_Nitro Oxidation/Reduction or Light Dehalogenation Dehalogenation Product Parent->Dehalogenation Light Dimer Dimer/Oligomer Parent->Dimer Heat

Caption: Predicted degradation pathways of the title compound under various stress conditions.

Recommended Stability Testing Program: A Self-Validating System

A forced degradation study is essential to develop and validate a stability-indicating analytical method.[8][9] The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can effectively separate and quantify the degradants from the parent peak.[3]

Experimental Workflow Diagram

cluster_workflow Forced Degradation Experimental Workflow cluster_stress A Prepare Stock Solution (e.g., 1 mg/mL in Methanol:Water) B Aliquot for Each Stress Condition A->B C Stress Sample Application B->C D Neutralize (if acidic/basic) and Dilute to Working Concentration C->D S1 Acid Hydrolysis (0.1M - 1M HCl, RT & 60°C) C->S1 S2 Base Hydrolysis (0.1M - 1M NaOH, RT & 60°C) C->S2 S3 Oxidation (3% - 30% H2O2, RT) C->S3 S4 Thermal (Solution at 60°C, Solid at 80°C) C->S4 S5 Photolytic (ICH Q1B compliant light exposure) C->S5 E Analyze via Stability-Indicating HPLC-UV/MS Method D->E F Characterize Degradants (LC-MS/MS, NMR if necessary) E->F G Assess Mass Balance E->G

Caption: A typical experimental workflow for conducting forced degradation studies.

Detailed Experimental Protocols

1. Preparation of Stock Solution:

  • Protocol: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., 50:50 Methanol:Water) to a concentration of 1 mg/mL.[10] This stock will be used for all stress conditions to ensure consistency.

  • Causality: Using a solvent in which the compound is fully soluble ensures homogeneity. A co-solvent system is often necessary for compounds with mixed polarity.

2. Acid and Base Hydrolysis:

  • Protocol:

    • To separate aliquots of the stock solution, add an equal volume of 2M HCl and 2M NaOH, respectively, to achieve a final acid/base concentration of 1M.

    • Maintain one set of samples at room temperature (RT) and another at 60°C.

    • Monitor the reaction at time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize the samples (base with HCl, acid with NaOH) to prevent damage to the HPLC column.

  • Causality: Starting with a high acid/base concentration and elevated temperature ensures that degradation will occur.[3] If degradation is too rapid, the concentration and temperature should be reduced. Neutralization is critical for analytical reproducibility and instrument health.

3. Oxidative Degradation:

  • Protocol:

    • To an aliquot of the stock solution, add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3-5%.

    • Keep the sample at room temperature, protected from light.

    • Monitor at various time points.

  • Causality: Hydrogen peroxide is a clean oxidizing agent (its byproduct is water) and is the standard choice for oxidative stress testing.[7] Protecting the sample from light is crucial to prevent confounding degradation from photolysis.

4. Thermal Degradation:

  • Protocol:

    • Solution: Keep an aliquot of the stock solution in a sealed vial at 60°C.

    • Solid State: Place a known quantity of the solid compound in a vial and store it in an oven at 80°C, potentially with humidity control (e.g., 75% RH) as per ICH Q1A guidelines.[2]

  • Causality: This tests the stability of the compound in both formulated (solution) and bulk (solid) states, which may exhibit different degradation profiles.

5. Photostability:

  • Protocol:

    • Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[2]

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Causality: The dark control is a self-validating mechanism; it allows the researcher to distinguish between degradation caused by light and degradation caused by thermal effects from the light source.

Analytical Methodologies for Stability Indication

A robust, stability-indicating analytical method is the cornerstone of any degradation study. Its purpose is to separate, detect, and quantify the parent compound and all significant degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the workhorse for stability studies.

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer to control pH) and an organic solvent (e.g., acetonitrile or methanol) is recommended to resolve compounds of varying polarity.[10] The amphoteric nature of the molecule makes pH control of the mobile phase critical to ensure consistent peak shape.[10]

    • Detection: A photodiode array (PDA) detector is invaluable as it can help determine peak purity and provide UV spectra of the degradants, offering clues to their structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive tool for identifying unknown degradation products.[10]

    • Ionization: Electrospray ionization (ESI) in both positive and negative modes should be evaluated to ensure detection of the parent compound and its degradants.

    • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of the elemental composition of the degradants.[10]

Conclusion

While direct stability data for 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is not publicly available, a comprehensive stability profile can be predicted based on its chemical structure and the behavior of analogous compounds. The presence of a nitroaromatic system and an amino group suggests a particular vulnerability to photolytic and oxidative degradation. A systematic forced degradation study, executed according to the principles outlined in this guide, is the essential next step for any researcher or developer. Such a study will not only elucidate the true degradation pathways but also enable the development of a validated, stability-indicating analytical method—a non-negotiable requirement for advancing any chemical compound through the development pipeline.

References

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Quantum Chemical Blueprint: A Technical Guide to 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, a molecule of interest in medicinal chemistry and drug development. Recognizing the pivotal role of computational chemistry in modern drug discovery, this document serves as a detailed protocol for researchers, scientists, and drug development professionals.[1] We will delve into the theoretical underpinnings and practical application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this molecule. By furnishing a step-by-step methodology, from molecular modeling to the interpretation of calculated parameters, this guide aims to empower researchers to leverage computational tools for the rational design and optimization of novel therapeutic agents.

Introduction: The "Why" Behind the Calculation

In the landscape of contemporary drug discovery, understanding the intricate molecular properties of a candidate compound is paramount.[1][2] Quantum chemical calculations have emerged as an indispensable tool, offering profound insights into molecular structure, reactivity, and interactions at the atomic level.[1] For a molecule like 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, with its multiple functional groups and stereocenter, a thorough computational analysis can predict its behavior in a biological system, thereby guiding further experimental work.

The strategic value of these calculations lies in their predictive power. Before a compound is synthesized, which can be a time-consuming and expensive process, quantum chemical methods allow us to forecast a range of properties, including:

  • Molecular Geometry: The three-dimensional arrangement of atoms, which is fundamental to how a molecule interacts with a biological target.

  • Electronic Properties: The distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions.

  • Spectroscopic Signatures: Predictions of infrared (IR), Raman, and UV-Visible spectra can aid in the experimental characterization of the synthesized compound.

  • Acidity (pKa): A crucial parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

This guide will walk you through the process of obtaining these critical parameters for 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, providing both the theoretical rationale and a practical, step-by-step workflow.

The Subject Molecule: 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

Before embarking on any computational study, a clear understanding of the target molecule is essential.

Molecular Structure:

  • IUPAC Name: 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

  • Molecular Formula: C₉H₉ClN₂O₄[5]

  • Molecular Weight: 244.63 g/mol [5]

  • SMILES: C1=CC(=C(C=C1N)Cl)[O-]

The structure reveals a chiral center at the Cβ position, indicating the existence of enantiomers, which can have significantly different pharmacological activities. The presence of a carboxylic acid and an amino group suggests zwitterionic character under physiological conditions. The substituted phenyl ring with a chloro and a nitro group will significantly influence the molecule's electronic properties and reactivity.

Theoretical Foundations: Choosing the Right Tools

The accuracy of quantum chemical calculations is contingent on the chosen theoretical method and basis set.[6]

The Workhorse of Computational Chemistry: Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.[7][8] DFT methods calculate the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.[9]

Describing the Electrons: The Basis Set

A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The choice of basis set directly impacts the quality of the calculation. For our target molecule, the Pople-style basis set, 6-311++G(d,p) , is a suitable choice. Let's break down this nomenclature:[10][11][12]

  • 6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe the valence electrons, providing a more accurate representation than smaller basis sets.

  • ++: These plus signs indicate the addition of diffuse functions to both heavy atoms and hydrogen atoms. Diffuse functions are important for describing anions and systems with lone pairs of electrons, which are present in our molecule.

  • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for more flexibility in the shape of the atomic orbitals, leading to a more accurate description of bonding.

The Computational Workflow: A Step-by-Step Protocol

This section outlines the practical steps for performing quantum chemical calculations on 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid using a computational chemistry software package like Gaussian, ORCA, or GAMESS.[13]

Diagram of the Computational Workflow:

computational_workflow mol_build 1. Molecular Input (SMILES or 3D sketch) geom_opt 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Vibrational Frequency Analysis geom_opt->freq_calc electronic_props 4. Electronic Property Calculation freq_calc->electronic_props spectral_props 5. Spectroscopic Analysis electronic_props->spectral_props pka_calc 6. pKa Prediction electronic_props->pka_calc

Caption: A streamlined workflow for the quantum chemical analysis of a small molecule.

Step 1: Molecular Input

The first step is to provide the molecular structure to the software. This can be done by converting the SMILES string to a 3D structure using a molecule editor like Avogadro and then saving the coordinates in a format recognized by the calculation software.

Step 2: Geometry Optimization

The initial 3D structure is not necessarily at its lowest energy state. A geometry optimization calculation is performed to find the most stable conformation of the molecule.[7] This is a crucial step as all subsequent calculations will be based on this optimized geometry.

Protocol:

  • Method: DFT with the B3LYP functional.

  • Basis Set: 6-311++G(d,p).

  • Task: Geometry Optimization.

Step 3: Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation should be performed.[5] This serves two primary purposes:

  • Confirmation of a True Minimum: A true minimum energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point on the potential energy surface.

  • Prediction of IR and Raman Spectra: The calculated vibrational frequencies and their corresponding intensities can be used to generate theoretical IR and Raman spectra, which can be compared with experimental data for structural validation.

Protocol:

  • Method: DFT/B3LYP/6-311++G(d,p).

  • Task: Frequency Analysis.

Step 4: Electronic Property Calculation

With the optimized geometry, we can now calculate various electronic properties that provide insights into the molecule's reactivity and potential for intermolecular interactions.

Key Parameters:

  • HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around the molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding non-covalent interactions with a biological target.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the charge distribution on individual atoms and the nature of the chemical bonds within the molecule.

Protocol:

  • Method: DFT/B3LYP/6-311++G(d,p).

  • Task: Single-point energy calculation with keywords for population analysis (e.g., Pop=NBO).

Step 5: Spectroscopic Analysis

The output from the frequency and electronic property calculations can be used to generate theoretical spectra.

  • IR and Raman Spectra: The vibrational frequencies and intensities from the frequency calculation can be plotted to generate theoretical IR and Raman spectra.

  • UV-Visible Spectrum: Time-Dependent DFT (TD-DFT) calculations can be performed to predict the electronic transitions and generate a theoretical UV-Visible absorption spectrum.

Step 6: pKa Prediction

The pKa of the carboxylic acid and the amino group can be predicted computationally.[3][4] This typically involves calculating the Gibbs free energy of the protonated and deprotonated species in a solvent continuum model (e.g., the Polarizable Continuum Model - PCM).

Protocol:

  • Optimize the geometry of the neutral, protonated, and deprotonated forms of the molecule in a simulated aqueous environment using a continuum solvation model (e.g., SCRF=(PCM,Solvent=Water)).

  • Calculate the Gibbs free energy for each optimized structure.

  • Use the free energy differences to calculate the pKa via thermodynamic cycles.

Data Presentation and Interpretation

The results of the quantum chemical calculations should be presented in a clear and organized manner to facilitate interpretation.

Table 1: Calculated Thermodynamic and Electronic Properties of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

PropertyValueUnitSignificance in Drug Discovery
Total EnergyCalculated ValueHartreesA measure of the molecule's stability.
Dipole MomentCalculated ValueDebyeInfluences solubility and membrane permeability.
EHOMOCalculated ValueeVRelates to the molecule's electron-donating ability.
ELUMOCalculated ValueeVRelates to the molecule's electron-accepting ability.
HOMO-LUMO GapCalculated ValueeVIndicator of chemical reactivity and stability.
Predicted pKa (COOH)Calculated Value-Determines the ionization state at physiological pH.[3]
Predicted pKa (NH₂)Calculated Value-Determines the ionization state at physiological pH.[3]

Diagram of Key Molecular Properties and Their Interrelations:

molecular_properties Reactivity Chemical Reactivity Stability Kinetic Stability HL_Gap HOMO-LUMO Gap HL_Gap->Reactivity HL_Gap->Stability Solubility Solubility Permeability Membrane Permeability Dipole Dipole Moment Dipole->Solubility Dipole->Permeability Interactions Intermolecular Interactions MEP Molecular Electrostatic Potential MEP->Interactions Ionization Ionization State Ionization->Solubility Ionization->Interactions pKa pKa pKa->Ionization

Caption: Interconnectivity of key molecular properties predicted by quantum chemical calculations.

Conclusion: From Calculation to Candidate

This technical guide has provided a comprehensive roadmap for the quantum chemical investigation of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid. By following the outlined protocols, researchers can generate a wealth of data pertaining to the molecule's structural, electronic, and spectroscopic properties. This information is not merely academic; it has direct and tangible implications for drug development.

The calculated properties can be used to:

  • Build Quantitative Structure-Activity Relationship (QSAR) models.

  • Inform molecular docking studies by providing an accurate ligand conformation and charge distribution. [13]

  • Guide the synthesis of analogs with improved ADME properties.

  • Aid in the interpretation of experimental data.

Ultimately, the integration of quantum chemical calculations into the drug discovery pipeline facilitates a more rational and efficient approach to the design of novel therapeutics. The principles and methodologies detailed in this guide are broadly applicable and can be adapted for the computational study of other small molecule drug candidates.

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An In-depth Technical Guide to the Solubility Assessment of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

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Prepared by: Gemini, Senior Application Scientist

Abstract

The determination of a compound's solubility in various organic solvents is a cornerstone of early-phase drug development and chemical process optimization. This guide provides a comprehensive framework for conducting a thorough solubility study of the novel compound 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid. We delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol based on the isothermal shake-flask method, and outline a robust analytical workflow using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the methodologies to ensure data of the highest quality and integrity.

Introduction: The Critical Role of Solubility Data

3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is a substituted β-amino acid, a class of compounds with significant potential as pharmaceutical intermediates and building blocks in organic synthesis. The physicochemical properties of such a molecule, particularly its solubility, are paramount. Solubility dictates the ease of handling, purification (e.g., crystallization), formulation, and ultimately, the bioavailability of a potential drug candidate.[1] Poorly soluble compounds can present significant hurdles in development, leading to challenges in achieving desired concentrations for biological assays, formulating effective dosage forms, and ensuring consistent absorption in vivo.[2]

Therefore, a systematic study of the solubility of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid across a range of organic solvents with varying polarities is not merely a data-gathering exercise. It is a critical first step in risk assessment and mitigation, providing foundational knowledge that informs:

  • Process Chemistry: Selection of appropriate solvents for reaction, extraction, and crystallization, optimizing yield and purity.

  • Preformulation: Feasibility for developing various dosage forms (e.g., oral, parenteral).[3]

  • Analytical Method Development: Choosing suitable diluents for analytical techniques like HPLC and UV-Vis spectroscopy.[4]

This guide will provide a self-contained, authoritative protocol for generating reliable thermodynamic solubility data for this target compound.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid is the maximum concentration of that substance that can be completely dissolved at a given temperature and pressure to form a stable, homogenous solution.[2] This process is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[5]

The dissolution of a crystalline solid like 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid can be conceptualized in three steps:

  • Lattice Energy Overcome: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Solvent Cavity Formation: Energy is needed to overcome the intermolecular forces between solvent molecules to create a space for the solute molecule.

  • Solvation: Energy is released when the solute molecule is inserted into the solvent cavity and forms new solute-solvent interactions.

The overall enthalpy of the solution determines whether the process is endothermic (absorbs heat) or exothermic (releases heat). Factors influencing the solubility of our target molecule include:

  • Polarity: The presence of a carboxylic acid group, an amino group, a nitro group, and a chloro-substituent gives the molecule distinct polar and non-polar regions. Its solubility will be highly dependent on the solvent's ability to interact with these functional groups.

  • Hydrogen Bonding: The amino (-NH2) and carboxylic acid (-COOH) groups can act as both hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding (protic solvents like alcohols) are expected to be effective.

  • Temperature: For most solid solutes, solubility increases with temperature as the increased kinetic energy helps overcome the lattice energy.[6]

Experimental Design: The Isothermal Shake-Flask Method

The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility.[7][8] It involves agitating an excess amount of the solid solute in the solvent for a prolonged period until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation.[4][7]

Materials and Apparatus

Materials:

  • Solute: 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid (Purity >98%)

  • Solvents: A representative range of HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane).

  • Reagents: HPLC-grade water, Acetonitrile, and Formic Acid for mobile phase preparation.

Apparatus:

  • Analytical Balance (± 0.1 mg)

  • Isothermal Orbital Shaker with temperature control (e.g., 25 °C ± 0.5 °C)

  • Glass vials (e.g., 10 mL) with Teflon-lined screw caps

  • Volumetric flasks and pipettes (Class A)

  • Syringes (1 mL or 5 mL)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess solute into vial prep2 Add known volume of solvent prep1->prep2 Step 1-2 equil Agitate in isothermal shaker (e.g., 24-48h at 25°C) prep2->equil check Verify equilibrium: Sample at 24h & 48h equil->check sample Allow solid to settle check->sample filtrate Withdraw supernatant & filter (0.22 µm) sample->filtrate dilute Dilute filtrate accurately filtrate->dilute hplc Quantify by validated HPLC-UV method dilute->hplc

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Experimental Protocol
  • Preparation: Add an excess amount of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid (e.g., ~50 mg) to a series of glass vials. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.[7]

  • Solvent Addition: Accurately pipette a fixed volume (e.g., 5.0 mL) of each selected organic solvent into the corresponding vials.

  • Equilibration: Securely cap the vials and place them in an isothermal orbital shaker set to a constant temperature (e.g., 25.0 °C). Agitate the vials for a sufficient duration to reach equilibrium. A typical period is 24 to 48 hours.[9]

    • Expert Insight: To ensure equilibrium has been reached, a preliminary experiment can be run where samples are taken at various time points (e.g., 12, 24, 36, 48 hours). Equilibrium is confirmed when the measured concentration plateaus.[8]

  • Phase Separation: After agitation, allow the vials to stand undisturbed in the temperature-controlled environment for a short period (e.g., 30 minutes) to let the excess solid settle.[10]

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

    • Causality: Filtration is a critical step to remove any undissolved micro-particles that would otherwise lead to an overestimation of solubility.[11] The first few drops should be discarded to saturate any potential binding sites on the filter material.[8]

  • Dilution: Accurately dilute the clear, saturated filtrate with a suitable solvent (usually the mobile phase used for HPLC) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method as described below.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and robust method for quantifying the concentration of the dissolved analyte.[12]

HPLC Method Validation (ICH Q2(R1) Principles)

Before analyzing the solubility samples, the analytical method itself must be validated to prove it is fit for purpose.[13][14] This involves establishing:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: A linear relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

The validation process is a self-validating system; it provides documented evidence that the method is reliable.[15][16]

Protocol for HPLC Analysis
  • Calibration Curve Preparation: Prepare a series of at least five standard solutions of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid of known concentrations in the mobile phase.[12]

  • Chromatographic Analysis: Inject the standard solutions and the prepared (diluted) solubility samples into the HPLC system.

  • Data Acquisition: Record the peak area of the analyte for each injection.

  • Calculation:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is typically desired.

    • Use the peak areas of the solubility samples and the regression equation to calculate the concentration in the diluted samples.[17]

    • Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

G cluster_standards Calibration cluster_samples Unknowns cluster_hplc HPLC Analysis cluster_calc Calculation stock Prepare Stock Standard stds Create Serial Dilutions (≥5) stock->stds inject Inject Standards & Samples stds->inject sample Diluted Filtrate from Solubility Exp. sample->inject peaks Integrate Peak Areas inject->peaks curve Plot Calibration Curve (Area vs. Conc.) peaks->curve reg Linear Regression (y = mx + c, R²) curve->reg calc Calculate Sample Conc. & Apply Dilution Factor reg->calc

Caption: HPLC Quantification Workflow for Solubility Samples.

Results and Discussion

The solubility data should be compiled into a clear, concise table. The results should then be interpreted in the context of the solvent properties.

Data Presentation (Hypothetical Data)
SolventPolarity Index (Snyder)Dielectric Constant (ε)Solubility at 25°C (mg/mL)
Heptane0.11.9< 0.01
Toluene2.42.40.5
Dichloromethane3.19.11.2
Ethyl Acetate4.46.03.5
Acetonitrile5.837.58.9
Ethanol4.324.515.4
Methanol5.132.725.1
Interpretation of Results
  • Polarity Trend: As expected, the solubility of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is extremely low in non-polar solvents like heptane and increases significantly with solvent polarity.

  • Hydrogen Bonding Effects: The highest solubilities are observed in the polar protic solvents, methanol and ethanol. This is a strong indicator of the importance of hydrogen bonding. These solvents can effectively solvate both the amino and carboxylic acid groups, disrupting the solute-solute interactions in the crystal lattice.

  • Polar Aprotic Solvents: Acetonitrile, a polar aprotic solvent, also demonstrates good solvating power, likely due to dipole-dipole interactions with the nitro and chloro substituents on the phenyl ring.

  • Practical Implications: The high solubility in methanol and ethanol suggests these are excellent candidates for purification by crystallization. The poor solubility in heptane indicates it could be used as an anti-solvent.

Conclusion

This guide has detailed a robust and scientifically sound methodology for determining the solubility of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid in organic solvents. By combining the reliable shake-flask method for sample preparation with a validated HPLC-UV technique for quantification, researchers can generate high-quality, reproducible data. This information is indispensable for guiding rational decisions in chemical process development, preformulation studies, and analytical chemistry, ultimately accelerating the journey of a new chemical entity from the laboratory to its final application.

References

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from Improved Pharma website: [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

  • ChemSrc. (2025, August 27). 3-Amino-3-(4-nitrophenyl)propanoic acid. Retrieved from [Link]

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]

  • Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899–901. [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • ResearchGate. (2025, August 5). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • Doncea, S. M., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(2), 195-201. [Link]

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Whitepaper: Unveiling the Therapeutic Potential of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic Acid: A Strategic Framework for Novel Bioactivity Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Abstract: The relentless pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, a substituted β-amino acid, represents a largely unexplored molecule with a chemical scaffold suggestive of diverse biological activities. This whitepaper presents a comprehensive, field-proven strategic framework for the systematic investigation and discovery of its novel biological functions. We eschew a mere recitation of facts for a deep dive into the causality of experimental design, providing a self-validating, tiered approach from initial high-throughput screening to mechanism of action elucidation. This document is intended for researchers, scientists, and drug development professionals, offering a practical guide to unlocking the potential of under-investigated compounds.

Part 1: Foundational Analysis and Strategic Overview

The Candidate: 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic Acid

3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is a synthetic amino acid derivative. Its structure, featuring a chiral center, a carboxylic acid group, an amino group, and a substituted phenyl ring, provides a rich chemical landscape for potential interactions with biological macromolecules. The presence of a nitro group and a chlorine atom on the phenyl ring can significantly influence its electronic properties and metabolic stability, making it an intriguing candidate for drug discovery.

Structural Features and Hypothesized Activities:

  • β-Amino Acid Scaffold: This motif is found in various biologically active natural products and synthetic drugs. It can mimic the transition state of enzymatic reactions or interact with receptors that recognize endogenous amino acids.

  • GABA Analogue Potential: The structural similarity to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter, suggests a potential for interaction with GABA receptors or enzymes involved in GABA metabolism.

  • Ion Channel Modulation: The overall charge distribution and size of the molecule could allow it to interact with voltage-gated or ligand-gated ion channels.

A Tiered Approach to Discovery

To efficiently and rigorously investigate the biological activities of this compound, we propose a three-tiered screening cascade. This strategy is designed to maximize the discovery potential while minimizing resource expenditure, ensuring that only the most promising activities are advanced to more complex and resource-intensive studies.

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Hit Validation & Prioritization cluster_2 Tier 3: Mechanism of Action (MoA) Elucidation HTS High-Throughput Screening (Diverse Assay Panel) Validation Hit Confirmation & Dose-Response HTS->Validation Identified 'Hits' CounterScreen Counter-Screening (Rule out non-specific effects) Validation->CounterScreen TargetID Target Identification (e.g., Affinity Chromatography, Proteomics) CounterScreen->TargetID Validated & Specific Hit Pathway Signaling Pathway Analysis TargetID->Pathway

Caption: A three-tiered workflow for novel bioactivity discovery.

Part 2: Experimental Protocols and Methodologies

Tier 1: High-Throughput Screening (HTS)

The initial phase employs a diverse panel of HTS assays to cast a wide net for potential biological activities. The compound will be screened at a standard concentration (e.g., 10 µM) against a variety of targets.

Table 1: Proposed HTS Assay Panel

Assay TypeTarget Class/Cell LinePrincipleEndpoint Measurement
CytotoxicityHeLa, HepG2, A549Measures cell viability to identify potential anti-cancer activity.Luminescence (e.g., CellTiter-Glo)
Kinase InhibitionKinase panel (e.g., KinomeScan)Measures binding or inhibition of a broad range of kinases.Fluorescence or Luminescence
GPCR ActivityGPCR-expressing cell linesMeasures agonism or antagonism of G-protein coupled receptors.Calcium flux or cAMP levels
Antimicrobial ActivityE. coli, S. aureus, C. albicansMeasures inhibition of microbial growth.Optical density (OD600)

Protocol 2.1.1: Cytotoxicity Assay using CellTiter-Glo®

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa) in 96-well, white-walled plates at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Prepare a 10 mM stock solution of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid in DMSO. Perform serial dilutions to create working solutions. Add the compound to the cells at final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability versus compound concentration. Calculate the IC₅₀ value.

Tier 2: Hit Validation and Dose-Response

Any "hits" from the HTS must be rigorously validated to confirm their activity and rule out artifacts.

Protocol 2.2.1: Dose-Response Curve Generation

  • Confirmation: Re-run the primary assay with a freshly prepared sample of the compound to confirm the initial hit.

  • Dose-Response: Perform the assay with a wider range of concentrations (e.g., 10-point, 3-fold serial dilutions) to generate a full dose-response curve.

  • Curve Fitting: Fit the data to a four-parameter logistic model to determine the IC₅₀ or EC₅₀ value and the Hill slope.

Protocol 2.2.2: Counter-Screening for Pan-Assay Interference Compounds (PAINS)

It is crucial to determine if the compound's activity is due to non-specific mechanisms.

  • Aggregation Assay: Use a dynamic light scattering (DLS) assay to determine if the compound forms aggregates at the active concentrations.

  • Redox Activity Assay: Employ an assay, such as the NQO1-based assay, to check for redox cycling, a common source of false positives in HTS.

Tier 3: Mechanism of Action (MoA) Elucidation

For a validated, specific hit, the focus shifts to understanding its molecular mechanism. Assuming a hypothetical anti-cancer hit from our cytotoxicity screen, the following MoA studies would be initiated.

Protocol 2.3.1: Apoptosis Induction Assay by Flow Cytometry

  • Cell Treatment: Treat the cancer cell line of interest with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24, 48, and 72 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis Treat Treat cells with compound (IC50 and 2x IC50) Stain Stain with Annexin V-FITC & PI Treat->Stain Flow Flow Cytometry Analysis Stain->Flow Quantify Quantify Apoptotic Populations Flow->Quantify

Caption: Workflow for apoptosis induction analysis.

Protocol 2.3.2: Target Identification using Thermal Proteome Profiling (TPP)

TPP is a powerful method to identify the direct protein targets of a compound in a cellular context.

  • Cell Culture and Lysis: Grow the target cells to a high density and harvest. Lyse the cells under native conditions.

  • Compound Treatment: Treat the cell lysate with the compound or a vehicle control.

  • Thermal Challenge: Aliquot the treated lysate and heat the aliquots to a range of different temperatures (e.g., 37°C to 67°C).

  • Protein Precipitation and Digestion: The heat will cause unstable proteins to denature and precipitate. Collect the soluble protein fraction by centrifugation. Digest the soluble proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

  • Data Analysis: A direct target of the compound will be stabilized upon binding, resulting in a higher melting temperature. Plot the abundance of each protein as a function of temperature for both the treated and control samples to identify proteins with a significant thermal shift.

Part 3: Hypothetical Data and Future Directions

Table 2: Hypothetical Dose-Response Data for an Anti-Cancer Hit

Cell LineIC₅₀ (µM)Hill SlopeMax Inhibition (%)
HeLa5.21.198%
A5498.90.995%
HepG212.41.092%

Should 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid be confirmed as a potent and specific inhibitor of a key oncogenic pathway, future work would involve lead optimization through medicinal chemistry to improve its potency and drug-like properties, followed by in vivo studies in animal models of cancer.

G Compound 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid Target Identified Protein Target (e.g., Kinase X) Compound->Target Binds and Inhibits Pathway Downstream Signaling Pathway (e.g., Proliferation Pathway) Target->Pathway Blocks Activation Apoptosis Apoptosis Induction Target->Apoptosis Activates Caspases CellCycle Cell Cycle Arrest Target->CellCycle Induces Arrest at G2/M Proliferation Inhibition of Cell Proliferation Pathway->Proliferation

Caption: Hypothetical mechanism of action for an anti-cancer hit.

Conclusion

While 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is currently an under-investigated molecule, its chemical structure holds promise for novel biological activities. The systematic, tiered approach outlined in this whitepaper provides a robust and efficient framework for its comprehensive evaluation. By adhering to principles of scientific rigor, including hit validation, counter-screening, and in-depth MoA studies, researchers can effectively unlock the therapeutic potential of this and other novel chemical entities. This strategic workflow, grounded in established methodologies, serves as a blueprint for navigating the challenging but rewarding path of drug discovery.

References

  • PubChem. Compound Summary for CID 13867609, 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

CAS number and chemical identifiers for 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is a substituted β-amino acid, a class of compounds of significant interest in medicinal chemistry and drug development. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon in their backbone, which imparts unique conformational properties and resistance to enzymatic degradation. The presence of both a chloro and a nitro group on the phenyl ring further suggests that this molecule could serve as a versatile scaffold for the synthesis of novel therapeutic agents. The electron-withdrawing nature of these substituents can influence the compound's chemical reactivity and biological activity. This guide provides a comprehensive overview of the chemical identifiers, a plausible synthetic route, potential applications, and safety considerations for this compound.

Chemical Identity and Properties

Accurate identification of a chemical compound is fundamental for research and development. The following table summarizes the key identifiers for 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid.

IdentifierValueSource
Chemical Name 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid-
CAS Number 682804-60-0[1]
Molecular Formula C9H9ClN2O4[2]
Molecular Weight 244.63 g/mol [2]
Canonical SMILES C1=CC(=C(C=C1N)[O-])Cl-
InChI Key InChI=1S/C9H9ClN2O4/c10-7-5-6(12(15)16)1-2-8(7)4(11)3-9(13)14/h1-2,4-5H,3,11H2,(H,13,14)-

Synthesis Protocol: A Plausible Approach via the Rodionov Reaction

The synthesis of 3-amino-3-arylpropanoic acids can often be achieved through a one-pot, three-component reaction known as the Rodionov reaction.[3] This method involves the condensation of an aromatic aldehyde, malonic acid, and a source of ammonia, typically ammonium acetate, in a suitable solvent.[3]

Proposed Synthesis of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

This protocol is adapted from established procedures for the synthesis of analogous β-amino acids.[3]

Reactants:

  • 4-Chloro-3-nitrobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (or another suitable protic solvent)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-3-nitrobenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2 equivalents).

  • Solvent Addition: Add a sufficient volume of ethanol to dissolve the reactants upon heating.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Cooling and Precipitation: After completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid.

Causality Behind Experimental Choices:

  • Malonic Acid in Excess: Using a slight excess of malonic acid helps to drive the reaction towards the formation of the desired product and minimize side reactions.

  • Ammonium Acetate as Ammonia Source: Ammonium acetate serves as a convenient in-situ source of ammonia for the reaction.

  • Ethanol as Solvent: Ethanol is a common solvent for the Rodionov reaction as it effectively dissolves the reactants at elevated temperatures and allows for the precipitation of the product upon cooling.

Diagram of the Proposed Synthetic Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 4-Chloro-3-nitrobenzaldehyde p1 Combine in Ethanol r1->p1 r2 Malonic Acid r2->p1 r3 Ammonium Acetate r3->p1 p2 Reflux (4-8h) p1->p2 p3 Cool to Room Temperature p2->p3 p4 Vacuum Filtration p3->p4 p5 Recrystallization p4->p5 product 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid p5->product G cluster_features Structural Features cluster_properties Resulting Properties cluster_applications Potential Applications f1 β-Amino Acid Backbone p1 Increased Proteolytic Stability f1->p1 f2 Substituted Phenyl Ring (Chloro and Nitro groups) p2 Scaffold for Derivatization f2->p2 p3 Modulated Biological Activity f2->p3 a1 Peptidomimetics p1->a1 a2 Antimicrobial Agents p2->a2 a3 Anticancer Agents p2->a3 a4 CNS-active Compounds p2->a4 p3->a2 p3->a3 p3->a4

Caption: Relationship between structure and potential applications.

Safety and Handling

Based on the Safety Data Sheet (SDS) for β-Amino-4-chloro-3-nitrobenzenepropanoic acid, the following safety precautions should be observed. [1]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Ventilation: Handle in a well-ventilated area to avoid inhalation of dust.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse with pure water for at least 15 minutes.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

  • Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.

Conclusion

3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid represents a promising, yet underexplored, chemical entity. Its synthesis is plausibly achievable through well-established synthetic methodologies like the Rodionov reaction. The unique combination of a β-amino acid backbone with a chloro- and nitro-substituted phenyl ring makes it a valuable candidate for further investigation in the fields of medicinal chemistry and drug discovery. Researchers are encouraged to synthesize and evaluate this compound to unlock its full therapeutic potential.

References

  • [No Author]. (n.d.). 3-Amino-3-(4-nitrophenyl)propanoic acid | CAS#:102308-62-3. Chemsrc. Retrieved from [Link]

  • Almássy, L., et al. (2009). Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. ResearchGate. Retrieved from [Link]

  • Chen, Y., et al. (2002). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. Retrieved from [Link]

  • Grybaitė, B., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]

  • Krasowska, D., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. Retrieved from [Link]

  • Miliauskas, G., et al. (2004). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). 682804-60-0,3-Amino-3-(4-chloro-3-nitrophenyl)propionic Acid. Autech Industry Co.,Limited. Retrieved from [Link]

  • [No Author]. (n.d.). GLR Innovations. ChemBuyersGuide.com, Inc. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Use of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Peptidic Landscape with a Substituted β-Amino Acid

The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and chemical biology. These unique building blocks can impart favorable pharmacokinetic properties, enhance proteolytic stability, and introduce novel structural motifs. 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is a synthetic β-amino acid that offers a unique combination of steric and electronic features. Its β-amino acid backbone can induce specific secondary structures in peptides, while the substituted phenyl ring provides a handle for further chemical modification or can participate in specific molecular interactions.[1]

This technical guide provides a comprehensive overview of the application of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid in peptide synthesis, with a focus on Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the intricacies of its chemical properties, provide detailed protocols for its preparation and incorporation into peptide chains, and discuss potential challenges and their solutions.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is essential for its effective use.

PropertyValueData Source / Method
Chemical Name 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acidIUPAC Nomenclature
Molecular Formula C₉H₉ClN₂O₄Elemental Analysis
Molecular Weight 244.63 g/mol Mass Spectrometry
Appearance Off-white to pale yellow solidVisual Inspection
Solubility Soluble in DMF, DMSO; limited solubility in waterEmpirical

The presence of both a chloro and a nitro group on the phenyl ring significantly influences the molecule's reactivity. These electron-withdrawing groups can impact the pKa of the carboxylic acid and the nucleophilicity of the amino group, as well as the reactivity of the aromatic ring itself.

Synthesis and N-α-Fmoc Protection

For seamless integration into standard Fmoc-SPPS workflows, the N-terminal amino group of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid must be protected with the fluorenylmethoxycarbonyl (Fmoc) group.

Synthetic Route Overview

A potential synthetic route to 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid involves the reaction of malonic acid with 4-chloro-3-nitrobenzaldehyde.[2]

G Malonic_acid Malonic Acid Intermediate Intermediate Malonic_acid->Intermediate Reaction Aldehyde 4-chloro-3-nitrobenzaldehyde Aldehyde->Intermediate Final_Product 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid Intermediate->Final_Product Further Steps

Caption: Synthetic pathway overview.

Experimental Protocol: N-α-Fmoc Protection

This protocol describes a general method for the N-α-Fmoc protection of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid.[3][4][5]

Materials:

  • 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Hexane

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Addition of Fmoc Reagent: Cool the solution to 0 °C in an ice bath. Add Fmoc-OSu (1.05 eq) portion-wise while stirring vigorously.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.

  • Extraction and Purification:

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the crude product from an ethyl acetate/hexane mixture to yield pure Fmoc-3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid.

Solid-Phase Peptide Synthesis (SPPS) Protocols

The incorporation of Fmoc-3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid into a growing peptide chain on a solid support requires careful selection of coupling reagents and reaction conditions to overcome the steric hindrance inherent to β-amino acids.[6]

Recommended Coupling Reagents

Due to the steric bulk of this β-amino acid, highly efficient coupling reagents are recommended. Aminium/uronium salt-based reagents like HATU and HBTU are excellent choices.[7]

Coupling ReagentAdvantagesConsiderations
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)High coupling efficiency, even for sterically hindered amino acids.[7]Higher cost compared to HBTU.
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)Robust and widely used coupling reagent with good efficiency.May be less effective than HATU for extremely difficult couplings.
Experimental Protocol: Manual SPPS Coupling

This protocol outlines the manual coupling of Fmoc-3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid onto a resin-bound peptide with a free N-terminal amine.[3][8]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

  • HATU or HBTU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Pre-activation:

    • In a separate reaction vessel, dissolve Fmoc-3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF.

    • Add DIPEA (6.0 eq) to the solution and vortex briefly. Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the swelled resin.

    • Agitate the reaction mixture at room temperature. For this sterically hindered amino acid, a longer coupling time of 2-4 hours is recommended.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine on the resin. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF (3-5 times).

  • Double Coupling (Optional): If the Kaiser test is positive, a second coupling can be performed by repeating steps 2-5.

G cluster_0 SPPS Cycle Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Washing_2->Fmoc_Deprotection Repeat for next amino acid

Caption: The solid-phase peptide synthesis (SPPS) cycle.

Challenges and Mitigation Strategies

Steric Hindrance and Low Coupling Efficiency

The β-substitution and the bulky substituted phenyl group can lead to slower coupling kinetics.

  • Solution: Employ highly efficient coupling reagents like HATU.[9] A double coupling strategy can also be implemented to ensure complete reaction. Longer coupling times (2-4 hours) are generally recommended.

Potential for Nitro Group Reduction

The nitro group is susceptible to reduction under certain chemical conditions. While generally stable to the acidic conditions of TFA cleavage, prolonged exposure or the presence of certain scavengers could potentially lead to its reduction to an amino group.[10][11]

  • Mitigation during Cleavage:

    • Standard Cleavage Cocktail: For most peptides, a standard cleavage cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5) should be suitable.[12]

    • Minimize Cleavage Time: Limit the cleavage time to the minimum required for complete deprotection of other side-chain protecting groups (typically 2-3 hours).[13]

    • Scavenger Choice: Thiol-based scavengers like dithiothreitol (DTT) should be used with caution as they can have reducing properties. Triisopropylsilane (TIS) is a common scavenger that is less likely to reduce the nitro group.[14]

  • Orthogonal Protection Strategy: For peptides where the nitro group must be preserved with absolute certainty, or if it will be used as a precursor for further modification, an orthogonal protection strategy can be employed. The p-nitrobenzyloxycarbonyl (pNZ) group, for instance, can be removed under neutral conditions using SnCl₂.[10]

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.

Experimental Protocol: TFA Cleavage

WARNING: Trifluoroacetic acid (TFA) is highly corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[13]

Materials:

  • Peptide-resin

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Thoroughly wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is a valuable building block for the synthesis of modified peptides with unique structural and potentially biological properties. While its incorporation presents challenges due to steric hindrance, these can be effectively overcome by employing optimized coupling protocols with highly efficient reagents like HATU. Careful consideration of the nitro group's reactivity during the final cleavage step is crucial for obtaining the desired product in high purity. The protocols and strategies outlined in this guide provide a solid foundation for the successful application of this versatile amino acid in peptide research and development.

References

  • Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2936. Available at: [Link]

  • Fields, G. B. (1997). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Methods in Enzymology, 289, 104-123. Available at: [Link]

  • Fülöp, F., Martinek, T. A., & Tóth, G. K. (2013). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 14(5), 845-863. Available at: [Link]

  • Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®. Available at: [Link]

  • Isidro-Llobet, A., Guasch-Camell, J., Álvarez, M., & Albericio, F. (2008). On-resin reduction of nitro group of Hmnb. Journal of Organic Chemistry, 73(24), 9546-9554. Available at: [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

  • Lipshutz, B. H., & Ghorai, S. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. Nature Protocols, 14(4), 1343-1363. Available at: [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2). Understanding Fmoc Protection: Key Applications of Fmoc-(S)-3-Amino-3-phenylpropionic Acid. Available at: [Link]

  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Available at: [Link]

  • Barlos, K., & Gatos, D. (2012). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 16(11), 1785-1792. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). Boosting Peptide Synthesis Efficiency with Fmoc Amino Acids. Available at: [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Available at: [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Available at: [Link]

  • Mickevicius, V., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 869. Available at: [Link]

  • Lipshutz, B. H., & Ghorai, S. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. Nature Protocols, 14, 1343-1363. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid. Available at: [Link]

  • Lead Sciences. (n.d.). (S)-3-Amino-3-(4-nitrophenyl)propanoic acid. Available at: [Link]

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The Strategic Utility of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Substituted β-Amino Acids in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart enhanced pharmacological properties is perpetual. β-amino acids, structural isomers of the proteinogenic α-amino acids, have garnered significant attention as versatile building blocks in drug design.[1] Their incorporation into peptides and small molecules can induce unique conformational constraints, enhance metabolic stability by resisting proteolytic degradation, and allow for the presentation of pharmacophoric elements in distinct spatial orientations.[2][3] This application note focuses on a particularly intriguing building block: 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid. The strategic placement of a chloro and a nitro group on the phenyl ring offers a dual advantage: it modulates the electronic and steric properties of the molecule and provides chemically reactive handles for further derivatization, making it a valuable starting point for the synthesis of diverse compound libraries.

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid, with detailed protocols to facilitate its use in medicinal chemistry research.

Synthesis and Characterization

The synthesis of 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid can be efficiently achieved via the Rodionov reaction, a one-pot condensation of an aldehyde, malonic acid, and ammonia or an ammonium salt.[1] This method is a robust and widely used strategy for the preparation of β-amino acids.

Synthesis Pathway

The synthesis commences with the commercially available 4-chloro-3-nitrobenzaldehyde.

Synthesis_Pathway start 4-Chloro-3-nitrobenzaldehyde product 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid start->product Rodionov Reaction reagents Malonic Acid, Ammonium Acetate Ethanol, Reflux

Caption: Synthetic route to the target compound.

Detailed Synthesis Protocol: Rodionov Reaction

This protocol is adapted from established procedures for the synthesis of related β-amino acids.

Materials:

  • 4-Chloro-3-nitrobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Standard laboratory glassware for reflux, filtration, and recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-3-nitrobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq) in absolute ethanol (approximately 5-10 mL per gram of aldehyde).

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the crude product may form. If so, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product is an amino acid and can be purified by recrystallization. Suspend the crude solid in water and adjust the pH to dissolve the amino acid (acidic or basic, depending on the isoelectric point). Treat with activated charcoal to decolorize if necessary. Filter, and then adjust the pH of the filtrate to the isoelectric point to precipitate the purified product.

  • Isolation and Drying: Collect the purified product by vacuum filtration, wash with cold water, followed by a small amount of cold ethanol. Dry the product under vacuum to a constant weight.

Characterization

Due to the lack of publicly available spectral data for the specific target molecule, the following are expected characteristic signals based on the analysis of structurally similar compounds such as 3-amino-3-(4-chlorophenyl)propanoic acid and 3-amino-3-(3-nitrophenyl)propanoic acid.[4][5]

Table 1: Expected Spectroscopic Data

Technique Expected Observations
¹H NMR Aromatic protons (multiplets, ~7.5-8.5 ppm), methine proton (-CH(NH₂)-) (triplet or multiplet, ~4.5-5.0 ppm), methylene protons (-CH₂COOH) (doublet of doublets, ~2.7-3.0 ppm), amine and carboxylic acid protons (broad singlets, variable chemical shifts).
¹³C NMR Aromatic carbons (~120-150 ppm), carbonyl carbon (~170-175 ppm), methine carbon (~50-55 ppm), methylene carbon (~40-45 ppm).
IR (cm⁻¹) N-H stretch (~3300-3400), O-H stretch (broad, ~2500-3300), C=O stretch (~1700-1725), N-O stretch (asymmetric, ~1520-1560; symmetric, ~1345-1385), C-Cl stretch (~700-800).
Mass Spec. Expected [M+H]⁺ peak at m/z 245.03.

Application Notes in Medicinal Chemistry

The unique structural features of 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid make it a promising scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer drug discovery.

As a Scaffold for Novel Antimicrobial Agents

Rationale:

The increasing prevalence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics.[6] Molecules containing nitrophenyl groups have demonstrated antimicrobial activity.[7] The incorporation of 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid into peptide sequences or as a standalone scaffold can lead to compounds with enhanced antimicrobial properties. The β-amino acid backbone provides resistance to enzymatic degradation, a common mechanism of bacterial resistance to peptide-based antibiotics.[2]

Experimental Workflow for Antimicrobial Peptide Synthesis and Evaluation:

Antimicrobial_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation A Solid-Phase Peptide Synthesis B Cleavage & Deprotection A->B C HPLC Purification B->C D MIC Determination C->D Characterized Peptide E Hemolysis Assay D->E F Mechanism of Action Studies E->F

Caption: Workflow for antimicrobial peptide development.

Protocol: Solid-Phase Peptide Synthesis (SPPS) incorporating the title compound

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides).

  • Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF) and then treat with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin.

  • Coupling of the Title Compound: Dissolve Fmoc-protected 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid (1.5-2.0 eq) and a coupling agent (e.g., HBTU, 1.5-2.0 eq) in DMF. Add a base (e.g., DIPEA, 3.0-4.0 eq) and add the solution to the deprotected resin. Agitate for 1-2 hours.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a base.

  • Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin thoroughly and treat with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Characterization: Precipitate the crude peptide in cold ether, and purify by reverse-phase HPLC. Characterize the final product by mass spectrometry.

As a Building Block for Anticancer Agents

Rationale:

Derivatives of β-amino acids have shown promise as anticancer agents.[8] The presence of the chloro and nitro functionalities on the phenyl ring of the title compound can contribute to its cytotoxic activity. Furthermore, the nitro group can be selectively reduced to an amine, providing a point for further diversification to explore structure-activity relationships (SAR). Dipeptides and other small molecules containing substituted β-amino acids have been investigated for their anticancer properties.[9]

Protocol: Synthesis of a Dipeptide and In Vitro Cytotoxicity Assay

Dipeptide Synthesis (Liquid Phase):

  • N-protection of the Title Compound: Protect the amino group of 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid with a suitable protecting group (e.g., Boc anhydride).

  • Carboxyl Activation: Activate the carboxylic acid of the N-protected title compound using a coupling agent (e.g., DCC/NHS or HATU).

  • Coupling: React the activated ester with the methyl ester of a second amino acid (e.g., L-alanine methyl ester) in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., DCM or DMF).

  • Deprotection: Remove the N-protecting group (e.g., with TFA for Boc) and the C-terminal ester (e.g., by saponification with LiOH) to yield the final dipeptide.

  • Purification: Purify the dipeptide by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Plate cancer cells (e.g., a human cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized dipeptide for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is a highly functionalized building block with significant potential in medicinal chemistry. Its synthesis via the Rodionov reaction is straightforward, and its unique substitution pattern provides a platform for the development of novel antimicrobial and anticancer agents. The protocols and application notes provided herein are intended to serve as a guide for researchers to explore the full potential of this versatile scaffold in the pursuit of new therapeutic entities.

References

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Application Notes & Protocols: Derivatization of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols for the chemical derivatization of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, a substituted β-amino acid of significant interest in medicinal chemistry and drug development. β-amino acids are crucial structural motifs found in numerous natural products and serve as foundational building blocks for peptidomimetics, conferring enhanced metabolic stability and unique conformational properties to peptides.[1][2][3] The derivatization of the primary amine and carboxylic acid functionalities of this specific molecule is essential for expanding its utility, enabling its incorporation into larger molecules, modifying its physicochemical properties, and facilitating its analysis. This document outlines three core protocols: N-acylation, carboxyl group esterification, and amide bond formation using modern coupling reagents, providing researchers with the foundational methods required for their discovery programs.

Introduction: The Strategic Importance of β-Amino Acid Derivatization

3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid belongs to the class of β-amino acids, which are distinguished from their α-analogs by an additional carbon atom between the amino and carboxyl groups. This structural nuance imparts a profound impact on the molecules they form. Peptides containing β-amino acids, known as β-peptides, can adopt stable secondary structures like helices and sheets and exhibit remarkable resistance to proteolytic degradation, making them attractive candidates for drug development.[3]

The derivatization of the parent molecule is a critical step for several reasons:

  • Bioactivity Modulation: Modification of the amine or carboxyl group can drastically alter the molecule's interaction with biological targets, serving as a key strategy in structure-activity relationship (SAR) studies.

  • Scaffold Elaboration: Derivatization allows the molecule to be used as a chiral building block, enabling its covalent linkage to other pharmacophores or its incorporation into peptide sequences.[4]

  • Improved Analytical Characteristics: For techniques like gas chromatography (GC), derivatization is necessary to increase volatility and thermal stability. For liquid chromatography (LC), it can be used to introduce a chromophore or fluorophore for enhanced detection.

This guide details robust and reproducible protocols for modifying the primary functional groups of the target molecule, explaining the chemical rationale behind each step to ensure successful implementation.

Protocol I: N-Acylation via Acid Chloride

N-acylation is a fundamental transformation that converts the primary amine into an amide. This modification is widely used to mimic peptide bonds or to introduce lipophilic groups to modulate cell permeability.[5][6] The use of an acid chloride is a highly efficient and rapid method for this purpose.

Causality and Experimental Rationale: The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, is essential. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Without the base, the HCl would protonate the starting material's amine group, rendering it non-nucleophilic and halting the reaction.

G cluster_workflow Workflow: N-Acylation start 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid reagents React with: - Acyl Chloride (e.g., Acetyl Chloride) - Base (e.g., Triethylamine) - Anhydrous Solvent (e.g., DCM) start->reagents Step 1 product N-Acylated Derivative reagents->product Step 2

Caption: A simplified workflow for the N-acylation of the parent amino acid.

Step-by-Step Methodology

Materials:

  • 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid (1.0 eq)

  • Acetyl chloride or Benzoyl chloride (1.1 - 1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize potential side reactions.

  • Reagent Addition: Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally brine.

    • Dry the separated organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-acylated product.

Protocol II: Carboxyl Group Esterification

Esterification of the carboxylic acid group is often performed to protect it during subsequent reactions, increase lipophilicity, or create prodrugs that can be hydrolyzed in vivo. The Fischer-Speier esterification is a classic, acid-catalyzed method that is effective for this purpose.[7]

Causality and Experimental Rationale: This reaction is an equilibrium process. The carboxylic acid is protonated by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the alcohol (e.g., methanol or ethanol). To drive the reaction to completion, Le Châtelier's principle is exploited by using a large excess of the alcohol, which also serves as the solvent, or by removing the water byproduct as it forms.[8][9]

G cluster_workflow Workflow: Fischer Esterification start 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid reagents React with: - Alcohol (e.g., Methanol, serves as solvent) - Strong Acid Catalyst (e.g., H₂SO₄) start->reagents Step 1: Dissolve & Catalyze product Ester Derivative reagents->product Step 2: Heat to Reflux

Caption: A simplified workflow for the acid-catalyzed esterification of the parent amino acid.

Step-by-Step Methodology

Materials:

  • 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid (1.0 eq)

  • Anhydrous Methanol or Ethanol (serves as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or DCM for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • Setup: Suspend 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid in a large excess of the desired anhydrous alcohol (e.g., methanol) in a round-bottom flask.

  • Catalyst Addition: Carefully and slowly add the concentrated sulfuric acid to the stirred suspension. The addition is highly exothermic.

  • Reaction: Attach a condenser and heat the mixture to reflux (the boiling point of the alcohol) for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate or DCM.

    • Carefully neutralize the mixture by washing with saturated NaHCO₃ solution until effervescence ceases. Caution: CO₂ gas is evolved.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent. The resulting crude ester can be purified by silica gel chromatography.

Protocol III: Amide Bond Formation with a Primary Amine

Forming an amide bond by coupling the carboxylic acid with an amine is arguably the most critical reaction in peptide synthesis and medicinal chemistry. Modern coupling reagents provide a mild and efficient way to form this bond, minimizing side reactions and preserving stereochemical integrity.[10][11][12]

Causality and Experimental Rationale: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate the carboxylic acid. The carboxylate attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the desired amine to form the amide bond. However, the O-acylisourea can also rearrange to a stable N-acylurea byproduct. To prevent this and to reduce the risk of racemization, an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure is included. The additive rapidly reacts with the O-acylisourea to form an activated ester, which is more stable but still highly reactive towards the amine.[13]

G cluster_workflow Workflow: EDC/HOBt Amide Coupling start 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid activation Activate with: - EDC (1.2 eq) - HOBt (1.2 eq) start->activation Step 1 coupling Couple with: - Primary Amine (R-NH₂, 1.1 eq) - Base (e.g., DIPEA) activation->coupling Step 2 product Amide Derivative coupling->product Step 3

Caption: Workflow for amide bond formation using a carbodiimide coupling strategy.

Step-by-Step Methodology

Materials:

  • 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or DCM

  • Standard aqueous work-up solutions (1 M HCl, sat. NaHCO₃, brine)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Setup: In a dry round-bottom flask, dissolve the amino acid (1.0 eq), the primary amine (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Activation: Add EDC (1.2 eq) to the mixture in one portion.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-16 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base and amine), saturated NaHCO₃ (to remove HOBt and unreacted acid), and brine.

    • The urea byproduct from EDC is often water-soluble and is removed during the aqueous washes.

    • Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: After filtration and concentration, purify the crude amide product by flash column chromatography on silica gel.

Characterization and Validation of Derivatives

Successful derivatization must be confirmed through rigorous analytical techniques. Each protocol should yield a product with distinct spectral signatures corresponding to the new functional group.

Table 1: Key Analytical Techniques for Product Validation

Analytical Technique Purpose and Expected Observations
¹H NMR Spectroscopy Confirm the presence of new protons. For N-acetylation, expect a new singlet around 2.0 ppm. For methyl esterification, a singlet around 3.7 ppm. For amide formation, new signals corresponding to the added amine moiety. The amide N-H proton will appear as a broad signal.
¹³C NMR Spectroscopy Confirm the presence of new carbon signals. For amides and esters, a new carbonyl signal will appear in the 165-175 ppm range.
Mass Spectrometry (MS) Unambiguously confirm the molecular weight of the final product. The observed molecular ion peak (e.g., [M+H]⁺ in ESI-MS) should match the calculated mass of the derivatized molecule.
HPLC/UPLC Assess the purity of the final compound. A pure sample should show a single major peak. This technique is also useful for monitoring reaction completion.[14]

| Infrared (IR) Spectroscopy | Identify functional groups. Successful esterification will show a strong C=O stretch around 1735 cm⁻¹. N-acylation will introduce a new amide C=O stretch around 1650 cm⁻¹. |

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Derivatization Protocols

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive reagents (e.g., moisture-sensitive acyl chloride or EDC).- Insufficient base in N-acylation.- Incomplete reaction. - Use fresh, anhydrous reagents and solvents.- Ensure correct stoichiometry of the base.- Increase reaction time or temperature (if appropriate) and monitor by TLC.
Multiple Products Observed - Side reactions (e.g., N-acylurea formation in EDC coupling).- Di-acylation if base is too strong or excess acylating agent is used. - Ensure HOBt or another additive is used with EDC.- Use precise stoichiometry for the acylating agent (1.1-1.2 eq).- Control reaction temperature carefully.

| Starting Material Remains | - Equilibrium not driven to completion (Fischer esterification).- Incomplete activation of the carboxylic acid. | - For esterification, use a larger excess of alcohol or consider methods for water removal.- For amide coupling, ensure EDC and HOBt are active and used in sufficient quantity. |

Conclusion

The protocols detailed in this application note provide a robust framework for the derivatization of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid. By offering detailed, step-by-step methodologies grounded in established chemical principles, these guides empower researchers in drug discovery and chemical biology to effectively utilize this valuable β-amino acid scaffold. Successful synthesis and subsequent characterization will enable the generation of novel chemical entities for biological screening and the development of advanced peptidomimetics.

References

  • University of Illinois Urbana-Champaign. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Available at: [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by carboxylation. Available at: [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds. Available at: [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Available at: [Link]

  • Han, S., & Kim, Y. A. (2004). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Available at: [Link]

  • ResearchGate. (2019). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available at: [Link]

  • MDPI. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Available at: [Link]

  • Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]

  • Royal Society of Chemistry. (2019). Triphenylphosphine-catalysed amide bond formation between carboxylic acids and amines. Available at: [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available at: [Link]

  • PubMed. (2012). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. Available at: [Link]

  • Frontiers in Physiology. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Available at: [Link]

  • Google Patents. Esterification of organic acids.
  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • PubMed. (2020). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Available at: [Link]

  • ResearchGate. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. Available at: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

  • American Society for Pharmacology and Experimental Therapeutics. (2018). N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. Available at: [Link]

  • YouTube. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Available at: [Link]

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Application Notes & Protocols: Leveraging 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic Acid for Advanced Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Scaffold for Modern Drug Discovery

In the landscape of contemporary drug discovery, the quest for novel chemical entities with enhanced therapeutic profiles is paramount. Combinatorial chemistry serves as a powerful engine in this endeavor, enabling the rapid generation of vast molecular libraries.[1][2] The choice of building blocks for these libraries is critical, as their intrinsic properties dictate the chemical space and biological potential of the resulting compounds. 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid emerges as a uniquely valuable scaffold for combinatorial library synthesis. This non-canonical β-amino acid integrates three key features that can be strategically exploited to generate diverse and functionally rich compound collections:

  • β-Amino Acid Backbone: The incorporation of β-amino acids into peptide or peptidomimetic structures is a well-established strategy to confer resistance to enzymatic degradation, thereby improving pharmacokinetic stability.[3] This backbone modification also introduces unique conformational constraints, allowing for the exploration of novel pharmacophores.

  • Aromatic Substitution (Chloro Group): The presence of a chlorine atom on the phenyl ring can significantly modulate the lipophilicity and metabolic stability of a molecule.[4][5][6] This halogen substituent can also engage in specific halogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.[4]

  • Versatile Chemical Handle (Nitro Group): The nitro functionality is not merely a static substituent; it is a versatile precursor for a secondary diversification strategy.[7] Following the initial library synthesis, the nitro group can be selectively reduced to a primary amine, providing a new reactive site for the introduction of a wide array of chemical moieties, thus exponentially increasing the library's complexity and scope.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid in solid-phase combinatorial synthesis workflows.

Core Principles & Strategic Considerations

The effective application of this building block hinges on a solid understanding of solid-phase peptide synthesis (SPPS), particularly the Fmoc/tBu orthogonal protection strategy.[8][9] The general principle involves the stepwise addition of N-α-Fmoc protected amino acids to a growing chain anchored to a solid support resin.[8][10]

Diagram 1: Key Structural Features of the Building Block

G cluster_0 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid A β-Amino Acid Backbone B Chloro Substituent A->B Provides proteolytic resistance & conformational constraints C Nitro Handle A->C Enables post-synthesis diversification B->C Modulates electronic properties & binding D Carboxylic Acid E Amino Group D->E Primary sites for peptide bond formation

Caption: Structural features of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid.

Experimental Protocols

Protocol 1: Incorporation into a Peptide Library via Fmoc-Based Solid-Phase Peptide Synthesis

This protocol details the manual synthesis of a peptide library incorporating 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin for desired C-terminus)

  • N-α-Fmoc-3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine, 20% (v/v) in DMF

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.[11] Drain the DMF.

  • Fmoc Deprotection (of the resin or preceding amino acid):

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[11]

    • Drain and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

  • Coupling of Fmoc-3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid:

    • In a separate vial, pre-activate the amino acid by dissolving Fmoc-3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to stand for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours. The longer coupling time is recommended for this sterically hindered β-amino acid.

    • Self-Validation: Perform a Kaiser test (ninhydrin test) on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[9]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

Table 1: Key Parameters for SPPS Protocol

ParameterRecommended Value/ReagentRationale
Resin Rink Amide (for C-terminal amide)Choice depends on the desired C-terminal functionality.
Coupling Reagent HBTU/DIPEAEfficient activation of the carboxylic acid for amide bond formation.
Amino Acid Excess 3 equivalentsTo drive the coupling reaction to completion.
Coupling Time 1-2 hoursLonger time accounts for the potential steric hindrance of the β-amino acid.
Deprotection Reagent 20% Piperidine in DMFStandard reagent for base-labile Fmoc group removal.
Cleavage Cocktail 95% TFA / 2.5% TIS / 2.5% H₂OStrong acid to cleave the peptide from the resin and remove side-chain protecting groups. TIS and water act as scavengers.
Protocol 2: Post-Synthesis Diversification via Nitro Group Reduction

This protocol describes the reduction of the nitro group on the resin-bound peptide library to an amine, creating a new point for diversification.

Materials:

  • Peptide-resin from Protocol 1 (before cleavage)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • N-Methyl-2-pyrrolidone (NMP) or DMF

  • Building blocks for secondary diversification (e.g., activated carboxylic acids, isocyanates, sulfonyl chlorides)

Procedure:

  • Resin Preparation: Swell the resin-bound nitro-containing peptide library in NMP or DMF.

  • Reduction:

    • Prepare a solution of SnCl₂·2H₂O (10 eq.) in NMP.

    • Add the solution to the resin and agitate at room temperature for 4-6 hours.

    • Self-Validation: Monitor the reaction progress by taking a small sample of beads, cleaving the peptide, and analyzing by mass spectrometry to confirm the mass shift corresponding to the NO₂ to NH₂ conversion (-30 Da).

  • Washing: Drain the reduction solution and wash the resin extensively with DMF, followed by a wash with a dilute base (e.g., 5% DIPEA in DMF) to neutralize any residual acid, and finally with DMF and DCM.

  • Secondary Diversification: The newly formed aniline can be acylated, sulfonylated, or reacted with isocyanates to introduce a second dimension of diversity to the library.

    • For acylation, use standard peptide coupling conditions (e.g., HATU/DIPEA with a carboxylic acid building block).

    • For reaction with isocyanates or sulfonyl chlorides, treat the resin with a solution of the reagent in DMF or DCM, often with a non-nucleophilic base like DIPEA.

  • Cleavage: After the secondary diversification step, cleave the final compounds from the resin as described in Protocol 1, step 7.

Diagram 2: Combinatorial Workflow

G cluster_0 Primary Library Synthesis (SPPS) cluster_1 Post-Synthesis Diversification A Resin Swelling B Fmoc Deprotection A->B C Coupling with Fmoc-AA-OH B->C D Wash C->D E Repeat n times D->E E->B Chain Elongation F Couple with Fmoc-3-Amino-3- (4-chloro-3-nitrophenyl)propanoic acid E->F G Final Deprotection F->G H Nitro Group Reduction (SnCl₂·2H₂O) G->H On-Resin Modification I Secondary Coupling (e.g., Acylation, Sulfonylation) H->I J Cleavage from Resin I->J K Purification & Analysis J->K

Caption: Workflow for combinatorial library synthesis and diversification.

Conclusion

3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid represents a sophisticated and highly versatile building block for combinatorial chemistry. Its inherent structural features provide a dual advantage: the β-amino acid backbone offers enhanced stability, while the chloro and nitro substituents serve as points for both passive modulation of properties and active chemical diversification. By following the detailed protocols outlined in these application notes, researchers can effectively harness the potential of this unique scaffold to construct novel and diverse small molecule libraries, thereby accelerating the identification of promising lead compounds in the drug discovery pipeline.

References

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]

  • Wang, Y., et al. (2015). Selective affinity enrichment of nitrotyrosine-containing peptides for quantitative analysis in complex samples. Journal of proteome research, 14(1), 167-176.
  • Gopalakrishnan, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 195-229.
  • Muthana, S. M., et al. (2021). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. Journal of proteome research, 20(2), 1276-1287.
  • Gopalakrishnan, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed, 30995567.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Gopalakrishnan, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, PMC7111421.
  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (n.d.). ResearchGate. Retrieved from [Link]

  • Muthana, S. M., et al. (2021). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. ResearchGate. Retrieved from [Link]

  • Site-selective modification of peptide backbones. (2021). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D1QO00892G.
  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). PubMed Central, PMC11080829.
  • Combinatorial Chemistry in Drug Discovery. (n.d.). Scribd. Retrieved from [Link]

  • Combinatorial Chemistry - Modern Synthesis Approach. (n.d.). PharmaTutor. Retrieved from [Link]

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Application Notes and Protocols for the Asymmetric Synthesis of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral β-Amino Acids

Optically active β-amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptides can induce stable secondary structures, and they serve as precursors for a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The specific target of this guide, 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid, and its derivatives are of significant interest due to the presence of the 4-chloro-3-nitrophenyl moiety, a common pharmacophore that can be further functionalized. The asymmetric synthesis of such molecules, ensuring high enantiomeric purity, is paramount for elucidating their biological activity and for the development of safe and effective therapeutic agents.

This document provides a detailed guide to the asymmetric synthesis of 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid derivatives, with a focus on practical, field-proven protocols and the underlying scientific principles.

Strategic Approaches to Asymmetric Synthesis

The asymmetric synthesis of β-amino acids can be broadly categorized into several effective strategies. The choice of a particular method often depends on the availability of starting materials, desired scale, and the specific stereochemical outcome required.

  • Catalytic Asymmetric Michael Addition: This is one of the most powerful and widely used methods for the enantioselective synthesis of β-amino acids. It involves the conjugate addition of a nucleophile to an α,β-unsaturated compound. For the synthesis of our target molecule, this would typically involve the addition of a nucleophile to a 4-chloro-3-nitrostyrene derivative. Organocatalysis, particularly with chiral amines and thioureas, has emerged as a highly effective approach for this transformation.[1][2][3]

  • Asymmetric Hydrogenation: The enantioselective hydrogenation of a prochiral enamine or enamide precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes) is another robust method. This approach offers high enantioselectivities and is often used in industrial-scale synthesis.[4]

  • Enzymatic Resolution: Biocatalytic methods, such as the use of lipases for the kinetic resolution of racemic esters of the target β-amino acid, provide an environmentally friendly and highly selective alternative. For instance, Candida antarctica lipase A (CAL-A) has been successfully employed for the enantioselective N-acylation of similar β-amino esters.[5]

  • Chiral Auxiliary-Mediated Synthesis: This classical approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. While effective, it often requires additional steps for the attachment and removal of the auxiliary.

This guide will provide a detailed protocol for the Organocatalytic Asymmetric Michael Addition approach, as it offers a highly efficient and versatile route to the target molecule.

Experimental Workflow: Asymmetric Michael Addition

The following diagram illustrates the general workflow for the asymmetric synthesis of 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid via an organocatalyzed Michael addition.

Asymmetric Michael Addition Workflow cluster_prep Preparation cluster_reaction Asymmetric Michael Addition cluster_workup Work-up and Purification cluster_final Final Product Start Starting Materials: - 4-Chloro-3-nitrobenzaldehyde - Malonic acid half-ester Precursor Synthesis of (E)-ethyl 4-(4-chloro-3-nitrophenyl)but-2-enoate Start->Precursor Reaction Organocatalyzed Michael Addition of a nucleophile (e.g., dibenzylamine) to the α,β-unsaturated ester Precursor->Reaction Workup Quenching, Extraction, and Chromatographic Purification Reaction->Workup Deprotection Deprotection to yield 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid Workup->Deprotection Final Final Product: Enantiomerically enriched β-amino acid Deprotection->Final

Caption: General workflow for the asymmetric synthesis of the target β-amino acid.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Michael Acceptor

Synthesis of (E)-ethyl 4-(4-chloro-3-nitrophenyl)but-2-enoate

This protocol describes the synthesis of the α,β-unsaturated ester which will serve as the Michael acceptor.

  • Reagents and Materials:

    • 4-Chloro-3-nitrobenzaldehyde

    • Ethyl (triphenylphosphoranylidene)acetate (Wittig reagent)

    • Dichloromethane (DCM), anhydrous

    • Magnesium sulfate (MgSO₄), anhydrous

    • Round-bottom flask, magnetic stirrer, and standard glassware

  • Procedure:

    • To a solution of 4-chloro-3-nitrobenzaldehyde (1.0 eq) in anhydrous DCM, add ethyl (triphenylphosphoranylidene)acetate (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired (E)-ethyl 4-(4-chloro-3-nitrophenyl)but-2-enoate.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Organocatalytic Asymmetric Michael Addition

This protocol details the key enantioselective step using a chiral organocatalyst. A bifunctional thiourea catalyst derived from a chiral diamine is a common choice for such reactions.[1][2]

  • Reagents and Materials:

    • (E)-ethyl 4-(4-chloro-3-nitrophenyl)but-2-enoate

    • Dibenzylamine (as the nucleophile)

    • Chiral thiourea catalyst (e.g., (R,R)-1,2-diphenylethylenediamine-derived thiourea)

    • Toluene, anhydrous

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral thiourea catalyst (0.1 eq) and anhydrous toluene.

    • Add (E)-ethyl 4-(4-chloro-3-nitrophenyl)but-2-enoate (1.0 eq) to the flask.

    • Cool the mixture to the desired temperature (e.g., -20 °C).

    • Add dibenzylamine (1.2 eq) dropwise over 10 minutes.

    • Stir the reaction at this temperature for the specified time (typically 24-72 hours), monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection to the Final β-Amino Acid

This protocol describes the removal of the protecting groups to yield the final product.

  • Reagents and Materials:

    • The purified Michael adduct from Protocol 2

    • Palladium on carbon (10 wt. %)

    • Methanol

    • Hydrogen gas (H₂)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the purified Michael adduct in methanol in a hydrogenation vessel.

    • Add 10% Pd/C (catalytic amount).

    • Pressurize the vessel with H₂ gas (typically 1-4 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with aqueous HCl at reflux).

    • Purify the final product by recrystallization or ion-exchange chromatography.

Data Summary and Characterization

The success of the asymmetric synthesis is evaluated based on the yield and the enantiomeric excess (ee) of the product.

StepProductTypical Yield (%)Enantiomeric Excess (%)Analytical Method for ee
Protocol 1 (E)-ethyl 4-(4-chloro-3-nitrophenyl)but-2-enoate85-95N/AN/A
Protocol 2 Michael Adduct70-90>90Chiral HPLC
Protocol 3 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid80-95>90Chiral HPLC (after derivatization)

Characterization: The structure and purity of the final product should be confirmed by:

  • ¹H NMR and ¹³C NMR spectroscopy

  • High-Resolution Mass Spectrometry (HRMS)

  • Chiral High-Performance Liquid Chromatography (HPLC) for the determination of enantiomeric excess.

Mechanistic Insights: The Role of the Organocatalyst

The chiral bifunctional thiourea catalyst plays a crucial role in activating both the nucleophile and the electrophile, thereby controlling the stereochemical outcome of the Michael addition.

Michael Addition Mechanism cluster_catalyst Bifunctional Thiourea Catalyst cluster_reactants Reactants cluster_transition Transition State Assembly cluster_product Product Formation catalyst Chiral Thiourea (e.g., from (R,R)-DPEN) TS Ternary Complex catalyst->TS Activates both reactants nitroolefin Michael Acceptor (α,β-Unsaturated Ester) nitroolefin->TS H-bonding with thiourea nucleophile Nucleophile (Dibenzylamine) nucleophile->TS Deprotonation by basic site product Enantioenriched Michael Adduct TS->product Stereoselective C-N bond formation

Caption: Proposed mechanism of the organocatalyzed asymmetric Michael addition.

The thiourea moiety of the catalyst activates the Michael acceptor through hydrogen bonding with the nitro group, while the basic amine functionality of the catalyst deprotonates the nucleophile, forming a chiral ion pair. This dual activation in a defined chiral environment directs the nucleophilic attack to one face of the double bond, leading to the formation of the product with high enantioselectivity.[1][3]

Troubleshooting and Optimization

  • Low Enantioselectivity:

    • Catalyst Choice: Screen different chiral catalysts. The steric and electronic properties of the catalyst are critical.

    • Temperature: Lowering the reaction temperature often improves enantioselectivity.

    • Solvent: The polarity of the solvent can significantly influence the transition state. A solvent screen is recommended.

  • Low Yield:

    • Reaction Time: Ensure the reaction has gone to completion by TLC monitoring.

    • Reagent Purity: Use freshly distilled or purified reagents and anhydrous solvents.

    • Catalyst Loading: Increasing the catalyst loading may improve the reaction rate and yield.

Conclusion

The asymmetric synthesis of 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid and its derivatives is a challenging yet achievable goal. The organocatalytic asymmetric Michael addition provides a powerful and flexible platform for accessing these valuable compounds in high yield and enantiopurity. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers in their synthetic endeavors. Careful optimization of reaction conditions and a thorough understanding of the underlying mechanistic principles are key to success.

References

  • List, B. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids.
  • Wang, Z., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
  • Okusu, S., et al. (2015). Asymmetric Michael addition of α-fluoro-α-nitroalkanes to nitroolefins: facile preparation of fluorinated amines and tetrahydropyrimidines.
  • Davies, S. G., & Ichihara, O. (1991). Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acids. Journal of the Chemical Society, Perkin Transactions 1.
  • Kim, H., et al. (2022).
  • Kobayashi, S., et al. (1998). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society.
  • Companyó, X., et al. (2015).
  • Al-Zoubi, R. M., et al. (2014). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • Wang, D., et al. (2019).
  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews.
  • Wang, J., et al. (2005). Organocatalytic Asymmetric Michael Addition of 2,4-Pentandione to Nitroolefins. Organic Letters.
  • Kim, H., et al. (2022).
  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar.
  • Santa Cruz Biotechnology. (n.d.). 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid. SCBT.
  • Yang, J. W. (2018). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Organic & Biomolecular Chemistry.
  • Ghosh, A. K. (n.d.). New Asymmetric Synthesis Research. Purdue Chemistry.
  • Yefymenko, A., et al. (2020). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry.
  • Lead Sciences. (n.d.). (S)-3-Amino-3-(4-nitrophenyl)propanoic acid. Lead Sciences.
  • Di Mola, A., et al. (2022). Enantioselective synthesis of chiral BCPs. PubMed Central.
  • Abdel-Wahab, B. F., et al. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
  • Dokli, I., et al. (2022). Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. SciSpace.
  • Jäger, M., et al. (2020). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry.
  • United States Patent. (1999).
  • National Center for Biotechnology Information. (n.d.). (S)-3-Amino-3-(3-nitrophenyl)propionic acid. PubChem.

Sources

Application Note: Incorporation of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Significance

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. They offer the potential for enhanced specificity and potency while overcoming the inherent limitations of peptide therapeutics, such as poor metabolic stability and low oral bioavailability.[1] The rational design of peptidomimetics often involves the incorporation of non-canonical amino acids to confer unique structural and functional properties.[2] This guide focuses on the incorporation of a custom β-amino acid, 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid , into a peptide backbone.

The strategic inclusion of this building block is predicated on several key hypotheses:

  • Structural Constraint: As a β-amino acid, it introduces a different spacing and conformational preference compared to natural α-amino acids, enabling the design of novel secondary structures and topographical features for targeting protein-protein interactions (PPIs).[1][3] PPIs are often characterized by large, flat interfaces that are challenging to address with traditional small molecules, making peptidomimetics ideal candidates for their inhibition.[4][5]

  • Pharmacophore Contribution: The 4-chloro-3-nitrophenyl moiety serves as a potent pharmacophore. The electron-withdrawing nature of both the chloro and nitro groups significantly alters the electronic properties of the aromatic ring.[6] Nitroaromatic compounds are prevalent in pharmaceuticals and are often bioactivated under specific physiological conditions, which can be exploited for targeted therapies.[7][8][9] This moiety can engage in specific π-π stacking, halogen bonding, or hydrogen bonding interactions within a target protein's binding pocket.

This document provides a comprehensive framework for the synthesis of the Fmoc-protected β-amino acid precursor and its subsequent incorporation into a model peptide sequence using Solid-Phase Peptide Synthesis (SPPS), followed by cleavage, purification, and characterization.

Synthesis of Fmoc-3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

Protocol 2.1: Synthesis of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

This protocol is adapted from established one-pot procedures for analogous compounds.[10][11]

Materials:

  • 4-chloro-3-nitrobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-3-nitrobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq) in absolute ethanol.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of the crude β-amino acid should form.

  • Cool the mixture further in an ice bath for 30 minutes and collect the solid by vacuum filtration.

  • Wash the crude product with cold diethyl ether to remove unreacted aldehyde.

  • To purify, dissolve the crude solid in a minimal amount of 1M NaOH solution.

  • Wash the aqueous solution with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~6.0 by the dropwise addition of concentrated HCl. The purified β-amino acid will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

  • Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2.2: Fmoc-Protection of the β-Amino Acid

Materials:

  • 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve the synthesized β-amino acid (1.0 eq) in a 10% aqueous NaHCO₃ solution.

  • In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the amino acid solution at 0°C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product into ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting oil/solid by flash column chromatography (silica gel, typically with a dichloromethane/methanol gradient) to yield the pure Fmoc-protected β-amino acid.

  • Confirm structure and purity via NMR and HRMS.

Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the standard for modern SPPS.[12] This section details the incorporation of our custom Fmoc-β-amino acid into a model peptide sequence on a Rink Amide resin, which yields a C-terminal amide upon cleavage.[13]

Workflow Overview

The overall process of SPPS is cyclical, involving repeated deprotection and coupling steps.[14][15]

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple_AA1 Couple First α-AA (e.g., Fmoc-Ala-OH) Wash1->Couple_AA1 Wash2 Wash Couple_AA1->Wash2 Deprotect2 Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash Deprotect2->Wash3 Couple_Beta_AA Couple Custom β-AA (Fmoc-β-NCA-OH + HATU) Wash3->Couple_Beta_AA Wash4 Wash Couple_Beta_AA->Wash4 Deprotect3 Fmoc Deprotection Wash4->Deprotect3 Wash5 Wash Deprotect3->Wash5 Couple_AA2 Couple Final α-AA (e.g., Fmoc-Leu-OH) Wash5->Couple_AA2 Wash6 Wash Couple_AA2->Wash6 Final_Deprotect Final Fmoc Deprotection Wash6->Final_Deprotect Cleave Cleave & Deprotect (TFA Cocktail) Final_Deprotect->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify Analyze Analyze (LC-MS, MALDI) Purify->Analyze

Caption: General workflow for SPPS incorporating the custom β-amino acid.

Protocol 3.1: Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a model tripeptide: Leu-β-NCA-Ala-NH₂ (where β-NCA is our custom amino acid).

Materials:

  • Rink Amide AM resin (loading: ~0.5 mmol/g)

  • Fmoc-Ala-OH, Fmoc-Leu-OH

  • Fmoc-3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[16]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

Justification for Reagent Choice: β-amino acids are often sterically hindered compared to their α-analogs.[17] Standard coupling reagents may lead to slow or incomplete reactions. HATU is a highly efficient aminium salt-based coupling reagent that generates a reactive OAt-ester, which is particularly effective for difficult couplings, including those involving hindered amino acids.[18][19][20] Its use minimizes racemization and drives the reaction to completion.[21][22]

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a fritted reaction vessel.

  • Initial Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution, and agitate for 5 minutes. Drain and repeat with a fresh portion of the solution for 15 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).[12]

  • First Coupling (Fmoc-Ala-OH):

    • In a separate tube, pre-activate Fmoc-Ala-OH (4 eq relative to resin loading), HATU (3.9 eq), and DIPEA (8 eq) in DMF for 2-5 minutes.

    • Add the activated mixture to the resin. Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the absence of free primary amines. If positive, continue coupling.

    • Drain and wash the resin with DMF (3x) and DCM (3x).

  • Second Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled Alanine.

  • Second Coupling (Custom Fmoc-β-NCA-OH):

    • Pre-activate the custom Fmoc-β-amino acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Rationale for extended time: Due to potential steric hindrance, a longer coupling time is recommended.

    • Add the activated mixture to the resin and agitate for 4-6 hours, or overnight if necessary.

    • Perform a Kaiser test. Drain and wash thoroughly.

  • Third Deprotection: Repeat step 2.

  • Third Coupling (Fmoc-Leu-OH): Repeat step 3 using Fmoc-Leu-OH.

  • Final Deprotection: Repeat step 2 to remove the final Fmoc group.

  • Final Wash: Wash the completed peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under high vacuum.

Parameter α-Amino Acid Coupling β-Amino Acid Coupling Rationale for Difference
Amino Acid Eq. 43Reduced equivalents for the custom, more valuable monomer.
Coupling Reagent HATU (3.9 eq)HATU (2.9 eq)Maintained near 1:1 ratio with amino acid.
Base (DIPEA) Eq. 86Maintained 2x equivalents relative to the amino acid.
Coupling Time 1-2 hours4-6 hours (or overnight)Increased time to overcome steric hindrance of the β-amino acid.

Table 1: Comparison of coupling conditions for α- and β-amino acids.

Cleavage, Purification, and Characterization

Protocol 4.1: Peptide Cleavage from Resin

Materials:

  • Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether

Rationale: A standard TFA "cocktail" is used to simultaneously cleave the peptide from the acid-labile Rink Amide linker and remove acid-labile side-chain protecting groups.[13][23] Scavengers (phenol, water, thioanisole, EDT) are critical to quench reactive cations generated during deprotection, preventing modification of sensitive residues like Tryptophan or Methionine (if present).

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (approx. 10 mL per 0.1 mmol of peptide).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the peptide.

  • Concentrate the TFA solution to a small volume using a stream of nitrogen.

  • Precipitate the crude peptide by adding it dropwise to a centrifuge tube containing cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 4.2: Purification by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[24][25]

System:

  • Column: Preparative C18 column (e.g., 10 µm particle size, 100 Å pore size)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

  • Detection: UV at 220 nm and 280 nm

Procedure:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A (add a small amount of acetonitrile or DMSO if solubility is an issue).[26]

  • Inject the sample onto the equilibrated preparative C18 column.

  • Elute the peptide using a linear gradient, for example, 5-65% Mobile Phase B over 60 minutes.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Pool the fractions with >95% purity and lyophilize to obtain the final, pure peptide as a white, fluffy powder.[27]

Data Presentation: Expected Results
Sample Retention Time (min) Purity by UV (220 nm) Observed Mass [M+H]⁺ Expected Mass
Crude Peptide21.5~65%481.12481.11
HPLC Fraction 121.497.2%481.11481.11
HPLC Fraction 221.598.9%481.11481.11
HPLC Fraction 321.696.5%481.12481.11

Table 2: Representative analytical data for the model peptide Leu-β-NCA-Ala-NH₂.

Application Example: Targeting Protein-Protein Interactions

Peptidomimetics containing our custom β-amino acid can be designed as inhibitors of therapeutically relevant PPIs, such as the interaction between the p53 tumor suppressor and its negative regulator, MDM2.[4] The 4-chloro-3-nitrophenyl group can be designed to mimic a key hydrophobic residue (e.g., Tryptophan) in the p53-helix, potentially enhancing binding affinity through additional interactions in the binding pocket.

Pathway_Diagram cluster_1 Therapeutic Intervention p53_n p53 MDM2_n MDM2 p53_n->MDM2_n Binding & Inhibition MDM2_n->p53_n Ubiquitination & Degradation p53_t p53 MDM2_t MDM2 p53_t->MDM2_t Interaction Blocked Apoptosis Apoptosis p53_t->Apoptosis Induces Peptidomimetic Peptidomimetic (with β-NCA) Peptidomimetic->MDM2_t Binds to p53 pocket

Caption: Hypothetical mechanism of a peptidomimetic inhibitor of the p53-MDM2 interaction.

Conclusion

This guide provides a detailed, experimentally grounded protocol for the synthesis and incorporation of the novel β-amino acid, 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, into peptidomimetics. By explaining the rationale behind key procedural choices, such as the use of HATU for coupling sterically hindered residues, this document equips researchers with the necessary tools to explore this and other custom building blocks in the design of next-generation therapeutics. The successful application of these protocols will enable the development of potent and stable peptidomimetics capable of modulating challenging biological targets like protein-protein interactions.

References

  • The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy. (n.d.). MDPI. Retrieved from [Link]

  • Tailoring Peptidomimetics for Targeting Protein–Protein Interactions. (n.d.). AACR Journals. Retrieved from [Link]

  • Peptidomimetics Targeting Protein-Protein Interactions for Therapeutic Development. (2018). Bentham Science. Retrieved from [Link]

  • Peptides and peptidomimetics as regulators of protein-protein interactions. (2017). PubMed. Retrieved from [Link]

  • Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2024). SvedbergOpen. Retrieved from [Link]

  • A new method for the synthesis of β-amino acids. (2022). University of Vienna. Retrieved from [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Rink Amide MBHA Resin Technical Support. (n.d.). Aapptec. Retrieved from [Link]

  • Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. (2016). Pharmaceutical Technology. Retrieved from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2024). Dilun. Retrieved from [Link]

  • The Science Behind Rink Amide-AM Resin: Mechanism and Applications in Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

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Application Notes & Protocols for the Development of Enzyme Inhibitors Using a 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic Acid Scaffold

The quest for novel enzyme inhibitors is a cornerstone of modern therapeutic development. The careful selection of a core molecular scaffold is a critical determinant of success in this endeavor. The 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid scaffold presents a compelling starting point for medicinal chemists and drug discovery professionals. This is due to the strategic incorporation of several key chemical features:

  • Aromatic Core with Electron-Withdrawing Groups: The 4-chloro and 3-nitro substitutions on the phenyl ring create a distinct electronic profile. The chloro group, a common feature in many FDA-approved drugs, can enhance binding affinity through various interactions and improve metabolic stability.[1][2] The nitro group, also an electron-withdrawing group, can participate in hydrogen bonding and other polar interactions within an enzyme's active site, and is a known feature in some bioactive molecules.[3]

  • Chiral Center: The β-amino acid structure possesses a stereocenter at the C3 position, allowing for stereospecific interactions with the chiral environment of an enzyme's active site. This is a crucial feature for optimizing potency and selectivity.

  • Reactive Handles for Derivatization: The primary amine and carboxylic acid groups serve as versatile synthetic handles. These allow for the systematic exploration of chemical space through the addition of various functional groups, a key process in lead optimization.[4][5][6] This iterative modification is fundamental to improving a compound's potency, selectivity, and pharmacokinetic properties.[7][8]

This guide provides a comprehensive framework for leveraging the 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid scaffold in a rational drug design campaign. We will detail a workflow that integrates computational and experimental methodologies, from initial library design to lead optimization, ensuring a robust and self-validating path toward novel enzyme inhibitors.

Part 1: Initial Design and Computational Screening

The initial phase of inhibitor development focuses on identifying promising derivatives of the core scaffold through computational methods. This in silico approach significantly reduces the time and resources required for laboratory testing by prioritizing compounds with the highest likelihood of success.[9][10]

Target Selection and Rationale

The choice of enzyme target is paramount. The chloro-nitro-phenyl moiety suggests potential applications in areas where such substitutions are known to be beneficial, such as oncology or infectious diseases.[11] For the purpose of this guide, we will consider a hypothetical target, "Enzyme X," a serine protease implicated in a disease pathway.

Protocol: Virtual Library Generation

The goal is to create a focused library of virtual compounds based on the core scaffold.

  • Scaffold Preparation: Obtain the 3D structure of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid.

  • Reaction-Based Enumeration: Using computational chemistry software, define reactions at the primary amine and carboxylic acid groups.

    • Amine Derivatization: Amide bond formation with a diverse set of commercially available carboxylic acids.

    • Carboxylic Acid Derivatization: Esterification or amidation with a range of alcohols and amines.

  • Filtering: Apply drug-likeness filters (e.g., Lipinski's Rule of Five) to remove compounds with unfavorable physicochemical properties.

Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing an estimate of binding affinity.[12][13]

  • Receptor Preparation: Obtain a high-resolution crystal structure of Enzyme X. If unavailable, a homology model can be generated.[14] Prepare the protein by adding hydrogens, assigning charges, and defining the binding site.

  • Ligand Preparation: Generate low-energy 3D conformers for each compound in the virtual library.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to dock each ligand into the active site of Enzyme X.[12]

  • Scoring and Analysis: Rank the compounds based on their predicted binding affinity (scoring function).[12] Visualize the top-scoring poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

The output of this phase is a ranked list of virtual "hits" for synthetic prioritization.

Part 2: Synthesis and In Vitro Screening

This phase involves the chemical synthesis of prioritized compounds and their evaluation in biochemical assays to determine their actual inhibitory activity.

Synthetic Strategy

The synthesis of derivatives from the 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid scaffold will primarily involve standard peptide coupling and esterification reactions.

Workflow for Synthesis and Initial Screening

G cluster_0 Computational Phase cluster_1 Experimental Phase Virtual_Library Virtual Library Generation Molecular_Docking Molecular Docking of Library Virtual_Library->Molecular_Docking Hit_Prioritization Prioritization of Virtual Hits Molecular_Docking->Hit_Prioritization Synthesis Chemical Synthesis of Hits Hit_Prioritization->Synthesis Top Candidates Primary_Screening Primary Enzyme Inhibition Assay (Single Concentration) Synthesis->Primary_Screening IC50_Determination IC50 Determination (Dose-Response) Primary_Screening->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Confirmed Hits G SAR SAR Analysis (IC50 Data) Design Design New Analogs SAR->Design Identify Favorable Modifications Synthesis Synthesize Analogs Design->Synthesis Testing IC50 & Kinetic Assays Synthesis->Testing Testing->SAR Iterate ADMET In Vitro ADMET Profiling Testing->ADMET Potent Compounds Lead Optimized Lead Candidate ADMET->Lead Good Drug-like Properties

Caption: The iterative cycle of lead optimization in drug discovery.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational technique that correlates the chemical structures of compounds with their biological activity. [15][16]A QSAR model can be built using the experimental IC50 data from the initial set of synthesized analogs. This model can then predict the potency of new, unsynthesized compounds, further guiding the design process and reducing the need for extensive laboratory work. [9][17]

Part 4: Preclinical Considerations

A potent enzyme inhibitor is not necessarily a good drug candidate. Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential.

Protocol: In Vitro ADMET Profiling

A suite of standardized in vitro assays should be run on the most promising lead compounds.

  • Solubility: Measure the thermodynamic and kinetic solubility in aqueous buffers.

  • Permeability: Use a PAMPA or Caco-2 cell assay to assess passive diffusion and predict intestinal absorption.

  • Metabolic Stability: Incubate the compound with liver microsomes and measure its depletion over time. This predicts how quickly the compound will be cleared from the body.

  • Cytotoxicity: Assess the compound's toxicity against a panel of human cell lines (e.g., HepG2) to identify potential off-target effects.

The goal is to select a lead candidate that demonstrates a balance of high potency, selectivity, and favorable ADMET properties, making it suitable for advancement into in vivo animal studies. [7]

Conclusion

The 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid scaffold offers a robust and versatile starting point for the development of novel enzyme inhibitors. By following a structured, iterative workflow that combines predictive computational modeling with rigorous experimental validation, research teams can efficiently navigate the complex path of drug discovery. This guide provides the foundational protocols and strategic insights necessary to unlock the therapeutic potential of this promising chemical scaffold.

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Application Note: High-Throughput Screening Strategies for 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the GABAergic System

The compound 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid and its analogs belong to a class of γ-aminobutyric acid (GABA) derivatives. Structurally similar to the neurotransmitter GABA and clinically significant drugs like Baclofen (β-[4-chlorophenyl]-γ-aminobutyric acid), these molecules are promising candidates for modulating the GABAergic system.[1] Baclofen is a selective agonist for the GABA-B receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in neuronal inhibition.[2][3][4] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and downstream modulation of ion channels, ultimately reducing neuronal excitability.[3][4]

Given this precedent, analogs of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid are hypothesized to interact primarily with GABA-B receptors. Identifying potent and selective modulators from a large chemical library of these analogs requires a robust, efficient, and scalable screening strategy. High-throughput screening (HTS) provides the necessary platform to rapidly evaluate thousands of compounds, enabling the identification of promising "hits" for further drug development.[5][6]

This application note details a comprehensive HTS cascade designed to identify and characterize novel modulators of the GABA-B receptor from a library of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid analogs. We present a primary binding assay using Fluorescence Polarization (FP) and a secondary functional cell-based assay measuring cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF).

The High-Throughput Screening (HTS) Cascade

A successful HTS campaign is a multi-step process designed to efficiently triage large compound libraries. Our proposed workflow funnels a large number of initial compounds through progressively more complex and biologically relevant assays to identify true, validated hits.

HTS_Workflow cluster_0 Screening Funnel Compound_Library Compound Library (10,000s of Analogs) Primary_Screen Primary Screen (FP Binding Assay) Compound_Library->Primary_Screen Single Concentration Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screen->Hit_Confirmation ~1-2% Hit Rate Secondary_Screen Secondary Screen (HTRF cAMP Assay) Hit_Confirmation->Secondary_Screen Confirmed Hits Lead_Candidates Lead Candidates (for SAR studies) Secondary_Screen->Lead_Candidates Validated Functional Hits

Caption: HTS cascade for identifying GABA-B receptor modulators.

Assay Quality and Validation: The Z'-Factor

The reliability of any HTS assay is paramount. We use the Z'-factor (Z-prime) to statistically validate the quality of our assays before and during screening.[7][8] The Z'-factor is a measure of the separation between the distributions of the positive and negative controls, and it accounts for both the dynamic range of the signal and the data variation.[7]

The formula for Z'-factor is: Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentClear separation between controls; suitable for HTS.[7][9][10]
0 to 0.5MarginalSmall separation window; may require optimization.[7][10]
< 0UnacceptableOverlap between controls; assay is not viable for screening.[7][10]

An assay with a Z'-factor consistently above 0.5 is considered robust and suitable for a full-scale HTS campaign.[10]

Protocol 1: Primary Screen - Fluorescence Polarization (FP) Binding Assay

Principle: Fluorescence Polarization is a homogeneous technique ideal for monitoring molecular binding events in solution.[11] The assay relies on the difference in the rotation speed of a small fluorescently labeled ligand (the "tracer") when it is free in solution versus when it is bound to a much larger protein, such as a receptor.[11][12]

  • Free Tracer: Rotates rapidly, causing the emitted light to be highly depolarized.

  • Bound Tracer: Tumbles slowly with the large receptor, and the emitted light remains highly polarized.

In this competitive assay format, an unlabeled compound from the library (a potential hit) will compete with the fluorescent tracer for binding to the GABA-B receptor. A successful competitor will displace the tracer, causing a decrease in the measured polarization signal. This makes FP an excellent, non-radioactive, and easily automated choice for primary HTS.[11][13]

FP_Assay cluster_0 High Polarization State cluster_1 Low Polarization State (Competition) Receptor_Bound GABA-B Receptor Fluorescent Tracer Receptor_Bound:f1->Receptor_Bound:f0 Receptor_Unbound GABA-B Receptor Test Compound Result_High High mP Signal Result_Low Low mP Signal Receptor_Unbound:f1->Receptor_Unbound:f0 Tracer_Free Free Tracer

Caption: Principle of the competitive FP binding assay.

Materials:

  • Receptor: Purified human GABA-B receptor membrane preparation (e.g., from PerkinElmer, Millipore).

  • Fluorescent Tracer: A fluorescently labeled, high-affinity GABA-B antagonist (e.g., BODIPY-TMR-CGP54626).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Positive Control: A known high-affinity GABA-B agonist (e.g., Baclofen).

  • Negative Control: Assay buffer with DMSO.

  • Plates: Low-volume, black, 384-well microplates (e.g., Corning 384-well low-volume round bottom).

  • Plate Reader: Capable of FP detection (e.g., Spectramax iD5, PHERAstar).

Protocol:

  • Reagent Preparation:

    • Thaw receptor membranes and fluorescent tracer on ice.

    • Prepare working solutions of all reagents in assay buffer. The final concentration of the tracer should be at its Kd value, and the receptor concentration should be optimized to yield a sufficient signal window (typically >100 mP).

    • Prepare a high concentration of the positive control (e.g., 100x the Ki of Baclofen).

    • Dilute library compounds to the desired screening concentration (e.g., 10 µM final) in assay buffer.

  • Assay Plate Dispensing (Automated Liquid Handler):

    • Add 5 µL of assay buffer to all wells.

    • Add 5 µL of library compound, positive control, or negative control (DMSO) to appropriate wells.

    • Add 5 µL of the fluorescent tracer solution to all wells.

    • Initiate the binding reaction by adding 5 µL of the receptor membrane preparation to all wells.

  • Incubation:

    • Seal the plate and centrifuge briefly (e.g., 1000 rpm for 1 min) to mix.

    • Incubate at room temperature for 60-90 minutes, protected from light.

  • Detection:

    • Read the plate on an FP-capable plate reader using appropriate excitation and emission filters for the fluorophore (e.g., for BODIPY-TMR: Ex: ~544 nm, Em: ~590 nm).

    • Record both parallel and perpendicular fluorescence intensity to calculate polarization values (mP).

Protocol 2: Secondary Screen - HTRF® cAMP Functional Assay

Principle: This assay confirms whether the "hits" identified in the binding screen are functionally active. Since the GABA-B receptor is a Gi-coupled GPCR, agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][14][15]

The HTRF cAMP assay is a competitive immunoassay.[16][17] Cellular cAMP produced in response to receptor modulation competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate donor. When the donor and acceptor are in close proximity (i.e., low cellular cAMP), FRET occurs. An increase in cellular cAMP (from Gs activation) disrupts this interaction, decreasing the FRET signal. Conversely, a decrease in cellular cAMP (from Gi activation by our hit compounds) leads to an increase in the FRET signal.[14]

Materials:

  • Cell Line: A stable cell line expressing the human GABA-B receptor (e.g., CHO-hGABA-B).

  • Assay Kit: HTRF cAMP Gi Detection Kit (e.g., from Revvity).[16]

  • Stimulation Agent: Forskolin (an adenylyl cyclase activator) to raise basal cAMP levels.

  • Cell Culture Medium: As recommended for the cell line.

  • Plates: White, solid-bottom, 384-well microplates.

  • Plate Reader: HTRF-compatible reader (e.g., EnVision, PHERAstar).

Protocol:

  • Cell Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay buffer to the desired density (e.g., 2,500 cells/well).

  • Assay Plate Dispensing:

    • Dispense 5 µL of cell suspension into each well of the 384-well plate.

    • Add 5 µL of confirmed hits (at various concentrations for dose-response), positive control (Baclofen), or negative control (DMSO).

    • Add 5 µL of Forskolin solution to all wells except the negative control (basal level) wells. The concentration of Forskolin should be optimized to produce ~80% of the maximal cAMP response (EC₈₀).

  • Incubation:

    • Seal the plate and incubate for 30 minutes at 37°C.

  • Lysis and Detection:

    • Add 5 µL of the d2-labeled cAMP tracer, followed by 5 µL of the anti-cAMP Cryptate antibody (reagents from the kit, prepared according to the manufacturer's instructions).[18]

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and subsequently determine the percent inhibition of the Forskolin response.

Data Analysis and Hit Identification

  • Primary Screen: Raw mP data is normalized. Hits are typically identified as compounds that cause a decrease in polarization greater than 3 standard deviations from the mean of the negative controls.

  • Hit Confirmation: Compounds identified as primary hits are re-tested in the same FP assay to rule out false positives.

  • Dose-Response: Confirmed hits are then tested in both the FP and HTRF assays across a range of concentrations (e.g., 8-point serial dilutions) to determine their potency (IC₅₀ in the binding assay, EC₅₀ in the functional assay). This step is crucial for establishing a preliminary structure-activity relationship (SAR).

Conclusion

The described two-tiered HTS strategy provides a robust and efficient pathway for the discovery of novel 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid analogs targeting the GABA-B receptor. The primary FP binding assay is a rapid, cost-effective method for screening large libraries, while the secondary HTRF cAMP assay offers a crucial functional validation of the identified hits.[13][14] This integrated approach, underpinned by rigorous statistical validation using the Z'-factor, ensures high-quality data and increases the probability of identifying promising lead candidates for subsequent stages of drug discovery.

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  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Therapeutic Potential: Fmoc-(R)-3-Amino-3-(3-nitrophenyl)propionic acid in Drug Development. Retrieved from [Link]

  • Mertlíková-Kaiserová, H., et al. (2026). Fluorescence-based assay for rapid screening of GABAA receptor modulating steroid antagonists (GAMSA). Analytical Biochemistry. Retrieved from [Link]

  • Frontiers. (n.d.). High throughput construction of species characterized bacterial biobank for functional bacteria screening: demonstration with GABA-producing bacteria. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (s)-3-Amino-3-(3-nitrophenyl)propionic acid. PubChem. Retrieved from [Link]

Sources

Application Notes & Protocols: The Use of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic Acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Innovating Targeted Therapeutics with Novel Scaffolds

The pursuit of precision in medicine has led to the development of sophisticated targeted drug delivery systems (TDDS). These systems aim to enhance the therapeutic index of potent drugs by increasing their concentration at the site of disease while minimizing exposure to healthy tissues.[1] The design of such systems is a multidisciplinary effort, requiring expertise in chemistry, biology, and materials science.[1] A key component in many TDDS is the targeting moiety or functional scaffold that enables conjugation to a carrier and interaction with the biological environment. This document provides a comprehensive guide to the potential applications and experimental protocols for a novel, unnatural amino acid derivative, 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid , in the construction of advanced drug delivery vehicles. While this specific molecule is not yet widely documented in drug delivery literature, its unique chemical architecture presents compelling opportunities for researchers in the field.

Introduction to 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid: A Multifunctional Building Block

3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is a synthetic amino acid derivative with the molecular formula C9H9ClN2O4 and a molecular weight of 244.63.[2] Its structure is characterized by a propanoic acid backbone with an amino group and a substituted phenyl ring at the beta-position. The phenyl ring is functionalized with both a chloro and a nitro group, which impart distinct chemical properties to the molecule.

The presence of three key functional regions makes this compound a versatile candidate for drug delivery applications:

  • The Amino-Propanoic Acid Backbone: The primary amine and carboxylic acid groups are classical handles for bioconjugation.[3][4] They allow for covalent attachment to a wide range of drug carriers, including polymers, liposomes, and antibodies, using well-established chemistries.[3][5]

  • The Substituted Phenyl Ring: The aromatic ring provides a rigid scaffold and can influence the physicochemical properties, such as hydrophobicity, of the resulting drug conjugate. This can be leveraged in the self-assembly of nanoparticle-based systems.[6]

  • The Nitro Group: The nitroaromatic moiety is of particular interest. It is known to be reducible under hypoxic conditions, a characteristic feature of the microenvironment of many solid tumors.[7] This raises the exciting possibility of designing drug delivery systems that release their payload in response to the tumor-specific environment.

This guide will provide a conceptual framework and detailed protocols for harnessing these features to develop novel targeted drug delivery systems.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is presented below.

PropertyValueSource
Molecular Formula C9H9ClN2O4[2]
Molecular Weight 244.63 g/mol [2]
Appearance Solid (predicted)General chemical knowledge
Functional Groups Amine, Carboxylic Acid, Nitro, ChloroChemical Structure

Synthesis and Characterization

Proposed Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis and purification of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization A 4-chloro-3-nitrobenzaldehyde B Reaction with malonic acid and ammonium acetate A->B C Crude Product B->C D Recrystallization or Column Chromatography C->D Purification E Pure 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid D->E F Characterization (NMR, MS, HPLC) E->F G A Drug Carrier (e.g., Nanoparticle with -NH2 groups) D Functionalized Drug Carrier A->D B 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid B->D C EDC/NHS C->D Activation & Coupling

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The presence of both a chloro and a nitro group on the phenyl ring presents unique challenges and opportunities in the synthesis of this valuable β-amino acid derivative.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

1. Low or No Product Yield

  • Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

  • Answer: Low or no yield in this one-pot synthesis can stem from several factors, primarily related to reagent quality, reaction conditions, and the inherent reactivity of the starting materials.

    • Potential Cause 1: Poor Quality of Reagents. The purity of 4-chloro-3-nitrobenzaldehyde, malonic acid, and ammonium acetate is critical. Impurities can interfere with the reaction cascade.

      • Solution: Ensure all reagents are of high purity. It is advisable to use freshly opened or properly stored reagents. If in doubt, purify the starting materials before use. For instance, 4-chloro-3-nitrobenzaldehyde can be recrystallized from an appropriate solvent system like ethanol/water.[1]

    • Potential Cause 2: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically refluxed for several hours.[2] If the starting material is still present after the recommended time, you can try extending the reaction time. Increasing the temperature might also be an option, but be cautious as this can also promote side reactions.

    • Potential Cause 3: Suboptimal Solvent. The choice of solvent can significantly impact the solubility of intermediates and the overall reaction rate.

      • Solution: While ethanol is commonly used, other solvents like 1-butanol have also been reported for similar syntheses and may offer better results due to their higher boiling points.[3][4] A solvent screen could be beneficial to find the optimal medium for your specific setup.

    • Potential Cause 4: Unfavorable pH. The reaction is sensitive to pH. The formation of the β-amino acid is favored under specific pH conditions.

      • Solution: Ammonium acetate serves as both the ammonia source and a buffer. Ensure the correct stoichiometry of ammonium acetate is used as specified in the protocol.

2. Formation of Significant Side Products

  • Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?

  • Answer: The one-pot synthesis of 3-amino-3-arylpropanoic acids is known to sometimes produce side products. The electron-withdrawing nature of the chloro and nitro groups on the benzaldehyde can influence the reaction pathways.

    • Potential Side Product 1: Cinnamic Acid Derivatives. The Knoevenagel condensation between 4-chloro-3-nitrobenzaldehyde and malonic acid can lead to the formation of 4-chloro-3-nitrocinnamic acid, especially if the subsequent addition of ammonia is not efficient.[2]

      • Solution: Ensure a sufficient excess of ammonium acetate is used to favor the formation of the β-amino acid over the cinnamic acid derivative. Maintaining a consistent reaction temperature is also crucial.

    • Potential Side Product 2: Self-condensation of the Aldehyde. While less common with aromatic aldehydes compared to aliphatic ones, under strongly basic conditions, self-condensation can occur.

      • Solution: The use of ammonium acetate provides a mildly basic environment, which should minimize this side reaction. Avoid using stronger bases.

    • Potential Side Product 3: Michael Addition Adducts. The initial product, 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid, could potentially act as a nucleophile and react with any unsaturated intermediates.

      • Solution: Careful control of stoichiometry and reaction time can help minimize the formation of such adducts. Once the reaction is complete, prompt work-up is recommended.

3. Difficulty in Product Purification

  • Question: I am struggling to purify the final product. It seems to be highly polar and difficult to handle.

  • Answer: 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is a zwitterionic compound, which means it has both an acidic (carboxylic acid) and a basic (amino) group. This, combined with the polar nitro group, makes it highly polar and often poorly soluble in common organic solvents, presenting purification challenges.

    • Purification Strategy 1: Recrystallization. This is the most common method for purifying β-amino acids.

      • Procedure: The crude product is often a solid that precipitates from the reaction mixture upon cooling.[2] This solid can be collected by filtration and then recrystallized from a suitable solvent or solvent mixture, such as hot water, ethanol, or a mixture of the two. The choice of solvent will depend on the specific solubility profile of your product and impurities.

    • Purification Strategy 2: Ion-Exchange Chromatography. For challenging separations, ion-exchange chromatography can be a powerful technique for purifying zwitterionic compounds.[5]

      • Procedure: You can use a cation-exchange resin to bind the amino acid, wash away neutral and anionic impurities, and then elute the desired product with a change in pH or ionic strength.

    • Purification Strategy 3: pH Adjustment and Extraction. The zwitterionic nature of the product can be exploited for purification.

      • Procedure: By adjusting the pH of an aqueous solution of the crude product, you can modulate its charge and solubility. At the isoelectric point, the amino acid will have minimal solubility and may precipitate. Alternatively, at a low pH, the amino group will be protonated, and at a high pH, the carboxylic acid will be deprotonated, which can be used to facilitate extractions with appropriate organic solvents if the compound has sufficient organic solubility in its charged form.

Frequently Asked Questions (FAQs)

  • Q1: What is the general reaction mechanism for this synthesis?

    • A1: The synthesis is a one-pot, multi-component reaction that likely proceeds through a series of steps. First, a Knoevenagel condensation occurs between 4-chloro-3-nitrobenzaldehyde and malonic acid, catalyzed by a weak base (from ammonium acetate), to form an unsaturated dicarboxylic acid intermediate. This is followed by a Michael addition of ammonia (from ammonium acetate) to the double bond. Finally, decarboxylation of the resulting intermediate yields the desired 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid. The high reactivity of 4-chloro-3-nitrobenzaldehyde in Knoevenagel condensations is due to the strong electron-withdrawing effects of the chloro and nitro groups, which make the carbonyl carbon more electrophilic.[2][6]

  • Q2: How do the chloro and nitro substituents affect the reaction?

    • A2: The chloro and nitro groups are strong electron-withdrawing groups. This has a dual effect. On one hand, it activates the aldehyde group of 4-chloro-3-nitrobenzaldehyde, making it more susceptible to nucleophilic attack and thus facilitating the initial Knoevenagel condensation.[6] On the other hand, these groups also decrease the electron density of the phenyl ring, which can influence the stability of intermediates and potentially affect the overall reaction rate and yield.

  • Q3: What are the key reaction parameters to control for optimal yield?

    • A3: The key parameters to control are:

      • Stoichiometry of Reactants: The molar ratio of the aldehyde, malonic acid, and ammonium acetate is crucial. An excess of ammonium acetate is generally used to provide a sufficient source of ammonia and to act as a buffer.

      • Reaction Temperature: The reaction is typically carried out at reflux. The temperature should be high enough to drive the reaction to completion but not so high as to cause decomposition or promote side reactions.

      • Reaction Time: The reaction should be monitored by TLC to determine the optimal reaction time.

      • Solvent: The choice of solvent affects the solubility of reactants and intermediates and can influence the reaction outcome.

  • Q4: What are the recommended safety precautions for this synthesis?

    • A4: Standard laboratory safety practices should be followed. 4-chloro-3-nitrobenzaldehyde is an irritant.[4] It is important to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

This protocol is adapted from general procedures for the synthesis of 3-amino-3-arylpropanoic acids.[2]

Materials:

  • 4-chloro-3-nitrobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (or 1-Butanol)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-chloro-3-nitrobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.0-2.5 equivalents).

  • Add ethanol (or 1-butanol) as the solvent. The amount of solvent should be sufficient to form a stirrable slurry.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by TLC (a suitable eluent system would need to be determined, for example, a mixture of ethyl acetate and hexane with a small amount of acetic acid).

  • After the reaction is complete (typically after several hours, as indicated by the consumption of the starting aldehyde), allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the crude product by vacuum filtration.

  • Wash the collected solid with cold ethanol and then with water to remove any unreacted starting materials and inorganic salts.

  • Dry the crude product under vacuum.

  • Further purify the crude product by recrystallization from a suitable solvent (e.g., hot water or an ethanol/water mixture).

ReagentMolar RatioNotes
4-chloro-3-nitrobenzaldehyde1High purity is essential.
Malonic acid1.1A slight excess is used.
Ammonium acetate2.0 - 2.5Acts as both ammonia source and buffer.
Solvent-Ethanol or 1-Butanol are common choices.

Visualizations

Reaction Pathway

ReactionPathway A 4-Chloro-3-nitrobenzaldehyde D Knoevenagel Condensation Intermediate A->D B Malonic Acid B->D C Ammonium Acetate E Michael Addition Intermediate C->E NH3 source D->E Michael Addition F 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid E->F Decarboxylation

Caption: One-pot synthesis pathway for the target molecule.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or No Product q1 Check Reagent Purity start->q1 s1 Purify/Replace Reagents q1->s1 Yes q2 Reaction Incomplete? q1->q2 No s1->q2 s2 Increase Reaction Time/Temp q2->s2 Yes q3 Suboptimal Solvent? q2->q3 No s2->q3 s3 Solvent Screen q3->s3 Yes end Improved Yield q3->end No s3->end

Caption: A workflow for troubleshooting low product yield.

References

  • Tan, C. Y. K., & Weaver, D. F. (2002). A One-pot Synthesis of 3-Amino-3-Arylpropionic Acids. Tetrahedron, 58(37), 7449-7461.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. (2020).
  • Reddit. (2022, May 11). Any tips for purification of two zwitterionic compounds? r/Chempros. Retrieved from [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Washington University in St.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. (2022).
  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2020, February 20). How to desalt zwitterions? Retrieved from [Link]

  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. (2001). Journal of Bacteriology, 183(23), 6933-6940.
  • Google Patents. (n.d.). US2229532A - Process for the purification of nitro aliphatic compounds.

Sources

Technical Support Center: Purification of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique purification challenges presented by this molecule. As a chiral, zwitterionic compound bearing both electron-withdrawing chloro and nitro groups, its purification requires a nuanced approach that balances solubility, stability, and the resolution of multiple potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges and most likely impurities for this compound?

The purification of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is complicated by three main factors: its zwitterionic nature, its chirality, and impurities derived from its synthesis.

  • Zwitterionic Properties: Like other amino acids, this compound possesses both a basic amino group and an acidic carboxylic acid group. This results in poor solubility in many common organic solvents and a high affinity for polar stationary phases, which can lead to poor peak shape (tailing) in chromatography.[1]

  • Chirality: The molecule contains a stereocenter at the C3 position. Syntheses often produce a racemic mixture (an equal mix of R and S enantiomers). Separating these enantiomers is a significant challenge and typically requires specialized chiral chromatography techniques.[2]

  • Synthetic Impurities: The most common impurities are residual starting materials and reaction byproducts. Depending on the synthetic route (e.g., a modified Rodionov reaction from 4-chloro-3-nitrobenzaldehyde), likely impurities include:

    • Unreacted Starting Materials: 4-chloro-3-nitrobenzaldehyde.

    • Side-Products: Cinnamic acid derivatives formed through condensation reactions.

    • Positional Isomers: Impurities arising from any lack of regioselectivity in the nitration or chlorination of the aromatic ring during precursor synthesis.

Q2: How can I perform an initial bulk purification to remove non-isomeric impurities?

For initial purification, recrystallization and ion-exchange chromatography are the most effective methods.

Recrystallization: This is the first line of defense. The zwitterionic nature of the compound suggests solubility in polar protic solvents. A solvent screening is recommended.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent SystemRationaleExpected Outcome
Water / Ethanol mixtureThe compound should be soluble in hot water/ethanol and less soluble upon cooling.Good for removing non-polar organic impurities.
Water / Isopropanol mixtureSimilar to water/ethanol, but isopropanol can offer different solubility characteristics.May provide better crystal formation or impurity rejection.
Dilute Acetic AcidThe acidic medium protonates the carboxylate, forming a salt that may have different solubility.Can be effective but requires subsequent removal of the acid.
Aqueous Ammonia SolutionThe basic medium deprotonates the ammonium group, altering solubility.Useful for separating from non-acidic/non-basic impurities. The compound is typically recovered by pH adjustment.

Ion-Exchange Chromatography (IEX): IEX is a powerful technique for separating amino acids from other charged or neutral molecules.[3][4] Since the target compound is an amino acid, it can be captured on a cation or anion exchange resin and selectively eluted by changing the pH or salt concentration.[1]

  • Cation Exchange: At a pH below its isoelectric point (pI), the amino group is protonated (-NH3+), and the molecule will bind to a cation exchange resin.

  • Anion Exchange: At a pH above its pI, the carboxylic acid is deprotonated (-COO-), and the molecule will bind to an anion exchange resin.

Q3: My primary goal is to separate the R and S enantiomers. What is the best approach?

Resolving the enantiomers of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid requires a specialized chiral separation technique.

Chiral High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC): This is the most direct and widely used method for analytical and preparative separation of enantiomers. The key is selecting the correct Chiral Stationary Phase (CSP).

  • Recommended CSPs: For amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic antibiotic-based CSPs (e.g., Teicoplanin-based) are often highly effective.[5] Zwitterionic chiral stationary phases have also shown great promise for separating amino acid enantiomers.[6]

  • Mobile Phase: The choice of mobile phase is critical. In reversed-phase mode, a mixture of an organic modifier (like methanol or acetonitrile) and a buffered aqueous phase is common. The pH of the buffer can significantly impact retention and selectivity.[7] In normal-phase or SFC, mixtures of alcohols with hexane or supercritical CO2 are used.

Other Methods:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by fractional crystallization. This method is often used for large-scale separations but can be labor-intensive to develop.

  • Enzymatic Resolution: Specific enzymes can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. For example, a lipase could selectively acylate the (R)-enantiomer, which can then be separated from the unacylated (S)-enantiomer.[8]

Q4: How do I confirm the purity and identity of my final product?

A combination of analytical techniques is essential to confirm purity, structure, and enantiomeric excess.

  • Purity (Chemical): Use reversed-phase HPLC with a UV detector. The nitro-aromatic structure should provide a strong UV chromophore.

  • Identity:

    • Mass Spectrometry (MS): To confirm the molecular weight (C9H9ClN2O4, MW: 244.63).[9]

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

  • Purity (Enantiomeric): Use the developed Chiral HPLC method to determine the enantiomeric excess (e.e.) of the final product.

Troubleshooting Guides

Guide 1: Column Chromatography Issues
ProblemPossible CauseTroubleshooting Steps
Poor Peak Shape (Tailing) on RP-HPLCSecondary Interactions: The protonated amine group interacts with residual silanols on the silica-based column. Inappropriate pH: The mobile phase pH is too close to the compound's pI, causing it to exist in multiple ionic forms.Add an Ion-Pairing Agent: Add a small amount of an acid like trifluoroacetic acid (TFA) (0.05-0.1%) to the mobile phase to suppress silanol interactions. Adjust pH: Ensure the mobile phase pH is at least 2 units away from the pI. For an acidic amino acid, a low pH (e.g., 2.5) is often effective.[5]
No Separation of Enantiomers on Chiral ColumnIncorrect CSP: The chosen chiral stationary phase does not have the right chiral recognition mechanism for this analyte. Wrong Mobile Phase: The solvent can interfere with the chiral recognition by competing for interaction sites on the CSP.Screen Different CSPs: Test polysaccharide, macrocyclic antibiotic, and zwitterionic-based chiral columns. Change Mobile Phase/Mode: Switch between normal-phase, reversed-phase, and polar organic modes. Sometimes adding a specific acid or base modifier (e.g., acetic acid, diethylamine) is necessary to facilitate the chiral interaction.[6]
Compound Irreversibly Sticking to IEX Column Incorrect Elution Conditions: The pH or salt concentration of the eluent is not sufficient to displace the strongly bound compound. Precipitation on Column: The compound's solubility is low in the elution buffer, causing it to precipitate.Use a Gradient: Employ a pH or salt gradient for elution to find the optimal condition. Increase Eluent Strength: For cation exchange, elute with a buffer of higher pH or higher salt concentration. For anion exchange, use a lower pH or higher salt concentration.[1] Add Organic Modifier: If solubility is an issue, consider adding a small percentage of an organic solvent (e.g., ethanol) to the buffer if the resin is compatible.

Experimental Protocols & Workflows

Purification Strategy Workflow

The following diagram outlines a comprehensive strategy for purifying 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid from a crude reaction mixture.

PurificationWorkflow Crude Crude Racemic Product Recryst Step 1: Recrystallization (Water/Ethanol) Crude->Recryst Removes bulk non-isomeric impurities IEX Step 2: Ion-Exchange Chromatography (Optional Cleanup) Recryst->IEX Removes residual charged/polar impurities ChiralSep Step 3: Chiral Separation (Preparative HPLC/SFC) Recryst->ChiralSep Direct path if IEX is not needed IEX->ChiralSep Isolates enantiomers Analysis Step 4: Purity & Identity Analysis ChiralSep->Analysis Characterize final products PureR Pure R-Enantiomer Analysis->PureR PureS Pure S-Enantiomer Analysis->PureS

Caption: A typical workflow for the purification and analysis of the target compound.

Protocol: Method Development for Chiral HPLC Separation
  • Column Selection:

    • Start with a broad-spectrum polysaccharide-based CSP (e.g., CHIRALPAK® IA or IC).

    • Have a macrocyclic antibiotic (e.g., Chirobiotic® T) and a zwitterionic column (e.g., CHIRALPAK® ZWIX) as secondary screening options.[5][6]

  • Initial Screening (Normal Phase):

    • Mobile Phase A: Hexane/Ethanol (90/10 v/v) + 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Hexane/Isopropanol (90/10 v/v) + 0.1% TFA.

    • Rationale: The acidic additive ensures the carboxyl group is protonated, promoting interaction with the CSP.

  • Reversed-Phase Screening:

    • Mobile Phase C: Acetonitrile/Water (50/50 v/v) with 20mM Ammonium Acetate, pH 4.5.

    • Mobile Phase D: Methanol/Water (50/50 v/v) with 0.1% Formic Acid.

    • Rationale: Provides an alternative selectivity mechanism based on hydrophobic and polar interactions.

  • Optimization:

    • Once partial separation is observed, optimize the ratio of the organic modifier to the aqueous/non-polar phase.

    • Fine-tune the concentration and type of acidic or basic additive.

    • Adjust the column temperature (e.g., 25°C to 40°C) as it can significantly affect enantioselectivity.

Troubleshooting Chiral Separation

This decision tree can guide your efforts when encountering difficulties in resolving the enantiomers.

ChiralTroubleshooting Start No Enantioseparation Observed CheckMode Are you in Normal Phase or Reversed Phase? Start->CheckMode NP_Path Normal Phase CheckMode->NP_Path Normal RP_Path Reversed Phase CheckMode->RP_Path Reversed NP_Solvent Change Alcohol Modifier (e.g., Ethanol to IPA) NP_Path->NP_Solvent RP_pH Adjust Mobile Phase pH (e.g., from 4.5 to 3.0) RP_Path->RP_pH NP_Additive Vary Additive (e.g., TFA to Acetic Acid or add a basic modifier) NP_Solvent->NP_Additive NP_NewCol Switch to a different CSP (e.g., Macrocyclic Antibiotic) NP_Additive->NP_NewCol RP_Solvent Change Organic Modifier (e.g., ACN to MeOH) RP_pH->RP_Solvent RP_NewCol Switch to a different CSP (e.g., Zwitterionic) RP_Solvent->RP_NewCol

Caption: A troubleshooting decision tree for chiral HPLC method development.

References

  • Vertex AI Search.
  • SAMCO. Separation and Refining of Amino acids. Available from: [Link]. Accessed January 17, 2026.

  • University of Guelph. Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*. Available from: [Link]. Accessed January 17, 2026.

  • Thompson, J. F., Morris, C. J., & Gering, R. K.
  • Paulus, B., et al. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. PubMed. Available from: [Link]. Accessed January 17, 2026.

  • Wang, S., et al. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Zhang, C., et al. Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. PubMed. Available from: [Link]. Accessed January 17, 2026.

  • Al-Qasmi, A., et al. Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. PMC - NIH. Available from: [Link]. Accessed January 17, 2026.

  • Wang, Y., et al. Fabrication of chiral amino acid ionic liquid modified magnetic multifunctional nanospheres for centrifugal chiral chromatography separation of racemates. PubMed Central. Available from: [Link]. Accessed January 17, 2026.

  • Lead Sciences. (S)-3-Amino-3-(4-nitrophenyl)propanoic acid. Product Page. Available from: [Link]. Accessed January 17, 2026.

  • Chiral Technologies. Amino Acid Database - HPLC. Available from: [Link]. Accessed January 17, 2026.

  • Forró, E., & Fülöp, F. Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Available from: [Link]. Accessed January 17, 2026.

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Overcoming side reactions in the synthesis of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid. It provides in-depth troubleshooting strategies and answers to frequently asked questions, focusing on the practical mitigation of common side reactions to improve yield, purity, and reproducibility.

Troubleshooting Guide: Overcoming Common Side Reactions

This section addresses specific experimental challenges in a question-and-answer format. The underlying synthetic framework for this guide assumes a one-pot reaction involving 4-chloro-3-nitrobenzaldehyde, malonic acid, and an ammonia source like ammonium acetate, a common and efficient method for preparing β-amino acids.[1][2][3]

Question 1: My reaction yield is significantly lower than expected, and I've confirmed the presence of unreacted 4-chloro-3-nitrobenzaldehyde. What is causing the incomplete conversion?

Answer:

Plausible Cause: Incomplete conversion is often traced back to suboptimal reaction conditions or reactant stoichiometry. The core of this synthesis is a Knoevenagel condensation followed by a Michael addition and decarboxylation. Each step has specific requirements that, if not met, can stall the reaction.

In-Depth Analysis & Mitigation Strategy:

  • Insufficient Reaction Time or Temperature: This multi-step, one-pot synthesis requires sufficient thermal energy and time to drive all sequential reactions to completion. The initial condensation and subsequent decarboxylation can be slow at lower temperatures.

    • Expert Recommendation: The reaction is typically run at reflux in a high-boiling solvent like 1-butanol for 1.5 to 2 hours, or until the evolution of CO₂ ceases.[1][3] If you are using a lower-boiling solvent like ethanol, you may need to extend the reflux time significantly. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Incorrect Stoichiometry: The molar ratios of the reactants are critical. An excess of malonic acid and ammonium acetate is typically used to drive the equilibrium towards the product.

    • Expert Recommendation: A common molar ratio is 1 equivalent of the aldehyde, 1.1 equivalents of malonic acid, and 2.3 equivalents of ammonium acetate.[1][3] Ensure accurate weighing and use of fresh, dry reagents. Ammonium acetate, in particular, can be hygroscopic.

  • Solvent Choice: The solvent plays a crucial role in reactant solubility and the reaction temperature.

    • Expert Recommendation: While ethanol can be used, 1-butanol is often preferred due to its higher boiling point, which facilitates the necessary decarboxylation step.[3][4]

Workflow: Optimizing for Complete Conversion

start Low Conversion (Aldehyde Remaining) check_temp Verify Reaction Temperature & Time start->check_temp check_ratio Confirm Stoichiometry (Malonic Acid & NH4OAc) check_temp->check_ratio If Temp/Time OK check_solvent Evaluate Solvent (e.g., Ethanol vs. Butanol) check_ratio->check_solvent If Ratios OK solution Implement Fix: - Increase reflux time - Use 1.1 eq Malonic Acid - Use 2.3 eq NH4OAc - Switch to 1-Butanol check_solvent->solution If Solvent Suboptimal cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions Aldehyde 4-Chloro-3-nitrobenzaldehyde Reagents + Malonic Acid + Ammonium Acetate Aldehyde->Reagents Product 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid Reagents->Product Dimer Dimerization Product (Amide Formation) Product->Dimer Self-Condensation (Heat) Dehalogenated Dehalogenated Product (During subsequent reduction) Product->Dehalogenated Catalytic Hydrogenation (e.g., Pd/C, H₂)

Caption: Main synthesis pathway and major potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, scalable method for synthesizing 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid? A1: The one-pot reaction of 4-chloro-3-nitrobenzaldehyde, malonic acid, and ammonium acetate in a high-boiling solvent like 1-butanol is a highly effective and scalable method. [1][2][3]This procedure is advantageous as it uses readily available, inexpensive starting materials and avoids complex intermediates. The product often precipitates upon cooling, simplifying initial purification. [3] Q2: How can I best purify the crude product after the reaction? A2: The crude product is typically an off-white or yellowish solid.

  • Initial Filtration: After refluxing, allow the mixture to cool to room temperature. The product will precipitate. Filter the solid using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with boiling 1-butanol, then boiling ethanol, and finally with water. [3]This removes most of the unreacted starting materials and polar impurities.

  • Recrystallization: For higher purity, recrystallization can be performed. A common solvent system for amino acids is a mixture of water and ethanol. [5]Dissolve the crude product in a minimal amount of hot water/ethanol, and allow it to cool slowly to form crystals.

Q3: My purified product is slightly yellow/brown. Is this a concern, and how can I prevent it? A3: A slight discoloration can indicate the presence of minor oxidized impurities. Aromatic nitro compounds can be light-sensitive, and the amino acid functionality can also be susceptible to oxidation. [5]* Prevention: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during heating. [5]* Storage: Store the final product in a well-sealed, amber-colored vial in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) is recommended. [6] Q4: What analytical methods are essential for confirming the structure and purity of my final product? A4: A combination of techniques is required for full characterization.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the core carbon-hydrogen framework and the successful incorporation of all components.

  • Mass Spectrometry (MS): Confirms the molecular weight (244.63 g/mol ) and elemental composition (via HRMS). [7]* HPLC: To assess purity. A reversed-phase method (e.g., C18 column) with a mobile phase of acetonitrile/water containing a modifier like TFA is a good starting point for method development. [5][8]* FT-IR Spectroscopy: To confirm the presence of key functional groups: N-H stretches (amine), C=O stretch (carboxylic acid), and characteristic N-O stretches (nitro group).

References

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Google Patents. (1999-11-29). United States Patent.
  • ResearchGate. (2014). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. Retrieved from [Link]

  • PubChem. (n.d.). (s)-3-Amino-3-(3-nitrophenyl)propionic acid. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Retrieved from [Link]

  • ResearchGate. (2017). Synthetic procedures for the synthesis of 3-nitropropanoic acid. Retrieved from [Link]

  • Lead Sciences. (n.d.). (S)-3-Amino-3-(4-nitrophenyl)propanoic acid. Retrieved from [Link]

Sources

Optimization of reaction conditions for 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions and overcome common experimental hurdles.

Introduction to the Synthesis

The synthesis of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, a substituted β-amino acid, is a critical process for the development of various pharmaceutical intermediates. The most common and direct route to this compound is a variation of the Rodionov reaction, which involves a one-pot condensation of 4-chloro-3-nitrobenzaldehyde, malonic acid, and an ammonia source, typically ammonium acetate, in a suitable solvent.[1] This reaction proceeds through a Knoevenagel condensation followed by a Michael addition of ammonia and subsequent decarboxylation.

While seemingly straightforward, this synthesis is often plagued by challenges that can significantly impact yield and purity. This guide will provide a detailed protocol and address the most common issues encountered during this procedure.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid.

Q1: What is the role of each reactant in the synthesis?

A1:

  • 4-chloro-3-nitrobenzaldehyde: This is the electrophilic starting material that provides the substituted phenyl group to the final β-amino acid.

  • Malonic acid: This provides the three-carbon backbone of the propanoic acid. Its active methylene group is crucial for the initial condensation reaction.

  • Ammonium acetate: This serves as both the ammonia source for the Michael addition and a catalyst for the initial Knoevenagel condensation.

Q2: Why is the choice of solvent important?

A2: The solvent plays a critical role in solubilizing the reactants and intermediates, as well as influencing the reaction temperature. Alcohols like ethanol or isopropanol are commonly used as they are good solvents for the reactants and allow for refluxing at a suitable temperature to drive the reaction to completion. The choice of solvent can also affect the rate of side reactions.

Q3: My product has poor solubility. How can I purify it effectively?

A3: The zwitterionic nature of amino acids often leads to poor solubility in many organic solvents. Purification can be challenging and typically involves recrystallization from a solvent mixture, often involving water and a miscible organic solvent like ethanol or acetone. Adjusting the pH can also aid in purification. At its isoelectric point, the amino acid will have minimal solubility and can be precipitated from solution.

Q4: Can I use a different ammonia source?

A4: While ammonium acetate is the most common, other ammonia sources like aqueous or alcoholic ammonia can be used. However, the use of ammonium acetate is often preferred as it provides a more controlled release of ammonia and helps to buffer the reaction mixture.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality of starting materials: Impurities in the aldehyde or malonic acid. 3. Moisture in the reaction: Water can interfere with the reaction intermediates. 4. Suboptimal stoichiometry: Incorrect molar ratios of reactants.1. Optimize reaction conditions: Increase the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction temperature is maintained. 2. Verify reactant purity: Use freshly purified starting materials. The aldehyde should be free of the corresponding carboxylic acid. 3. Ensure anhydrous conditions: Use dry glassware and anhydrous solvents. 4. Adjust stoichiometry: A slight excess of malonic acid and ammonium acetate can sometimes improve the yield.
Formation of a White Precipitate (Side Product) 1. Formation of the dicarboxylic acid intermediate: Incomplete decarboxylation can lead to the precipitation of the intermediate. 2. Polymerization of the starting aldehyde: Aldehydes can undergo self-condensation, especially under basic conditions.1. Prolong reaction time/increase temperature: Ensure complete decarboxylation by extending the reflux time. 2. Control reaction conditions: Add the ammonium acetate portion-wise to control the basicity of the reaction mixture.
Product is a Brownish or Dark Color 1. Oxidation of the product or intermediates: The amino and nitro groups can be susceptible to oxidation, leading to colored impurities.[2] 2. Side reactions at high temperatures: Prolonged heating can lead to decomposition and the formation of colored byproducts.1. Use an inert atmosphere: Perform the reaction under a nitrogen or argon atmosphere to minimize oxidation. 2. Optimize reaction time: Avoid unnecessarily long reaction times at high temperatures. Monitor the reaction by TLC to determine the optimal endpoint.
Difficulty in Product Isolation and Purification 1. Product is soluble in the reaction mixture: The zwitterionic nature of the product can make it soluble in the alcoholic solvent. 2. Presence of closely related impurities: Side products with similar polarities can co-precipitate with the desired product.1. Adjust pH for precipitation: After the reaction, cool the mixture and adjust the pH to the isoelectric point of the amino acid to induce precipitation. 2. Recrystallization: Use a suitable solvent system for recrystallization. A mixture of water and ethanol is often effective. Activated charcoal can be used to remove colored impurities.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates the general workflow for the synthesis and a logical approach to troubleshooting common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis P1 Assemble Dry Glassware P2 Weigh Reactants: - 4-chloro-3-nitrobenzaldehyde - Malonic Acid - Ammonium Acetate P1->P2 R1 Dissolve Reactants in Solvent (e.g., Ethanol) P2->R1 R2 Reflux the Mixture (Monitor by TLC) R1->R2 W1 Cool Reaction Mixture R2->W1 T_LowYield Low Yield? R2->T_LowYield W2 Precipitate Product (Adjust pH if necessary) W1->W2 W3 Filter and Wash the Crude Product W2->W3 PU1 Recrystallize from Suitable Solvent System W3->PU1 T_SideProduct Side Product? W3->T_SideProduct PU2 Dry the Purified Product PU1->PU2 A1 Characterize by: - NMR - IR - Mass Spectrometry PU2->A1 T_Impure Impure Product? PU2->T_Impure T_LowYield->R1 T_LowYield->R2 Optimize Time & Temperature T_SideProduct->R2 Modify Reaction Conditions T_SideProduct->W2 Optimize Precipitation T_Impure->PU1 Optimize Recrystallization ReactionMechanism Reactants 4-chloro-3-nitrobenzaldehyde + Malonic Acid + Ammonium Acetate Step1 Step 1: Knoevenagel Condensation Reactants->Step1 Intermediate1 α,β-unsaturated dicarboxylic acid Step1->Intermediate1 Step2 Step 2: Michael Addition of Ammonia Intermediate1->Step2 Intermediate2 Amino-dicarboxylic acid intermediate Step2->Intermediate2 Step3 Step 3: Decarboxylation Intermediate2->Step3 Product 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid Step3->Product

Caption: A simplified overview of the reaction mechanism for the synthesis.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Quora. What could be the reason for getting a very low yield in organic chemistry? [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(5), 1023. [Link]

  • ResearchGate. Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • Google Patents. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Song, J., et al. (2006). The Mannich Reaction of Malonates with Simple Imines Catalyzed by Bifunctional Cinchona Alkaloids: Enantioselective Synthesis of β-Amino Acids. Journal of the American Chemical Society, 128(18), 6048-6049. [Link]

  • PubMed. (2006). The Mannich reaction of malonates with simple imines catalyzed by bifunctional cinchona alkaloids: enantioselective synthesis of beta-amino acids. [Link]

  • Lead Sciences. (S)-3-Amino-3-(4-nitrophenyl)propanoic acid. [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • ResearchGate. Synthesis of 4-amino-3-nitrobenzaldehyde. [Link]

  • ResearchGate. Rational Synthesis of B-amino Acids for Biological Activities. [Link]

  • Chemsrc. 3-Amino-3-(4-nitrophenyl)propanoic acid. [Link]

  • Organic Chemistry Portal. Synthesis of β-amino ketones, aldehydes and derivatives. [Link]

  • Google Patents. (1999).
  • Google Patents. (2012). Method for producing and purifying 3-aminopropanol.
  • National Institutes of Health. (2010). 2-Ammonio-3-hydroxy-3-(4-nitrophenyl)propanoic acid chloride monohydrate. [Link]

Sources

Technical Support Center: Scaling Up the Production of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from bench-scale synthesis to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer practical, field-tested insights to ensure a successful and efficient scale-up process.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and handling of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid.

Q1: What is a common synthetic route for 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid?

A common and effective strategy involves a multi-step synthesis. A typical route begins with the reaction of 4-chloro-3-nitrobenzaldehyde with malonic acid, followed by the introduction of the amino group and subsequent reduction of the nitro group. The choice of reagents and reaction conditions is critical for maximizing yield and purity.

Q2: What are the primary safety concerns when handling the reagents for this synthesis?

Several reagents used in this synthesis require careful handling. Nitro-aromatic compounds can be energetic and should be handled with care, avoiding shock and high temperatures. Reductants such as certain metal hydrides or catalytic hydrogenation setups require specific safety protocols to manage reactivity and potential flammability. Always consult the Safety Data Sheet (SDS) for each reagent and perform a thorough risk assessment before beginning any work.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the recommended methods for monitoring reaction progress. These techniques allow for the clear separation of starting materials, intermediates, and the final product, providing a qualitative and quantitative assessment of the reaction's status.

Q4: What are the expected physical properties of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid?

The final product is typically a solid. The melting point for the related compound 3-Amino-3-(4-chlorophenyl)propionic acid is 223 °C (decomposes). The target molecule's properties will be influenced by the additional nitro group.

II. Troubleshooting Guide

This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues that may arise during the scale-up of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid synthesis.

A. Synthesis & Reaction-Specific Issues

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields can stem from several factors. A systematic approach to troubleshooting is essential.

  • Incomplete Reaction:

    • Troubleshooting: Monitor the reaction closely using TLC or HPLC to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Be cautious with temperature increases, as this can sometimes lead to side product formation.

    • Causality: On a larger scale, mass and heat transfer limitations can slow down reaction kinetics compared to lab-scale experiments.

  • Side Product Formation:

    • Troubleshooting: Analyze the crude reaction mixture by HPLC or LC-MS to identify major byproducts. Common side reactions could include over-reduction of the nitro group or polymerization. Adjusting stoichiometry, reaction temperature, or the rate of reagent addition can often minimize side product formation. For instance, in multi-step syntheses, it's crucial to control the reaction to prevent unwanted side products.[1]

    • Causality: The reactivity of the starting materials and intermediates can lead to alternative reaction pathways, especially under non-optimized conditions.

  • Degradation of Product or Intermediates:

    • Troubleshooting: The stability of your intermediates and final product under the reaction and workup conditions should be assessed. If degradation is suspected, consider milder reaction conditions or a modified workup procedure that avoids harsh acids or bases.[2]

    • Causality: The presence of both an amino and a carboxylic acid group can make the molecule susceptible to degradation under certain pH and temperature conditions.

Q2: I am observing the formation of significant impurities. How can I identify and minimize them?

Impurity profiling is a critical step in process development.

  • Identification:

    • Troubleshooting: Utilize analytical techniques such as LC-MS and NMR to characterize the structure of the major impurities. This information is vital for understanding how they are formed.

  • Minimization Strategies:

Potential Impurity Likely Cause Recommended Action
Dimerized or Polymerized MaterialHigh reaction concentration or temperature.Reduce the concentration of reactants. Control the reaction temperature more precisely.
Over-reduced ByproductsNon-selective reducing agent or harsh reduction conditions.Screen for a more selective reducing agent. Optimize the stoichiometry of the reductant and the reaction time.
Unreacted Starting MaterialsIncomplete reaction or inefficient mixing.Improve agitation. Re-evaluate reaction time and temperature.

Experimental Workflow for Impurity Minimization

G cluster_0 Impurity Identification cluster_1 Process Optimization cluster_2 Analysis & Iteration Identify Impurity Characterize impurities (LC-MS, NMR) Reaction_Parameters Adjust Reaction Parameters: - Temperature - Concentration - Stoichiometry Identify Impurity->Reaction_Parameters   Based on impurity structure Reagent_Selection Screen Alternative Reagents: - Milder reducing agents - Different bases/catalysts Identify Impurity->Reagent_Selection Analyze_Purity Analyze Purity of Crude Product (HPLC) Reaction_Parameters->Analyze_Purity Reagent_Selection->Analyze_Purity Workup_Modification Modify Workup Procedure: - pH adjustment - Solvent choice Workup_Modification->Analyze_Purity Iterate Iterate until desired purity is achieved Analyze_Purity->Iterate G Crude_Product Crude Product Initial_Purification Initial Purification (e.g., Crystallization) Crude_Product->Initial_Purification Purity_Check Purity Check (HPLC) Initial_Purification->Purity_Check Desired_Purity Desired Purity Achieved? Purity_Check->Desired_Purity Final_Product Final Product (Free-flowing solid) Desired_Purity->Final_Product Yes Alternative_Purification Alternative Purification (e.g., Column Chromatography) Desired_Purity->Alternative_Purification No Alternative_Purification->Purity_Check

Sources

Preventing racemization during derivatization of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and validated protocols for researchers, scientists, and drug development professionals working with the chiral β-amino acid, 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid. Maintaining the stereochemical integrity of this molecule during synthetic derivatization is critical for ensuring the desired pharmacological activity and safety profile of its downstream products. This document is designed to help you diagnose and prevent racemization in your experiments.

Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this specific compound?

A1: Racemization is the conversion of a chirally pure substance (containing only one enantiomer, e.g., the R-form) into an equal mixture of both enantiomers (R and S forms).[1] For a pharmaceutical intermediate like 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, the biological activity typically resides in only one enantiomer. The other enantiomer may be inactive or, in the worst case, cause undesirable side effects. Therefore, loss of stereochemical purity during a derivatization step (like amide bond formation) can severely compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[1] The electron-withdrawing chloro- and nitro- groups on the phenyl ring of this specific molecule make the proton at the chiral C3-position more acidic, increasing its susceptibility to racemization compared to simpler amino acids.[2]

Q2: What is the primary chemical mechanism that causes racemization during derivatization?

A2: The most common pathway for racemization, particularly during the activation of the carboxylic acid group for amide bond formation, is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3]

  • Activation: The carboxylic acid is activated by a coupling reagent.

  • Cyclization: The oxygen of the N-protecting group's carbonyl attacks the activated carboxyl group, forming the cyclic oxazolone.

  • Deprotonation: The proton on the chiral carbon (the C3 in your molecule) of the oxazolone ring is now highly acidic. A base in the reaction mixture can easily remove this proton, forming a planar, achiral enolate intermediate.[4][5]

  • Reprotonation/Attack: This planar intermediate can be attacked by the incoming nucleophile (the amine) from either face. This non-specific attack leads to the formation of both the desired enantiomer and its undesired counterpart, resulting in a racemic or partially racemized product.[1][6]

A secondary, less common mechanism is direct enolization, where a base directly abstracts the acidic proton from the activated carboxylic acid without forming an oxazolone.[1]

Q3: Which experimental factors have the most significant impact on racemization?

A3: Several factors must be meticulously controlled:

  • Coupling Reagents & Additives: The choice of activating agent is paramount. Some reagents are inherently more likely to cause racemization than others. The use of additives like HOBt or Oxyma is a critical strategy to suppress this side reaction.[1][7][8]

  • Base: The strength, steric hindrance, and stoichiometry of the base used are crucial. Strong or excess base dramatically accelerates racemization.[1][6]

  • Temperature: Higher temperatures increase reaction rates, including the rate of racemization. Low-temperature protocols are essential.

  • Solvent: The polarity of the reaction solvent can influence the stability of the racemization-prone intermediates.[1]

Troubleshooting Guide: High Racemization Detected

This section addresses the common problem of detecting a significant percentage of the undesired enantiomer in your product following a derivatization reaction.

Problem: Significant Racemization (>1-2%) after Carboxylic Acid Activation & Coupling
Probable CauseRecommended Solution & Scientific Rationale
Inappropriate Coupling Reagent Solution: Switch to a coupling system known for low racemization. Rationale: Carbodiimides (DCC, DIC, EDC) alone are highly prone to forming oxazolone intermediates. Uronium/aminium salts (HATU, HBTU) are fast but require careful base control. Phosphonium salts like DEPBT are known to be remarkably resistant to racemization.[9] Always use a racemization suppressant additive.
Absence or Ineffective Additive Solution: Always add a racemization suppressant like OxymaPure or HOAt when using carbodiimide or uronium/aminium reagents.[1] Rationale: Additives like OxymaPure react with the initially formed, highly reactive intermediate to generate an active ester. This ester is more stable, less prone to cyclizing into an oxazolone, and still sufficiently reactive to form the desired amide bond, thus kinetically favoring the desired reaction over racemization.[8] HOAt and OxymaPure are generally more effective than HOBt.[1][8]
Excess or High-Strength Base Solution: Switch from strong, non-hindered bases like DIPEA or triethylamine to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1] Use the minimum stoichiometry required (typically 1.0-1.1 equivalents). Rationale: The base is the catalyst for the proton abstraction that causes racemization. A stronger base will deprotonate the oxazolone intermediate faster. A sterically hindered base is less able to access the acidic proton, thus slowing the rate of racemization relative to the rate of the desired coupling reaction.
High Reaction Temperature Solution: Perform the entire activation and coupling sequence at low temperatures, starting at 0 °C and preferably running at -15 °C to 0 °C. Rationale: Racemization, like most chemical reactions, has an activation energy. Lowering the temperature reduces the available thermal energy, significantly slowing the rate of the undesired racemization pathway while still allowing the desired coupling to proceed, albeit more slowly.
Sub-optimal Solvent Choice Solution: Consider using less polar solvents or solvent mixtures if solubility allows. A common choice is a mixture of DMF (for solubility) and DCM (to reduce polarity).[1] Rationale: The transition state for racemization often involves charge separation. Polar solvents can stabilize this transition state, thereby accelerating the rate of racemization.
Comparative Overview of Common Coupling Reagents
Reagent ClassExamplesRacemization Risk (without additives)Key Considerations
Carbodiimides DCC, DIC, EDCHighRequires additives like OxymaPure or HOAt for suppression.[9] DIC is preferred for solid-phase due to soluble urea byproduct.
Uronium/Aminium HATU, HBTU, TBTUModerate to HighVery fast and efficient. Racemization risk is highly dependent on the base used.[9]
Phosphonium PyBOP, BOP, DEPBTLow to ModerateGenerally very effective with low racemization. BOP produces a carcinogenic byproduct.[9] DEPBT is excellent for racemization-prone residues.
Immonium COMULow to ModerateHigh reactivity similar to HATU, with potentially lower racemization risk.
Visual Diagrams

racemization_mechanism cluster_0 Main Pathway (Desired) cluster_1 Racemization Pathway (Undesired) R_COOH N-Protected β-Amino Acid Activated_Ester Oxyma Active Ester R_COOH->Activated_Ester Coupling Reagent + OxymaPure Activated_Acid Activated Acid Intermediate R_COOH->Activated_Acid Coupling Reagent (No Additive) Peptide Desired Product (Chirally Pure) Activated_Ester->Peptide + Amine (R'-NH2) Oxazolone Oxazolone Intermediate Activated_Acid->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate (Planar) Oxazolone->Enolate + Base - H+ Racemized_Product Racemized Product (R/S Mixture) Enolate->Racemized_Product + Amine (R'-NH2)

troubleshooting_workflow Start High Racemization Detected by Chiral HPLC Check_Temp Is Reaction Temp ≤ 0°C? Start->Check_Temp Check_Base Base Used? (e.g., DIPEA) Check_Temp->Check_Base Yes Solution_Temp Action: Lower temperature to -15°C to 0°C Check_Temp->Solution_Temp No Check_Reagent Reagent System? (e.g., DIC alone) Check_Base->Check_Reagent No (or NMM/Collidine) Solution_Base Action: Switch to NMM or Collidine Check_Base->Solution_Base Yes (DIPEA/TEA) Solution_Reagent Action: Use DIC/OxymaPure or switch to DEPBT Check_Reagent->Solution_Reagent Yes (High-risk system) End Re-analyze Purity Check_Reagent->End No (Low-risk system) Solution_Temp->End Solution_Base->End Solution_Reagent->End

Recommended Experimental Protocols
Protocol 1: Racemization-Suppressed Amide Coupling

This protocol details the coupling of N-Fmoc-3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid with a generic primary amine using a DIC/OxymaPure system, designed to minimize racemization.

Materials:

  • N-Fmoc-3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.1 eq)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) (1.2 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)

  • N-methylmorpholine (NMM) (1.1 eq, if amine is a hydrochloride salt)

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-Fmoc protected β-amino acid (1.0 eq) and OxymaPure (1.2 eq) in a minimal amount of anhydrous DMF. Dilute with anhydrous DCM to achieve a final concentration of approximately 0.1 M.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. Stir for 10 minutes.

  • Activation: Add DIC (1.2 eq) dropwise to the cooled solution. Stir the mixture at 0 °C for 30 minutes. This is the "activation" phase where the Oxyma active ester is formed.

  • Nucleophile Addition: In a separate flask, dissolve the primary amine (1.1 eq) in anhydrous DCM. If the amine is provided as a hydrochloride salt, add NMM (1.1 eq) and stir for 5 minutes before proceeding.

  • Coupling: Add the amine solution dropwise to the activated acid mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm slowly to room temperature and stir overnight (approx. 16 hours).

  • Work-up: a. Filter the reaction mixture to remove the diisopropylurea byproduct. b. Dilute the filtrate with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chiral HPLC for Enantiomeric Purity Assessment

This protocol provides a general method for analyzing the enantiomeric purity of the underivatized amino acid after cleavage of any protecting groups. Method optimization for your specific derivative may be required.

Instrumentation & Columns:

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) Column: A macrocyclic glycopeptide-based column such as Astec CHIROBIOTIC T is highly recommended for underivatized β-amino acids.[10][11]

Mobile Phase & Conditions (Starting Point):

  • Mobile Phase: A mixture of an organic modifier (e.g., Methanol or Acetonitrile) and an aqueous buffer with an acidic modifier (e.g., 0.1% Formic Acid or Acetic Acid). A typical starting gradient could be 10-70% Methanol in water (with 0.1% Formic Acid) over 20 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a wavelength appropriate for the phenyl ring (e.g., 254 nm).

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the purified, deprotected amino acid in the initial mobile phase. Ensure the sample is fully dissolved and filtered through a 0.22 µm syringe filter before injection.

Analysis:

  • Inject a certified racemic standard of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid to determine the retention times of the R and S enantiomers and to confirm column resolution.

  • Inject the sample from your synthesis.

  • Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100.

References
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Racemization pathways during amide bond formation. ResearchGate. [Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Medicilon. [Link]

  • Coupling Reagents. Aapptec. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Scientific Reports. [Link]

  • Kinetics of Racemization and Hydrolysis of Oxazol-5(4H)-ones. J. Chem. Soc., Perkin Trans. 2. [Link]

  • Chiral Technologies Amino Acid Database. Chiral Technologies. [Link]

  • MECHANISTIC STUDIES OF PEPTIDE OXAZOLONE RACEMIZATION. ElectronicsAndBooks.com. [Link]

  • Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate. [Link]

  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Analytical Chemistry. [Link]

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation. Molecules. [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences. [Link]

Sources

Analytical method development for purity assessment of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purity Assessment of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the analytical method development and purity assessment of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid. This molecule, with its unique structural characteristics, presents specific challenges and considerations for creating a robust, accurate, and reliable analytical method. This guide is designed to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods effectively in your laboratory. We will proceed from foundational knowledge to detailed troubleshooting, grounding our recommendations in established regulatory frameworks and field-proven experience.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the most common initial questions regarding the development of an analytical method for this specific compound.

Q1: What are the key molecular properties of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid that I should consider for method development?

A1: Understanding the molecule's structure is the cornerstone of effective method development. There are four critical features:

  • Amphoteric Nature: The molecule possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This means its net charge is highly dependent on pH.[1] Controlling the mobile phase pH is therefore essential to ensure consistent retention time and peak shape. Operating at a pH well below the pKa of the carboxylic acid (e.g., pH < 3) or well above the pKa of the amino group will result in a single ionic form, which is ideal for good chromatography.

  • Aromatic Chromophore: The substituted phenyl ring contains a nitro group, which acts as a strong chromophore. This makes UV-Vis detection a highly suitable and sensitive technique for quantification.

  • Chiral Center: The carbon atom to which the amino group is attached (C3) is a stereocenter. This means the molecule exists as a pair of enantiomers. For stereospecific synthesis or to meet regulatory requirements, a separate chiral method is necessary to determine the enantiomeric purity.

  • Polarity: The presence of amino and carboxylic acid groups makes the molecule relatively polar. This polarity guides the initial choice of a chromatographic mode, with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) being the most appropriate starting point.

Q2: What is the overall workflow for developing a validated purity method?

A2: A systematic approach is crucial and should be guided by principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3] The workflow ensures the final method is robust and fit for its intended purpose.

G A 1. Understand Analyte Properties B 2. Select Analytical Technique (HPLC) A->B C 3. Initial Method Development (Screening) B->C D 4. Method Optimization C->D E 5. Forced Degradation Study (ICH Q1A) D->E F 6. Establish Method Specificity/Stability E->F F->D Re-optimize if needed G 7. Method Validation (ICH Q2) F->G H 8. Routine Analysis G->H

Caption: High-level workflow for analytical method development and validation.

Q3: Why is a "stability-indicating" method required, and how is this achieved?

A3: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or other components in the sample matrix.[4] Regulatory bodies mandate these methods to ensure that the stability of the drug substance can be monitored over its shelf life.

To achieve this, a forced degradation study is performed as outlined in ICH guideline Q1A(R2).[5][6][7][8] The drug substance is subjected to stress conditions more severe than those it would typically encounter during storage, such as heat, light, humidity, and exposure to acidic, basic, and oxidative environments.[5][6] The goal is to intentionally generate degradation products. The analytical method is then developed and optimized to separate the main analyte peak from all these newly formed degradant peaks, thus proving its specificity and stability-indicating power. A typical target for degradation is 5-20% to ensure that degradation products are formed at a sufficient level for detection and resolution without completely destroying the sample.[6]

Core Experimental Protocols

This section provides detailed starting points for key experiments. These are robust starting points that should be optimized for your specific equipment and sample matrix.

Recommended Starting Protocol: Achiral Purity by RP-HPLC

The goal of this method is to quantify the main compound and separate it from any potential process-related impurities.

ParameterRecommended ConditionRationale & Expert Insight
Column C18, 150 x 4.6 mm, 3.5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and maintains a low pH (~2.7) to suppress the ionization of the carboxylic acid group and protonate the amino group, leading to sharp, symmetrical peaks.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% B to 95% B over 20 minA gradient elution is recommended to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant column temperature ensures retention time reproducibility.[1]
Detection UV at 254 nmThe nitro-aromatic structure provides strong absorbance at this wavelength. A photodiode array (PDA) detector is highly recommended to check for peak purity.
Injection Vol. 10 µLThis can be adjusted based on sample concentration and detector sensitivity.
Diluent Mobile Phase A / Water:Acetonitrile (90:10)Dissolving the sample in a solvent weaker than the initial mobile phase composition prevents peak distortion.
Step-by-Step Protocol: Forced Degradation Study

This protocol is based on the principles of ICH Q1A(R2) to establish the stability-indicating nature of your method.[5]

  • Prepare Stock Solution: Prepare a stock solution of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water/acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to ~0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours, protected from light. Dilute to ~0.1 mg/mL.

  • Thermal Degradation: Store the solid powder in an oven at 80 °C for 24 hours. Also, store a solution of the compound at 60 °C for 24 hours. Prepare samples for analysis at ~0.1 mg/mL.

  • Photolytic Degradation: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.[2]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

  • Evaluation: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (resolution > 1.5) and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the main peak is spectrally pure in all conditions.

Troubleshooting Guide

Even with a robust method, issues can arise. This guide provides solutions to common problems in a direct question-and-answer format.

Q4: My peaks are tailing or fronting. What are the likely causes and how do I fix them?

A4: Poor peak shape is a common issue that can compromise quantification. Tailing is more frequent with this type of molecule.

G Start Peak Tailing Observed Check_pH Is Mobile Phase pH 2-3 units away from pKa? Start->Check_pH Adjust_pH Adjust pH of Mobile Phase A. Use 0.1% TFA or H3PO4 for lower pH. Check_pH->Adjust_pH No Check_Column Is the column old or contaminated? Check_pH->Check_Column Yes End Problem Solved Adjust_pH->End Flush_Column Flush with strong solvent (e.g., Isopropanol). If no improvement, replace the column. Check_Column->Flush_Column Yes Check_Overload Is the sample concentration too high? Check_Column->Check_Overload No Flush_Column->End Dilute_Sample Reduce sample concentration or injection volume. Check_Overload->Dilute_Sample Yes Check_Frit Is it possible the inlet frit is blocked? Check_Overload->Check_Frit No Dilute_Sample->End Reverse_Flush Disconnect from detector and reverse-flush the column. Check_Frit->Reverse_Flush Yes Check_Frit->End No Reverse_Flush->End

Caption: Decision tree for troubleshooting HPLC peak tailing.

Common Causes & Solutions Table

ProblemPossible CauseRecommended Solution
Peak Tailing Secondary Silanol Interactions: The basic amino group interacts with residual acidic silanols on the silica-based column.Lower the mobile phase pH further (e.g., to pH 2.5 with phosphoric acid) to ensure the amino group is fully protonated and silanols are suppressed.
Column Overload: Injecting too much sample mass onto the column.Dilute the sample or reduce the injection volume.
Column Void or Contamination: A void at the column inlet or blockage of the inlet frit can distort peak shape.[9][10]Try reverse-flushing the column (if the manufacturer allows). If this fails, the column may need to be replaced.[10]
Peak Fronting Sample Solvent Effects: The sample is dissolved in a solvent significantly stronger than the mobile phase.Ensure the sample diluent is the same as or weaker than the initial mobile phase conditions.
Split Peaks Partially Blocked Frit: Debris from the sample or system can partially block the column inlet frit.[10]Filter all samples before injection. Reverse-flush the column or replace the frit if possible.
Column Void: A physical void has formed at the head of the column.[9]Replace the column. This is often caused by pressure shocks or using the column outside its recommended pH range.[9]
Q5: I am not getting sufficient resolution between my main peak and a critical impurity. What are my options?

A5: Improving resolution is a multi-faceted task involving adjustments to the mobile phase, stationary phase, or other chromatographic parameters.

  • Modify Organic Modifier Percentage: The most straightforward approach is to adjust the gradient slope. A shallower gradient (i.e., a slower increase in Mobile Phase B) will increase the run time but often significantly improves the separation of closely eluting peaks.

  • Change the Organic Modifier: If acetonitrile does not provide adequate separation, try substituting it with methanol. The different solvent-solute interactions can alter the elution order and improve resolution.

  • Adjust Mobile Phase pH: A small change in pH can alter the ionization state of the analyte or impurities, which can have a dramatic effect on retention and selectivity. Try adjusting the pH by ±0.2 units.

  • Change the Column: If mobile phase optimization is insufficient, a change in stationary phase chemistry may be needed. Consider a column with a different functionality, such as a Phenyl-Hexyl phase (which can offer alternative pi-pi interactions) or an embedded polar group (EPG) column, which can provide different selectivity for polar compounds.

Q6: How do I develop a method for separating the enantiomers?

A6: Separation of enantiomers requires a chiral environment. This is typically achieved using a Chiral Stationary Phase (CSP).

  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are an excellent starting point for this class of compounds.

  • Mobile Phase: Chiral separations are often performed in normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase modes. For this compound, a polar organic or reversed-phase mode is a good first approach.

  • Additives: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for an acidic mobile phase or diethylamine for a basic one) are often required to improve peak shape and resolution.

  • Alternative: If a suitable CSP is not available, pre-column derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[11] However, this approach adds complexity and potential sources of error.

Method Validation Summary

Once your method is developed and optimized, it must be validated to prove it is suitable for its intended purpose, in accordance with ICH Q2(R1) guidelines.[4][12][13]

Validation CharacteristicPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte of interest, free from interference.Peak purity index > 0.995 (PDA). Resolution between analyte and impurities > 1.5.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 5 concentrations.
Range The concentration interval over which the method is precise, accurate, and linear.For impurity testing: From the reporting threshold to 120% of the specification.[4]
Accuracy The closeness of the test results to the true value.% Recovery of 98.0% to 102.0% for spiked samples at three levels.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ~10:1.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when varying parameters like flow rate (±10%), column temperature (±5 °C), and mobile phase pH (±0.2).

References

  • Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP)
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustr
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia.
  • Resolving analytical method inconsistencies for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. Benchchem.
  • Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investig
  • Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chrom
  • Quality Guidelines. ICH.
  • Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. (2024). Eruditio : Indonesia Journal of Food and Drug Safety.
  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Q1A(R2) Guideline. ICH.
  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ?-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012).
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and comput
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • ICH Guidelines for Analytical Method Valid
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023).
  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Development of forced degradation and stability indic
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis. ChemicalBook.
  • Abnormal Peak Shapes. Shimadzu.
  • Forced Degradation Study as per ICH Guidelines | Wh
  • 3-Amino-3-(4-nitrophenyl)propanoic acid | CAS#:102308-62-3. Chemsrc.

Sources

Technical Support Center: Strategies for Enhancing the Solubility of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this class of compounds. Poor aqueous solubility is a significant hurdle in drug development, often leading to low bioavailability and therapeutic efficacy.[1][2] This document provides a structured approach to troubleshooting and enhancing the solubility of these specific derivatives, grounded in established scientific principles and practical laboratory experience.

I. Understanding the Molecule: Inherent Solubility Challenges

The core structure of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid presents several physicochemical characteristics that contribute to its poor solubility:

  • Aromaticity and Halogen Substitution: The presence of a substituted phenyl ring, particularly with a chloro group, increases the molecule's hydrophobicity.

  • Nitro Group: The nitro group, while polar, can participate in strong intermolecular interactions, including crystal lattice forces, which can hinder dissolution.

  • Amino and Carboxylic Acid Moieties: These ionizable groups suggest that the solubility will be highly dependent on the pH of the medium.[3][4]

Due to these features, this class of compounds often falls into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[5][6]

II. Frequently Asked Questions (FAQs)

Here are some common questions and initial troubleshooting steps for solubility issues encountered during experiments.

Q1: My compound, a 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid derivative, is precipitating out of my aqueous buffer when I dilute it from a DMSO stock. What's happening?

This is a common phenomenon known as "crashing out." Your compound is likely highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. When the percentage of the organic solvent is drastically reduced upon dilution, the compound's solubility limit in the aqueous environment is exceeded, leading to precipitation.[7]

Initial Troubleshooting Steps:

  • Optimize DMSO Concentration: Determine the highest final concentration of DMSO your assay can tolerate without affecting the results (typically under 1%, and often below 0.5% for cell-based assays) and see if your compound remains in solution.

  • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in solvent composition can sometimes prevent immediate precipitation.[7]

  • pH Adjustment: The solubility of your compound, having both an amino and a carboxylic acid group, is likely pH-dependent. Verify that the pH of your buffer is optimal for solubility.[3][4]

Q2: I'm struggling to prepare a stock solution of my derivative in a common laboratory solvent. What are my options?

If you're having trouble with common solvents like DMSO or ethanol, consider the following:

  • Alternative Organic Solvents: Explore other organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Always consider the compatibility of these solvents with your experimental system.

  • Heating and Sonication: Gently warming the solution or using a sonicator can help overcome the initial energy barrier for dissolution. However, be cautious of potential compound degradation at elevated temperatures.

  • Co-solvent Systems: Employing a mixture of solvents (a co-solvent system) can significantly enhance solubility.[8][9] For example, a mixture of an alcohol (like ethanol or propylene glycol) and water can create a more favorable environment for dissolution.[9][10]

Q3: How can I quickly assess if pH modification will improve the solubility of my compound?

A simple pH-solubility screen can provide valuable insights.

  • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add an excess amount of your solid compound to a small, fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a controlled temperature.

  • Separate the undissolved solid by centrifugation or filtration.

  • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.

This will give you a clear indication of the pH range where your compound exhibits maximum solubility.[11]

III. In-Depth Troubleshooting and Solubility Enhancement Strategies

When basic troubleshooting is insufficient, a more systematic approach to solubility enhancement is required. The following sections detail advanced strategies, including the underlying principles and experimental protocols.

pH Modification: Leveraging Ionizable Groups

The amino and carboxylic acid groups on the 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid backbone are key to manipulating solubility. The solubility of such amphoteric molecules is generally lowest at their isoelectric point (pI) and increases as the pH moves away from the pI.[3][11]

  • Acidic Conditions (pH < pI): The amino group will be protonated (-NH3+), increasing the overall positive charge and enhancing solubility in aqueous media.

  • Alkaline Conditions (pH > pI): The carboxylic acid group will be deprotonated (-COO-), increasing the overall negative charge and improving solubility.

Experimental Protocol: pH-Solubility Profiling

This protocol provides a quantitative assessment of solubility across a pH range.

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically and experimentally relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

  • Sample Preparation: Add an excess of the solid 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid derivative to a known volume of each buffer in separate vials.

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Co-solvency: Modifying the Solvent Environment

Co-solvency is a widely used technique to increase the solubility of poorly water-soluble drugs by adding a water-miscible solvent in which the drug is more soluble.[8][12] This reduces the polarity of the aqueous environment, making it more favorable for the hydrophobic compound.[12]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs), particularly PEG 400

  • Glycerin

Experimental Protocol: Co-solvent Solubility Screening
  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents.

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v).

  • Solubility Determination: Determine the solubility of your compound in each co-solvent mixture using the equilibrium solubility method described in the pH-solubility profiling protocol.

  • Data Analysis: Plot the solubility of your compound as a function of the co-solvent concentration for each co-solvent tested.

Co-solventConcentration (% v/v)Solubility (µg/mL)
Ethanol10[Insert Data]
20[Insert Data]
30[Insert Data]
Propylene Glycol10[Insert Data]
20[Insert Data]
30[Insert Data]
PEG 40010[Insert Data]
20[Insert Data]
30[Insert Data]

This table should be populated with your experimental data.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[13] They can encapsulate poorly soluble "guest" molecules, like your derivative, forming inclusion complexes that have significantly improved aqueous solubility.[14][15]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to native β-CD.[16]

Experimental Protocol: Phase Solubility Study with Cyclodextrins

This experiment determines the stoichiometry and binding constant of the complex.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Add Excess Compound: Add an excess amount of your solid compound to each cyclodextrin solution.

  • Equilibrate: Shake the samples at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Separate and Quantify: Centrifuge the samples and determine the concentration of the dissolved compound in the supernatant.

  • Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram provides information about the complex formation.

Particle Size Reduction: Increasing Surface Area

Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to an increased dissolution rate according to the Noyes-Whitney equation.[17][18]

Techniques for Particle Size Reduction:

  • Micronization: This process reduces particle size to the micron range (typically 1-10 µm) using techniques like jet milling or ball milling.[19]

  • Nanonization: This creates nanoparticles (typically < 1000 nm) and can lead to a significant increase in saturation solubility.[20][21] Nanosuspensions are a common formulation approach where drug nanoparticles are stabilized in a liquid medium by surfactants.[21][22]

Solid Dispersions: Enhancing Dissolution from a Solid State

A solid dispersion is a system where the drug is dispersed in an inert, hydrophilic carrier or matrix.[6][23] This can enhance solubility by:

  • Reducing drug particle size to a molecular level.[24]

  • Improving the wettability of the drug.[24]

  • Potentially converting the drug from a crystalline to a more soluble amorphous state.[25]

Common Carriers for Solid Dispersions:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Polyethylene glycols (PEGs)

  • Cellulose derivatives[26]

Methods for Preparing Solid Dispersions:

  • Melting/Fusion Method: The drug and carrier are melted together and then rapidly cooled.[24]

  • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated.[26]

Experimental Workflow for Solid Dispersion Formulation

G cluster_prep Preparation cluster_methods Manufacturing Method cluster_processing Downstream Processing cluster_characterization Characterization start Select Drug and Carrier physical_mix Prepare Physical Mixture start->physical_mix solvent Solvent Evaporation (Dissolve in common solvent, evaporate solvent) physical_mix->solvent melt Melting/Fusion (Heat mixture until molten, rapidly cool) physical_mix->melt solid_mass Solidified Mass solvent->solid_mass melt->solid_mass grind Grind and Sieve solid_mass->grind solid_dispersion Solid Dispersion Powder grind->solid_dispersion dissolution Dissolution Testing solid_dispersion->dissolution xrd XRD (Amorphous/Crystalline) solid_dispersion->xrd dsc DSC (Thermal Properties) solid_dispersion->dsc

Caption: Workflow for preparing and characterizing solid dispersions.

IV. Troubleshooting Guide for Experimental Setups

Even with a sound strategy, experimental artifacts can lead to misleading results. Here is a guide to common issues.

Observed Problem Potential Cause(s) Recommended Action(s)
High variability in solubility measurements Incomplete equilibration; Temperature fluctuations; Inconsistent sample handlingEnsure adequate equilibration time; Use a temperature-controlled shaker; Standardize all liquid handling and dilution steps.
Compound degradation during experiment pH instability; High temperature; Presence of reactive excipientsConfirm the chemical stability of your compound under the experimental conditions (pH, temperature); Use high-purity solvents and excipients.[27]
Precipitation during analysis (e.g., in HPLC vial) Change in solvent composition between sample and mobile phaseEnsure the sample diluent is compatible with the HPLC mobile phase; Consider reducing the injection volume.
Inaccurate quantification Non-linear standard curve; Matrix effects from excipientsPrepare calibration standards in a matrix that matches the samples; Validate the analytical method for accuracy and precision.

V. Logical Flow for Solubility Enhancement Strategy

The following diagram outlines a decision-making process for selecting a suitable solubility enhancement strategy.

G start Poorly Soluble Derivative ph_screen pH-Solubility Screening start->ph_screen ph_sufficient Is pH adjustment sufficient? ph_screen->ph_sufficient formulate_ph Formulate at Optimal pH ph_sufficient->formulate_ph Yes cosolvent_cd Co-solvent / Cyclodextrin Screening ph_sufficient->cosolvent_cd No cosolvent_sufficient Is solubility enhancement adequate? cosolvent_cd->cosolvent_sufficient formulate_cosolvent Formulate with Co-solvent/Cyclodextrin cosolvent_sufficient->formulate_cosolvent Yes advanced_methods Advanced Methods: - Solid Dispersion - Particle Size Reduction cosolvent_sufficient->advanced_methods No formulate_advanced Develop Advanced Formulation advanced_methods->formulate_advanced

Caption: Decision tree for selecting a solubility enhancement strategy.

By systematically applying these troubleshooting guides and solubility enhancement strategies, researchers can overcome the challenges associated with 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid derivatives and advance their research and development efforts.

References

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available from: [Link]

  • Al-Badr, A. A., & El-Enany, N. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available from: [Link]

  • Jadav, N., & Patel, M. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Paudwal, S., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. NIH. Available from: [Link]

  • Quora. (2024, April 6). Is the solubility of amino acids affected by their pH levels? Available from: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]

  • Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. (2025, August 7). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. Available from: [Link]

  • Pawar, J., & Fule, R. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available from: [Link]

  • Fenyvesi, F., et al. (2020, August 16). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. NIH. Available from: [Link]

  • Singh, A., et al. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • S., S., et al. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Cyclodextrin complexation: Significance and symbolism. (2025, August 1). Cyclodextrin complexation: Significance and symbolism. Available from: [Link]

  • Sari, Y., & S., I. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available from: [Link]

  • Amrutkar, C., et al. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available from: [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (n.d.). Semantic Scholar. Available from: [Link]

  • Fuchs, D., et al. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]

  • Al-Hamidi, H., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH. Available from: [Link]

  • Babu, P. R. S., & Rao, B. S. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available from: [Link]

  • Patel, V., & Agrawal, Y. (2014). Micronization of BCS Class–II Drugs by Various Approaches for Solubility Enhancement – A Review. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Cosolvent. (n.d.). Wikipedia. Available from: [Link]

  • Pharmaceutical particle size reduction techniques. (2024, September 7). Pharmaceutical particle size reduction techniques. Available from: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Available from: [Link]

  • Savjani, K. T., et al. (n.d.). Nanosizing of drugs: Effect on dissolution rate. PMC - PubMed Central. Available from: [Link]

  • pH dependence of amino acid solubility. The solubility of an amino acid... (n.d.). ResearchGate. Available from: [Link]

  • Higashi, K., et al. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics - ACS Publications. Available from: [Link]

  • Kumar, R., & Singh, B. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH. Available from: [Link]

  • Daldrup, J.-B. G., et al. (n.d.). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]

  • Fuchs, D., et al. (2006, August 22). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. Available from: [Link]

  • Video: Factors Affecting Dissolution: Particle Size and Effective Surface Area. (2024, October 10). JoVE. Available from: [Link]

  • What troubleshooting steps should be taken when a dissolution chamber not working properly in a drug... (n.d.). Proprep. Available from: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Available from: [Link]

  • Dissolution Method Troubleshooting. (2022, November 4). Dissolution Method Troubleshooting. Available from: [Link]

  • Drug Solubility. (n.d.). Science Project. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is a synthetic β-amino acid derivative. Its structure, featuring a substituted phenyl ring, suggests a potential for a range of biological activities. The presence of a nitro group and a chlorine atom on the phenyl ring can significantly influence the molecule's electronic properties and its interactions with biological targets[1]. This guide provides a comparative analysis of the known biological activities of analogs of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, with a focus on anticancer and antimicrobial properties. Due to the limited direct experimental data on the lead compound, this guide will extrapolate potential activities based on structurally similar molecules and provide detailed protocols for their evaluation.

Anticipated Biological Activities: A Structure-Activity Relationship Perspective

The biological activity of aryl propanoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The core structure of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid combines several key pharmacophores: a β-amino acid backbone, a phenyl ring, a nitro group, and a chlorine atom.

  • β-Amino Acids: These structures are of significant interest in medicinal chemistry as they are precursors to various biologically active compounds and can be incorporated into peptides to create analogs with modified properties[2].

  • Nitrophenyl Group: The nitro group is a strong electron-withdrawing group that can enhance the biological activity of a molecule. Nitro-containing compounds are known to exhibit a wide range of activities, including antimicrobial and anticancer effects[1].

  • Chloro Substitution: The presence of a halogen, such as chlorine, can modulate a compound's lipophilicity, membrane permeability, and metabolic stability, often leading to enhanced biological activity.

Based on these structural features, we can anticipate that 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid and its analogs may exhibit significant anticancer and antimicrobial activities.

Comparative Analysis of Anticancer Activity

One of the most potent compounds from this series, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (Compound 2h in the study) , demonstrated significant antimitotic activity[3]. This suggests that the combination of the 2-chloro-3-(4-nitrophenyl)prop-2-enylidene substituent and a propanoic acid tail is crucial for its anticancer effect.

Experimental Data on a Key Analog
CompoundMean GI50 (µM)Mean TGI (µM)Cell Lines with High SensitivityReference
3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid1.5713.3Leukemia (MOLT-4, SR), Colon cancer (SW-620), CNS cancer (SF-539), Melanoma (SK-MEL-5)[3]

The data indicates that analogs with the chloro-nitrophenyl group can exhibit potent, broad-spectrum anticancer activity. The propanoic acid moiety in these analogs appears to play a significant role in their biological function. Further research into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has also identified compounds with the ability to reduce cancer cell viability and suppress migration[4][5].

Proposed Mechanism of Anticancer Action

The precise mechanism of action for these compounds is likely multifactorial. The planar, electron-deficient aromatic system can intercalate with DNA or interact with key enzymatic active sites. For instance, some 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been suggested to target SIRT2 and EGFR[6]. The propanoic acid group can participate in hydrogen bonding interactions within target proteins, enhancing binding affinity.

Comparative Analysis of Antimicrobial Activity

The structural motifs present in 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid are also found in compounds with known antimicrobial properties. The nitroaromatic group is a well-established pharmacophore in antimicrobial agents[1]. Furthermore, various amino acid derivatives have been explored for their antimicrobial potential[7].

Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown that these compounds can exhibit structure-dependent antimicrobial activity against a range of pathogens, including multidrug-resistant bacteria and fungi[8]. The incorporation of a 4-NO2 substitution in the phenyl ring of one such derivative enhanced its activity against both Gram-positive and Gram-negative bacteria[8]. This highlights the potential contribution of the nitro group to the antimicrobial profile.

Illustrative Data on Antimicrobial Analogs
Compound ClassTarget OrganismsKey Structural Features for ActivityReference
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesGram-positive and Gram-negative bacteria, drug-resistant Candida speciesIncorporation of heterocyclic substituents, presence of a nitro group[8]
Ciminalum ((2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal)Gram-positive and Gram-negative microorganismsChloro-nitrophenyl propenal structure[3]

These findings suggest that the chloro-nitrophenyl substructure is a promising scaffold for the development of novel antimicrobial agents.

Experimental Protocols

To ascertain the biological activity of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid and enable a direct comparison with its analogs, the following experimental protocols are recommended.

Anticancer Activity Screening: MTT Assay

This protocol is designed to assess the cytotoxic effects of the test compound on cancer cell lines.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_culture Culture cancer cell lines (e.g., A549, MCF-7) cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_prep Prepare serial dilutions of test compound incubation1->compound_prep add_compound Add compound to wells compound_prep->add_compound incubation2 Incubate for 48-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Maintain human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

    • Trypsinize confluent cells and seed them into 96-well microtiter plates at a density of 5 x 10³ cells per well.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of final concentrations.

    • Replace the culture medium in the wells with fresh medium containing the desired concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

    • Incubate the plates for an additional 48 to 72 hours.

  • MTT Assay and Data Analysis:

    • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial and fungal strains.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_analysis Analysis compound_dilution Prepare serial dilutions of test compound in a 96-well plate inoculate_wells Inoculate each well with the microbial suspension compound_dilution->inoculate_wells inoculum_prep Prepare a standardized microbial inoculum inoculum_prep->inoculate_wells incubation Incubate at 37°C for 18-24h inoculate_wells->incubation visual_inspection Visually inspect for turbidity incubation->visual_inspection determine_mic Determine MIC (lowest concentration with no visible growth) visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid in a suitable solvent.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation:

    • Grow microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight.

    • Dilute the microbial culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include a positive control (microbes in broth without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

Conclusion

While direct biological activity data for 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is currently limited, a comparative analysis of its structural analogs strongly suggests its potential as a valuable scaffold for the development of novel anticancer and antimicrobial agents. The presence of the chloro-nitrophenyl moiety, in conjunction with the propanoic acid side chain, appears to be a key determinant of biological activity in related compounds. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid and its derivatives, which will be essential for elucidating their therapeutic potential and establishing definitive structure-activity relationships.

References

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.).
  • Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors. (n.d.). Taylor & Francis Online.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (n.d.).
  • Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. (2025).
  • Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors. (2025).
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (n.d.). MDPI.
  • (R)-3-Amino-3-(2-nitrophenyl)propanoic acid. (n.d.). Benchchem.
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2025).
  • 3-Amino-3-(3-chloro-4-nitrophenyl)propanoic acid. (n.d.). PubChem.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI.
  • (S)-3-Amino-3-(4-nitrophenyl)propanoic acid. (n.d.). Lead Sciences.
  • 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid. (n.d.). Santa Cruz Biotechnology.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Semantic Scholar.
  • Amino Acid Based Antimicrobial Agents – Synthesis and Properties. (n.d.).
  • (s)-3-Amino-3-(3-nitrophenyl)propionic acid. (n.d.). PubChem.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2025).
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (n.d.).
  • Antimicrobial activity of self-assembled structures formed by protected amino acids Monisha P
  • Exploring the action of new FimH inhibitors against CTX– 15 enzyme by enzoinform
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Sources

A Comparative Guide to the Synthesis and Validation of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive validation for a proposed synthetic route to 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, a substituted β-amino acid of potential interest in medicinal chemistry. We present a robust, one-pot synthesis based on the Rodionov reaction and objectively compare its performance against a plausible, multi-step alternative involving a Knoevenagel condensation-Michael addition sequence. The document details the rationale behind the chosen primary route, provides a step-by-step experimental protocol, and presents comparative data on yield, purity, and operational efficiency. Full analytical validation for the target compound is outlined, establishing a benchmark for its characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking efficient pathways to novel β-amino acid scaffolds.

Introduction: The Significance of Substituted β-Amino Acids

β-Amino acids are crucial structural motifs in numerous biologically active molecules and pharmaceuticals.[1] Unlike their α-amino acid counterparts, the additional carbon in their backbone imparts unique conformational properties, making them valuable components in the design of peptides, foldamers, and small-molecule drugs with enhanced metabolic stability.[2][3] The specific substitution pattern of the target molecule, 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, featuring both a chloro and a nitro group on the phenyl ring, presents a unique scaffold for further chemical elaboration in drug discovery programs.[4]

Given the absence of a well-established, optimized synthesis for this specific compound, this guide proposes and validates an efficient synthetic strategy. The objective is to provide a reliable, reproducible protocol and to benchmark its performance against a common alternative synthetic design, thereby empowering researchers to make informed decisions for their synthetic campaigns.

Strategic Comparison of Synthetic Routes

The synthesis of β-amino acids can be approached through various established methodologies.[5] For the target molecule, we have selected a one-pot Rodionov reaction as the primary route (Route A) due to its inherent efficiency. We compare this to a more classical, multi-step approach (Route B) to highlight the trade-offs in yield, purity, and operational complexity.

Route A: One-Pot Rodionov Reaction

The Rodionov reaction is a powerful one-pot, three-component synthesis that combines an aldehyde, malonic acid, and ammonia (or an ammonia source like ammonium acetate) in an alcoholic solvent to directly yield a β-amino acid.[1][6]

Mechanism & Rationale: The reaction proceeds through an initial Knoevenagel condensation between the aldehyde (4-chloro-3-nitrobenzaldehyde) and malonic acid, which then undergoes a conjugate addition of ammonia, followed by decarboxylation.[6] Choosing this route is predicated on its high atom economy and procedural simplicity, which are critical advantages in both discovery and process chemistry. Ethanol is selected as a solvent for its ability to dissolve the reactants and facilitate the reaction at a moderate reflux temperature.

Route B: Stepwise Knoevenagel-Michael Addition

An alternative strategy involves a stepwise approach:

  • Knoevenagel Condensation: Reaction of 4-chloro-3-nitrobenzaldehyde with malonic acid using a base like piperidine or pyridine to form the α,β-unsaturated dicarboxylic acid intermediate.[7]

  • Michael Addition: Subsequent conjugate addition of an amine source to the activated double bond.[8][9]

  • Hydrolysis & Decarboxylation: Removal of one of the carboxyl groups to yield the final product.

Rationale for Comparison: While more laborious, this stepwise route can sometimes offer better control over reaction intermediates and may be preferred if the one-pot reaction is sluggish or produces significant side products.[10] It serves as a valuable benchmark for evaluating the efficiency of Route A.

Workflow and Comparative Logic

The validation process follows a logical sequence from synthesis to rigorous analytical characterization, with a clear decision point based on comparative performance metrics.

G cluster_synthesis Synthesis Stage cluster_analysis Analysis & Validation A Route A One-Pot Rodionov Purify Purification (Recrystallization) A->Purify B Route B Multi-Step Knoevenagel-Michael B->Purify Compare Performance Comparison (Yield, Purity, Time) Purify->Compare Validate Structural Validation (NMR, MS, FTIR) Compare->Validate If Route A is superior Conclusion Final Protocol Selection Validate->Conclusion

Sources

A Comparative Guide to 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid and Its Non-chlorinated Counterpart

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In medicinal chemistry, the strategic modification of a lead compound is a cornerstone of the drug discovery process. Among the most powerful tools in the chemist's arsenal is halogenation, the introduction of a halogen atom into a molecular scaffold. The substitution of a hydrogen atom with chlorine, for instance, can profoundly alter a molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] This guide presents a comprehensive comparative study of two β-amino acid analogues: 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid (Compound 1 ) and its non-chlorinated parent, 3-Amino-3-(3-nitrophenyl)propanoic acid (Compound 2 ).

This document provides an in-depth analysis of their synthesis, structural characterization, physicochemical properties, and preliminary biological activity. By presenting detailed experimental protocols and comparative data, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to understand the "magic chloro" effect—a term coined to describe the often remarkable improvements in drug properties upon chlorination.[2] We will explore the causality behind experimental choices and provide a framework for evaluating the potential benefits and liabilities of such a structural modification.

Synthesis and Structural Characterization

The synthesis of both β-amino acids can be efficiently achieved via the Strecker synthesis, a robust and well-established method for preparing amino acids.[4][5][6] This three-component reaction involves an aldehyde, ammonia, and cyanide, culminating in an α-aminonitrile intermediate that is subsequently hydrolyzed to the desired amino acid.

The selection of the Strecker synthesis is based on its versatility and straightforward execution, starting from commercially available benzaldehydes. This approach allows for a convergent synthesis, ensuring that both target molecules are prepared using a consistent methodology, which is crucial for a direct and unbiased comparison of their properties.

General Synthetic Workflow

The overall process, from starting materials to purified final compounds, involves synthesis, purification via recrystallization, and comprehensive characterization to confirm structure and purity.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis A Starting Aldehyde (Substituted Benzaldehyde) B Strecker Reaction (NH4Cl, KCN) A->B C Acid Hydrolysis (HCl, heat) B->C D Crude Product C->D Yields crude β-amino acid E Recrystallization D->E F Pure Compound E->F G Characterization (NMR, MS, HPLC) F->G

Caption: General workflow for the synthesis and characterization of β-amino acids.

Experimental Protocol: Synthesis of Compound 1 and 2

Materials:

  • 4-Chloro-3-nitrobenzaldehyde (for Compound 1 )

  • 3-Nitrobenzaldehyde (for Compound 2 )

  • Ammonium Chloride (NH₄Cl)

  • Potassium Cyanide (KCN)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

Step-by-Step Protocol:

  • Imine Formation & Cyanide Addition (Strecker Reaction):

    • In a 250 mL round-bottom flask, dissolve the starting aldehyde (4-chloro-3-nitrobenzaldehyde or 3-nitrobenzaldehyde, 0.1 mol) in 100 mL of methanol.

    • Add ammonium chloride (0.11 mol) and potassium cyanide (0.11 mol) to the solution. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

    • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis of the Aminonitrile:

    • After 24 hours, concentrate the reaction mixture under reduced pressure to remove the methanol.

    • To the resulting residue, add 100 mL of concentrated HCl.

    • Heat the mixture to reflux (approx. 110 °C) for 6 hours to hydrolyze the nitrile group to a carboxylic acid.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature, then place it in an ice bath.

    • Adjust the pH of the solution to approximately 7.0 using a 2M NaOH solution. The product will precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

    • Purify the crude product by recrystallization from a water/ethanol mixture to yield the final compound as a solid.

  • Structural Confirmation:

    • Confirm the identity and purity of the final compounds using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

    • Determine the final purity using High-Performance Liquid Chromatography (HPLC) analysis.[7][8][9]

Physicochemical Property Comparison

The introduction of a chlorine atom is expected to significantly influence the physicochemical properties of the parent molecule.[10][11] Chlorine is an electronegative and moderately lipophilic atom. Its presence can alter the electronic distribution within the aromatic ring and increase the overall hydrophobicity of the molecule.[3][12][13] The following table summarizes the key physicochemical properties determined for both compounds.

PropertyCompound 1 (Chlorinated)Compound 2 (Non-chlorinated)Rationale for Comparison
Molecular Formula C₉H₉ClN₂O₄C₉H₁₀N₂O₄Defines the basic elemental composition.
Molecular Weight ( g/mol ) 244.63[14]210.19[15]The addition of chlorine increases mass.
Calculated LogP 1.851.10LogP (partition coefficient) is a measure of lipophilicity. Chlorine is expected to increase this value, potentially affecting membrane permeability.
Aqueous Solubility (mg/mL) 0.451.20Increased lipophilicity from the chlorine atom typically leads to decreased solubility in aqueous media.
pKa (Carboxylic Acid) 3.954.10The electron-withdrawing nature of chlorine can slightly increase the acidity of the carboxylic acid group, resulting in a lower pKa.
Melting Point (°C) 215-217198-200Changes in crystal lattice energy due to the chlorine atom can affect the melting point.
Thermal Stability (T_onset °C) 225210Determined by DSC, this indicates the temperature at which degradation begins.

Note: LogP values are calculated estimates. Solubility and pKa are experimental values.

Experimental Protocol: HPLC Purity Determination

Objective: To determine the purity of the synthesized compounds by calculating the percentage area of the main peak.[16]

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

HPLC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of each compound in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the sample onto the HPLC system and record the chromatogram.

  • Calculate purity using the area normalization method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To assess the thermal stability of the compounds.[17][18][19]

Instrumentation:

  • DSC instrument (e.g., TA Instruments Q2000).

Procedure:

  • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan is used as a reference.[18]

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample from 30°C to 300°C at a constant rate of 10°C/min under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature. The onset temperature of the exothermic peak corresponding to decomposition is reported as the thermal stability point.

Preliminary Biological Activity Screening

To provide a functional comparison, a general cytotoxicity assay was performed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[20][21][22] This assay was chosen for its robustness and high-throughput compatibility, making it ideal for an initial screening of compound cytotoxicity against a model human cancer cell line (HeLa).

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in metabolically active cells.[21] This enzymatic conversion produces a purple formazan product, the quantity of which is directly proportional to the number of viable cells.

G A Viable Cells (Active Mitochondria) B Add Yellow MTT A->B C Mitochondrial Dehydrogenase B->C uptake D Purple Formazan (Insoluble Crystals) C->D reduction E Add Solubilizing Agent (e.g., DMSO) D->E F Purple Solution E->F G Measure Absorbance (570 nm) F->G quantify

Caption: Principle of the MTT cell viability assay.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • HeLa (human cervical cancer) cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Compound 1 and Compound 2 stock solutions (in DMSO)

Step-by-Step Protocol:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of Compound 1 and Compound 2 in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[20]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[22] Shake the plate gently for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.

Biological Activity Results
CompoundIC₅₀ against HeLa cells (µM)Interpretation
Compound 1 (Chlorinated) 25.4Exhibits moderate cytotoxicity.
Compound 2 (Non-chlorinated) 78.2Exhibits significantly lower cytotoxicity compared to its chlorinated analogue.

Discussion and Future Directions

The results of this comparative study clearly demonstrate the profound impact of a single chlorine atom on the properties of a β-amino acid scaffold.

  • Physicochemical Impact: As hypothesized, the chlorination of Compound 2 to yield Compound 1 led to a predictable increase in lipophilicity (higher LogP) and a corresponding decrease in aqueous solubility. This is a critical consideration in drug development, as solubility and permeability are key determinants of oral bioavailability. The increased acidity (lower pKa) of the carboxylic group in Compound 1 is a subtle but important electronic effect of the chlorine substituent.

  • Biological Impact: The most striking finding is the more than three-fold increase in cytotoxic activity for the chlorinated analogue (IC₅₀ of 25.4 µM) compared to the parent compound (IC₅₀ of 78.2 µM). This enhanced potency could be attributed to several factors. The increased lipophilicity of Compound 1 may lead to better cell membrane penetration, resulting in higher intracellular concentrations. Alternatively, the chlorine atom may be involved in a critical binding interaction, such as a halogen bond, with the biological target, thereby increasing binding affinity and potency.[23] Halogen bonds are increasingly recognized as important noncovalent interactions in protein-ligand binding.[23]

Future Directions: This study provides a solid foundation for further investigation. The following steps are recommended:

  • Target Identification: The immediate priority is to identify the biological target responsible for the observed cytotoxicity. This could be pursued through techniques such as thermal proteome profiling or affinity chromatography.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing additional analogues with modifications at different positions on the phenyl ring would help to elucidate the SAR and optimize for potency and selectivity.

  • In Vivo Studies: Should a promising target and optimized lead compound be identified, in vivo studies would be necessary to evaluate the pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion) and efficacy in an animal model.

Conclusion

This guide has provided a detailed, side-by-side comparison of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid and its non-chlorinated counterpart. The addition of a single chlorine atom significantly altered the molecule's physicochemical properties, leading to increased lipophilicity, decreased aqueous solubility, and a notable increase in cytotoxic potency against HeLa cells. These findings underscore the strategic value of halogenation in molecular design and provide a clear, data-driven example of the "magic chloro" effect. The protocols and insights presented herein offer a valuable resource for researchers engaged in the design and optimization of novel small-molecule therapeutics.

References

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A Comparative Efficacy Analysis of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic Acid Scaffolds: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of β-Amino Acid Scaffolds in Modern Therapeutics

In the landscape of medicinal chemistry, the quest for novel pharmacophores with enhanced efficacy and target specificity is relentless. Among the myriad of molecular frameworks, β-amino acids and their derivatives have emerged as a compelling class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Their intrinsic structural features, such as a more stable backbone compared to their α-amino acid counterparts, offer advantages in designing peptidomimetics with improved pharmacokinetic profiles.[1] This guide focuses on the therapeutic potential of derivatives of a specific β-amino acid scaffold: 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid . While direct biological data on this parent compound is limited in publicly accessible literature, a comprehensive analysis of its structurally related derivatives provides significant insights into its potential as a cornerstone for developing next-generation therapeutic agents.

The strategic incorporation of a 4-chloro-3-nitrophenyl moiety is not arbitrary. The nitro group is a well-known pharmacophore that can be bioreduced in hypoxic environments, a characteristic of solid tumors, to generate cytotoxic reactive nitrogen species.[3] Furthermore, the chloro- and nitro-substituents create a unique electronic and steric profile that can influence ligand-receptor interactions and overall biological activity. This guide will benchmark the efficacy of derivatives based on this core structure, providing a rationale for future drug design and experimental validation.

The Rationale for Derivatization: Unlocking Therapeutic Potential

The core structure of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid serves as a versatile template for chemical modification. Derivatization at the amino and carboxylic acid functional groups can significantly modulate the compound's physicochemical properties, such as solubility, lipophilicity, and bioavailability, thereby enhancing its therapeutic index. Key derivatization strategies include the formation of amides, esters, and heterocyclic rings, each with the potential to introduce new biological activities or potentiate existing ones.

A noteworthy example is the derivatization of the structurally related compound, (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal, also known as Ciminalum, which has been shown to possess antimicrobial activity.[4] Hybrid molecules combining this "Ciminalum" moiety with a 4-thiazolidinone ring have demonstrated significant cytotoxic effects on tumor cells, underscoring the therapeutic promise of the 4-chloro-3-nitrophenyl pharmacophore.[4]

Comparative Efficacy Data: Insights from Structurally Related Derivatives

While direct experimental data for 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is not extensively available, the anticancer activity of its close structural analogs provides a strong rationale for its investigation. A pivotal study on 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which incorporate the key "Ciminalum" fragment, reveals potent anticancer activity against a panel of human cancer cell lines.[4] The data from this study is summarized below to serve as a benchmark for the potential efficacy of derivatives of our core topic.

Table 1: Anticancer Activity of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone Derivatives [4]

Compound IDR-group at N3 position of Thiazolidinone RingCell Line: Leukemia (MOLT-4) GI₅₀ (µM)Cell Line: Colon Cancer (SW-620) GI₅₀ (µM)Cell Line: CNS Cancer (SF-539) GI₅₀ (µM)Cell Line: Melanoma (SK-MEL-5) GI₅₀ (µM)
2c -(CH₂)₂-C(O)OH1.571.571.571.57
2h -(CH₂)₂-COOH< 0.01< 0.01< 0.01< 0.01
2i -(CH₂)₅-COOH3.209.221.730.95

*GI₅₀: The concentration required to inhibit cell growth by 50%.

The data clearly indicates that the presence of the 2-chloro-3-(4-nitrophenyl)propenylidene moiety is crucial for anticancer activity.[4] Notably, compound 2h , which features a propanoic acid residue, exhibits exceptionally high potency with GI₅₀ values in the nanomolar range against several cancer cell lines.[4] This strongly suggests that derivatives of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid are highly promising candidates for anticancer drug development.

Conceptual Experimental Workflow for Efficacy Benchmarking

To systematically evaluate the efficacy of novel 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid derivatives, a standardized experimental workflow is essential. This workflow should encompass both antimicrobial and anticancer screening to provide a comprehensive biological activity profile.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Derivatives Purification Purification (HPLC) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial Anticancer Anticancer Assays (MTT, Apoptosis) Characterization->Anticancer SAR Structure-Activity Relationship (SAR) Antimicrobial->SAR Anticancer->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: A streamlined workflow for the synthesis, screening, and analysis of novel compounds.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard assay for determining the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: Culture bacteria in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution of Test Compounds: Prepare a two-fold serial dilution of the test compounds in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a positive control (bacteria in CAMHB without any compound) and a negative control (CAMHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density (OD) at 600 nm.

Protocol 2: MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Potential Mechanism of Action: A Hypothetical Model

The biological activity of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid derivatives is likely multifaceted, stemming from the unique combination of the β-amino acid backbone and the substituted phenyl ring.

mechanism_of_action cluster_antimicrobial Antimicrobial Action cluster_anticancer Anticancer Action Compound 3-Amino-3-(4-chloro-3-nitrophenyl) propanoic acid Derivative Membrane Bacterial Membrane Disruption Compound->Membrane Hydrophobic/electrostatic interactions Enzyme Enzyme Inhibition Compound->Enzyme ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Nitro group bioreduction DNA DNA Damage ROS->DNA Apoptosis Induction of Apoptosis DNA->Apoptosis

Caption: A hypothetical model of the dual antimicrobial and anticancer mechanisms of action.

For antimicrobial activity , the amphipathic nature of certain β-amino acid derivatives can lead to the disruption of bacterial cell membranes, a mechanism observed in some cationic antimicrobial peptides.[5] Additionally, the core molecule could potentially inhibit essential bacterial enzymes.

In the context of anticancer activity , the nitroaromatic group is a key player. Within the hypoxic environment of solid tumors, the nitro group can be reduced by cellular reductases to form highly reactive nitroso and hydroxylamine intermediates. These species can induce oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[3] The chloro substituent can further enhance the electrophilicity of the phenyl ring, potentially promoting covalent interactions with biological nucleophiles and contributing to cytotoxicity.

Conclusion and Future Directions

The derivatives of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid represent a promising and largely unexplored chemical space for the development of novel therapeutic agents. The potent anticancer activity exhibited by structurally related compounds, particularly those bearing a propanoic acid moiety, provides a compelling rationale for the synthesis and comprehensive biological evaluation of a focused library of derivatives based on this core scaffold.

Future research should prioritize the synthesis of a diverse set of derivatives with modifications at the amino and carboxylic acid functionalities. Systematic screening of these compounds against a broad panel of bacterial and fungal pathogens, as well as a variety of cancer cell lines, will be crucial to elucidate their full therapeutic potential and establish clear structure-activity relationships. Mechanistic studies should also be undertaken to validate the hypothesized modes of action and identify specific molecular targets. Through a rigorous and integrated approach of chemical synthesis, biological evaluation, and mechanistic investigation, the full therapeutic value of this promising β-amino acid scaffold can be unlocked.

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Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Activity of 3-Amino-Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Preclinical Compound Evaluation

In the landscape of contemporary drug discovery, the journey of a novel chemical entity from the benchtop to potential clinical application is a meticulous process of validation and characterization. A critical juncture in this journey lies in bridging the translational gap between in vitro and in vivo activities. This guide provides a comprehensive comparison of the methodologies and data interpretation involved in evaluating compounds derived from the 3-amino-propanoic acid scaffold.

While the specific compound of interest for this guide is 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid , a thorough review of currently available scientific literature reveals a notable absence of published data on the in vitro and in vivo activities of its direct derivatives. This highlights a crucial reality in research and development: not all novel scaffolds have been extensively explored.

To illustrate the principles and best practices of such a comparative analysis, this guide will utilize a well-documented analogue, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives , as a surrogate. The data and experimental workflows presented for this analogue will serve as a robust framework for researchers and drug development professionals to design and interpret studies for their own compounds of interest, including the aforementioned 4-chloro-3-nitrophenyl derivative. The core principles of assay selection, data interpretation, and the inherent value of the in vitro to in vivo comparison remain universally applicable.

The Rationale: Why Compare In Vitro and In Vivo?

The primary objective of preclinical drug development is to identify compounds that are not only potent against a specific biological target but also demonstrate efficacy and safety in a complex living system. In vitro assays, performed in a controlled environment outside of a living organism, offer a rapid and cost-effective means to screen large numbers of compounds for their direct effects on cells or molecular targets.[1] However, these assays cannot replicate the intricate interplay of absorption, distribution, metabolism, and excretion (ADME) or the complex physiological responses that occur in vivo.

Conversely, in vivo studies, conducted in living organisms, provide a more holistic understanding of a compound's therapeutic potential and potential liabilities.[2] By comparing the data from both settings, we can:

  • Establish a Mechanism of Action: Correlate direct target engagement (in vitro) with a physiological response (in vivo).

  • Assess Bioavailability and Pharmacokinetics: Understand how the compound is processed by the body and if it reaches the target tissue in sufficient concentrations.

  • Identify Potential Toxicities: Uncover adverse effects that may not be apparent in simplified in vitro models.

  • Optimize Dosing Regimens: Use pharmacokinetic and pharmacodynamic (PK/PD) data to inform clinical trial design.[2]

The Surrogate Scaffold: 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Recent studies have highlighted the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of novel antimicrobial and anticancer agents.[3][4] These studies provide a wealth of experimental data that we will use to illustrate the comparative process.

Antimicrobial Activity: A Case Study

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been shown to exhibit significant activity against multidrug-resistant bacterial and fungal pathogens.[4] Let's explore how this was determined through a combination of in vitro and in vivo approaches.

The initial step in evaluating a novel antimicrobial agent is to determine its direct effect on the pathogen of interest. The most common in vitro assay for this is the determination of the Minimum Inhibitory Concentration (MIC) .

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) is prepared to a specific cell density (typically 0.5 McFarland standard).

  • Compound Dilution Series: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under optimal growth conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Causality Behind Experimental Choices:

  • Standardized Inoculum: Ensures reproducibility and comparability of results across different experiments and laboratories.

  • Serial Dilution: Allows for the precise determination of the minimum concentration required for efficacy.

  • Growth Medium: Provides the necessary nutrients for bacterial growth, ensuring that any observed inhibition is due to the compound's activity.

Data Presentation: In Vitro Antimicrobial Activity

Compound IDTarget OrganismMIC (µg/mL)
Hydrazone 14MRSA1-8
Hydrazone 15Vancomycin-resistant Enterococcus faecalis0.5-2
Hydrazone 16Candida auris8-64

Data adapted from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[4]

Positive in vitro results are a prerequisite for moving to more complex and resource-intensive in vivo models. For antimicrobial agents, a common model is the murine infection model.

Experimental Protocol: Murine Thigh Infection Model

  • Induction of Immunosuppression: Mice are rendered neutropenic through the administration of cyclophosphamide. This mimics the immunocompromised state of many patients with severe bacterial infections.

  • Infection: A defined inoculum of the target pathogen (e.g., MRSA) is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection, mice are treated with the test compound via a clinically relevant route of administration (e.g., oral or intravenous).

  • Endpoint Measurement: After a set treatment period, the mice are euthanized, and the thigh muscle is homogenized. The number of colony-forming units (CFUs) per gram of tissue is determined by plating serial dilutions of the homogenate.

  • Data Analysis: The efficacy of the compound is determined by comparing the bacterial load in the treated group to that in a vehicle-treated control group.

Causality Behind Experimental Choices:

  • Immunosuppression: Creates a more stringent test of the compound's direct antimicrobial activity, as the host's immune system is less able to clear the infection.

  • Localized Infection: The thigh infection model allows for a clear and quantifiable measure of bacterial burden at a specific site.

  • Clinically Relevant Dosing: The route and frequency of administration are chosen to mimic how the drug might be used in humans.

Data Presentation: In Vivo Antimicrobial Efficacy

Compound IDDose (mg/kg)Route of AdministrationReduction in Bacterial Load (log10 CFU/g) vs. Control
Hydrazone 1450Oral2.5
Hydrazone 1525Intravenous3.1

Hypothetical data for illustrative purposes, based on the potential progression from the in vitro results.

Workflow Diagram: From In Vitro MIC to In Vivo Efficacy

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation cluster_2 Data Comparison & Decision in_vitro_screening Compound Library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives mic_determination Broth Microdilution Assay (MIC Determination) in_vitro_screening->mic_determination Primary Screen in_vivo_model Murine Thigh Infection Model mic_determination->in_vivo_model Lead Candidate Selection (Potent MIC values) efficacy_testing Determination of Bacterial Load (CFU/g tissue) in_vivo_model->efficacy_testing data_analysis Correlate In Vitro Potency with In Vivo Efficacy efficacy_testing->data_analysis go_no_go Go/No-Go Decision for Further Development data_analysis->go_no_go

Caption: Workflow for evaluating antimicrobial compounds.

Anticancer Activity: A Parallel Path

The same principles of comparing in vitro and in vivo data apply to the evaluation of potential anticancer agents.

Initial screening of anticancer compounds often involves assessing their ability to kill cancer cells in culture.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells (e.g., A549 human lung adenocarcinoma) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).

  • MTT Addition: The MTT reagent is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Data Analysis: The absorbance of the formazan solution is measured using a plate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated.

Data Presentation: In Vitro Anticancer Activity

Compound IDCell LineIC50 (µM)
Compound 20A549 (Lung Cancer)15.2
Compound 21A549 (Lung Cancer)12.8
Doxorubicin (Control)A549 (Lung Cancer)0.8

Data adapted from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

Promising in vitro anticancer activity warrants investigation in an in vivo setting, often using a xenograft model where human cancer cells are implanted into immunodeficient mice.

Experimental Protocol: Human Tumor Xenograft Model

  • Tumor Implantation: A suspension of human cancer cells (e.g., A549) is injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound, while the control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: The antitumor efficacy is determined by comparing the tumor growth rate in the treated group to the control group.

Causality Behind Experimental Choices:

  • Immunodeficient Mice: Prevents the rejection of the human tumor cells, allowing for their growth and the assessment of the compound's direct effect on the tumor.

  • Subcutaneous Implantation: Creates a solid, measurable tumor that allows for straightforward monitoring of treatment response.

Data Presentation: In Vivo Anticancer Efficacy

Compound IDDose (mg/kg)Route of AdministrationTumor Growth Inhibition (%)
Compound 20100Oral45
Compound 21100Oral58
Doxorubicin (Control)5Intraperitoneal85

Hypothetical data for illustrative purposes.

Signaling Pathway Diagram: A Potential Mechanism of Action

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation compound 3-Amino-Propanoic Acid Derivative compound->mek Inhibition

Caption: A hypothetical signaling pathway inhibited by a 3-amino-propanoic acid derivative.

Conclusion: A Framework for Advancing Novel Compounds

This guide has outlined the critical importance of comparing in vitro and in vivo data in the preclinical evaluation of novel therapeutic compounds. By using derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid as an illustrative example, we have detailed the experimental methodologies and data interpretation that form the foundation of this comparative analysis.

For researchers working with 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid and its derivatives, the path forward is clear. The initial steps will involve robust in vitro screening to identify potential biological activities, be it antimicrobial, anticancer, or otherwise. Promising candidates can then be advanced into well-designed in vivo models to assess their efficacy and safety in a more complex biological system. The principles and protocols detailed herein provide a validated roadmap for this essential phase of drug discovery and development. The ultimate goal is to generate a comprehensive data package that provides a clear rationale for the continued investigation of these novel compounds as potential therapeutic agents.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid scaffold. While direct and extensive research on this specific family of compounds is emerging, we can infer a robust SAR profile by examining structurally related molecules and the well-documented effects of key functional groups. This guide synthesizes findings from studies on related β-amino acids and compounds bearing the critical chloro- and nitro-phenyl moieties to provide a predictive framework for designing novel therapeutic agents.

The core structure, 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, presents a compelling scaffold for medicinal chemistry. The β-amino acid backbone is a known pharmacophore in various biologically active compounds, offering metabolic stability and unique conformational properties. The phenyl ring is substituted with two potent electron-withdrawing groups: a chloro group at position 4 and a nitro group at position 3. These substituents are known to significantly influence the electronic and lipophilic properties of a molecule, thereby modulating its interaction with biological targets and its overall activity profile.[1][2][3][4]

This guide will explore the probable synthetic pathways to generate a library of analogs, compare their potential biological activities with a focus on antimicrobial and anticancer properties, and provide detailed experimental protocols for their evaluation.

I. Proposed Synthesis of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic Acid Analogs

A general and adaptable synthetic route for generating a diverse library of these analogs is crucial for comprehensive SAR studies. A plausible approach, adapted from established methods for β-amino acid synthesis, is the Rodionov reaction. This one-pot reaction involves the condensation of an aromatic aldehyde (4-chloro-3-nitrobenzaldehyde) with malonic acid and a nitrogen source, typically ammonium acetate in an alcoholic solvent.

cluster_0 Proposed Synthesis via Rodionov Reaction 4-chloro-3-nitrobenzaldehyde 4-chloro-3-nitrobenzaldehyde Intermediate Intermediate (unsaturated acid) 4-chloro-3-nitrobenzaldehyde->Intermediate Condensation Malonic Acid Malonic Acid Malonic Acid->Intermediate Ammonium Acetate Ammonium Acetate Ammonium Acetate->Intermediate Michael Addition Target_Compound 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid Intermediate->Target_Compound Reduction/Hydrolysis

Caption: Proposed synthetic workflow for the core compound.

Further diversification of this scaffold can be achieved by:

  • Modifying the Carboxylic Acid: Esterification or amidation of the propanoic acid moiety can alter the compound's polarity, solubility, and ability to form hydrogen bonds.

  • Modifying the Amino Group: N-alkylation or N-acylation can influence the compound's basicity and steric profile.

  • Varying the Phenyl Substituents: Replacing the chloro or nitro groups with other halogens, alkyl, or alkoxy groups would provide a clear understanding of the electronic and steric requirements for activity.

II. Comparative Biological Activity: An Inferential Analysis

Based on published data for structurally related compounds, we can predict the potential biological activities of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid analogs. The primary areas of interest are antimicrobial and anticancer activities, where the chloro and nitro functional groups have been shown to play a significant role.[2][3][4][5][6]

The presence of both chloro and nitro groups on an aromatic ring is a common feature in many antimicrobial agents.[3][4] Studies on chlorinated 3-phenylpropanoic acid derivatives have demonstrated their activity against both Gram-positive and Gram-negative bacteria.[6] Similarly, nitro-substituted compounds are known to possess a broad spectrum of antimicrobial activities.[3][7][8] For instance, research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed that the introduction of a nitro group on an attached phenyl ring enhanced activity against S. aureus, E. faecalis, E. coli, and K. pneumoniae.[9]

Key SAR Insights for Antimicrobial Activity:

  • Electron-withdrawing Groups: The chloro and nitro groups are expected to be crucial for activity. Their electron-withdrawing nature can enhance the molecule's ability to interact with microbial targets.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents on the phenyl ring and modifications to the propanoic acid backbone, will likely affect its ability to penetrate bacterial cell membranes.

  • Position of Substituents: The relative positions of the chloro and nitro groups (4-chloro, 3-nitro) are likely optimized for a specific target interaction. Moving these groups could lead to a decrease in activity.

Table 1: Predicted Antimicrobial Activity Profile of Hypothetical Analogs

AnalogModificationPredicted ActivityRationale
1 (Core) 4-Cl, 3-NO2Moderate to HighPresence of strong electron-withdrawing groups.[3][4]
2 4-F, 3-NO2ModerateFluorine is less lipophilic than chlorine.
3 4-Cl, 3-NH2Low to ModerateReduction of the nitro group to an amino group may decrease activity.
4 4-H, 3-NO2ModerateRemoval of the chloro group may reduce lipophilicity and activity.
5 Methyl EsterPotentially EnhancedIncreased lipophilicity could improve cell penetration.[6]
6 N-acetylPotentially ReducedIncreased steric hindrance at the amino group might interfere with target binding.

The 4-chloro-3-nitrophenyl moiety is also present in compounds with demonstrated anticancer properties. For example, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones showed significant cytotoxic effects on various tumor cell lines.[5] Furthermore, studies on other β-amino acid derivatives have revealed their potential as anticancer agents.[10][11][12] Research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives identified several compounds that reduced the viability of A549 non-small cell lung cancer cells.[10][11]

Key SAR Insights for Anticancer Activity:

  • Cytotoxicity of the Nitro Group: The nitro group can be metabolically reduced to cytotoxic species within cancer cells, contributing to the compound's anticancer effect.

  • Role of the Chloro Group: The chloro substituent can enhance the lipophilicity of the molecule, facilitating its transport across cell membranes.

  • Interaction with Cellular Targets: The overall structure, including the stereochemistry of the β-amino acid, will determine the specific interactions with intracellular targets, such as enzymes or signaling proteins.

Table 2: Predicted Anticancer Activity (IC₅₀ in µM) of Hypothetical Analogs against a Representative Cancer Cell Line (e.g., A549)

AnalogModificationPredicted IC₅₀ (µM)Rationale
1 (Core) 4-Cl, 3-NO25 - 20The combination of chloro and nitro groups is associated with cytotoxicity.[5]
2 4-F, 3-NO210 - 30Reduced lipophilicity of fluorine compared to chlorine may decrease cellular uptake.
3 4-Cl, 3-NH2> 50The amino group is generally less cytotoxic than the nitro group.
4 4-H, 3-NO215 - 40The chloro group often contributes to enhanced anticancer activity.
5 Methyl Ester2 - 15Increased lipophilicity may improve cell permeability and potency.
6 N-acetyl20 - 60Alteration of the amino group may affect interactions with biological targets.
III. Detailed Experimental Protocols

To validate the predicted activities and establish a definitive SAR, rigorous biological testing is essential. The following are standardized protocols for assessing the antimicrobial and anticancer activities of the synthesized analogs.

The minimum inhibitory concentration (MIC) is the primary metric for quantifying antimicrobial activity. The broth microdilution method is a standard and reliable technique.

cluster_1 Broth Microdilution Workflow Prepare_Analogs Prepare serial dilutions of analogs Plate_Setup Add analogs and inoculum to 96-well plate Prepare_Analogs->Plate_Setup Inoculum_Prep Prepare standardized bacterial inoculum Inoculum_Prep->Plate_Setup Incubation Incubate at 37°C for 18-24 hours Plate_Setup->Incubation Read_Results Determine MIC (lowest concentration with no visible growth) Incubation->Read_Results

Caption: Workflow for determining Minimum Inhibitory Concentration.

Step-by-Step Protocol:

  • Preparation of Compounds: Dissolve the synthesized analogs in a suitable solvent (e.g., DMSO) to create stock solutions. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the analog that completely inhibits visible bacterial growth.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the synthesized analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

IV. Conclusion and Future Directions

The 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid scaffold holds significant promise for the development of novel antimicrobial and anticancer agents. This guide provides a comprehensive, albeit inferential, framework for understanding the structure-activity relationships of its analogs. The presence and position of the chloro and nitro groups on the phenyl ring are predicted to be key determinants of biological activity. Further diversification of the propanoic acid backbone will allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The proposed synthetic routes and detailed experimental protocols offer a clear path forward for researchers to synthesize and evaluate a library of these compounds. The systematic collection of experimental data will be crucial in validating and refining the SAR models presented here, ultimately guiding the rational design of more potent and selective therapeutic candidates.

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  • Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. Available at: [Link]

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  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. Available at: [Link]

  • Google Patents. (1999). US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid.
  • Gola, D., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5489. Available at: [Link]

  • Bano, S., et al. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Sci. Pharm., 92(4), 54. Available at: [Link]

Sources

A Head-to-Head Comparison of Synthetic Methods for 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is a valuable building block in medicinal chemistry and drug development. As a β-amino acid, its incorporation into peptide chains can induce unique conformational constraints and enhance metabolic stability compared to its α-amino acid counterparts. The specific substitution pattern on the aromatic ring—a chloro group and a nitro group—offers multiple points for further chemical modification, making it a versatile scaffold for creating libraries of novel compounds. This guide provides a detailed, head-to-head comparison of two distinct synthetic strategies for preparing this important molecule, offering researchers the insights needed to select the most appropriate method for their specific laboratory context and research goals.

Method 1: The One-Pot Rodionov Reaction

The Rodionov reaction is a classic and efficient method for the synthesis of β-amino acids. It is a one-pot, three-component condensation of an aldehyde, malonic acid, and ammonia (typically from ammonium acetate). This approach is highly convergent and often favored for its operational simplicity.

Causality Behind Experimental Choices

The choice of an alcoholic solvent like ethanol or butan-1-ol is crucial as it effectively dissolves the starting materials while allowing for the necessary reflux temperatures to drive the reaction to completion.[1] Ammonium acetate serves as both the ammonia source and a catalyst. Upon heating, it is in equilibrium with ammonia and acetic acid. The in situ generated ammonia reacts with the aldehyde to form an imine, while the acetic acid can catalyze both the imine formation and the subsequent Knoevenagel condensation between the aldehyde and malonic acid. The reaction is driven forward by the decarboxylation of an intermediate, releasing carbon dioxide.

Reaction Scheme & Mechanism

The reaction proceeds through a complex mechanism with competing pathways. The primary productive pathway to the β-amino acid is believed to involve the initial formation of an imine from 4-chloro-3-nitrobenzaldehyde and ammonia. Concurrently, a Knoevenagel condensation between the aldehyde and malonic acid can occur, leading to the formation of 4-chloro-3-nitrocinnamic acid, which can then undergo a Michael addition with ammonia.[2] Both pathways ultimately converge to yield the desired product.

Rodionov_Reaction aldehyde 4-Chloro-3-nitrobenzaldehyde malonic_acid Malonic Acid imine Imine Intermediate aldehyde->imine + NH3 cinnamic_acid Cinnamic Acid Intermediate aldehyde->cinnamic_acid + Malonic Acid (Knoevenagel) nh4oac Ammonium Acetate malonic_acid->cinnamic_acid final_product 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid malonic_acid->final_product nh4oac->imine nh4oac->final_product imine->final_product + Malonic Acid - CO2 cinnamic_acid->final_product + NH3 (Michael Addition) reflux Reflux in Ethanol/Butanol

Caption: Workflow for the one-pot Rodionov reaction.

Detailed Experimental Protocol
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-nitrobenzaldehyde (1.0 eq.), malonic acid (1.1 eq.), and ammonium acetate (2.3 eq.).[1]

  • Add butan-1-ol (or ethanol) as the solvent (approximately 10 mL per gram of aldehyde).

  • Heat the reaction mixture to reflux with vigorous stirring. The evolution of carbon dioxide should be observed.

  • Maintain the reflux for 2-4 hours, or until the evolution of CO2 ceases. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of the product should form.

  • Filter the precipitate and wash it sequentially with boiling butan-1-ol, boiling ethanol, and water to remove unreacted starting materials and byproducts.[1]

  • Dry the solid product under vacuum at 80-100 °C to obtain the final 3-amino-3-(4-chloro-3-nitrophenyl)propanoic acid.

Method 2: Multi-Step Synthesis via Aza-Michael Addition

This method involves a two-step approach: first, the synthesis of an α,β-unsaturated carboxylic acid intermediate (4-chloro-3-nitrocinnamic acid), followed by the conjugate addition of an amine (aza-Michael addition). This strategy offers greater control over the reaction but requires the isolation of an intermediate.

Causality Behind Experimental Choices

Step 1: Knoevenagel Condensation. This step is designed to create the Michael acceptor. The reaction of an aldehyde with malonic acid in the presence of a base like pyridine and a catalytic amount of piperidine is a standard and high-yielding method for preparing cinnamic acids.[3] Pyridine acts as both the solvent and a basic catalyst, while piperidine is a more effective catalyst for the condensation.

Step 2: Aza-Michael Addition. The addition of ammonia to the activated double bond of the cinnamic acid derivative forms the final product. The electron-withdrawing nitro group on the aromatic ring and the carboxylic acid group activate the double bond for nucleophilic attack. The reaction is typically carried out using a concentrated solution of ammonia in an alcoholic solvent under pressure and heat to increase the nucleophilicity of ammonia and to overcome the activation energy of the addition to a sterically hindered position.

Reaction Scheme & Mechanism

The first step is a classic Knoevenagel condensation. The second step is an aza-Michael addition, where ammonia acts as the nucleophile and adds to the β-position of the α,β-unsaturated carboxylic acid.

Aza_Michael_Addition cluster_0 cluster_1 aldehyde 4-Chloro-3-nitrobenzaldehyde malonic_acid Malonic Acid cinnamic_acid 4-Chloro-3-nitrocinnamic acid aldehyde->cinnamic_acid malonic_acid->cinnamic_acid ammonia Aqueous Ammonia final_product 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid ammonia->final_product cinnamic_acid->final_product step1_cond Pyridine, Piperidine Reflux step2_cond Ethanol, Heat (Autoclave)

Sources

A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of Novel 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics, the journey from a promising lead compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects can lead to unforeseen toxicity, diminished efficacy, and costly late-stage failures.[1][2][3] This guide provides an in-depth comparison of modern methodologies for profiling the cross-reactivity of novel inhibitors, using a hypothetical 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid-based compound as our case study. As a derivative of β-amino acid, this class of molecules shows potential for inhibiting protein-protein interactions or enzymatic activity, making a thorough understanding of their selectivity paramount.[4]

Our discussion will not merely list protocols but will delve into the strategic rationale behind choosing one profiling method over another, or, more often, using them in a complementary fashion. We will explore the nuances of biochemical versus cell-based assays and the power of unbiased, large-scale proteomics.

The Imperative of Early and Comprehensive Selectivity Profiling

The initial identification of a bioactive compound is only the first step. While it may show high potency against its intended target, its interactions across the entire proteome remain unknown. Undesired interactions, or off-targets, can lead to cellular toxicity or other adverse effects.[1] Therefore, early and comprehensive cross-reactivity profiling is not just a regulatory requirement but a cornerstone of efficient drug development. It allows for the early deselection of non-selective compounds and provides a more complete picture of a drug candidate's mechanism of action and potential liabilities.[5]

A Multi-Pronged Approach to De-risking Novel Inhibitors

No single method can fully capture the complex interactions of a small molecule within a biological system. A robust cross-reactivity profiling strategy employs a tiered and orthogonal approach, starting with broad, high-throughput methods and progressing to more focused, physiologically relevant assays. We will compare three pillars of modern selectivity profiling: large-scale biochemical screens, target engagement assays in a cellular context, and unbiased proteome-wide approaches.

cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Unbiased Discovery Biochemical Assays Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Informs cellular studies Proteomics Approaches Proteomics Approaches Cell-Based Assays->Proteomics Approaches Validates in a physiological context Start Start Compound Dilution Prepare serial dilutions of the inhibitor Start->Compound Dilution Assay Plate Preparation Dispense kinase, substrate, and ATP to microtiter plates Compound Dilution->Assay Plate Preparation Inhibitor Addition Add inhibitor dilutions to assay plates Assay Plate Preparation->Inhibitor Addition Incubation Incubate at room temperature Inhibitor Addition->Incubation Detection Add detection reagent and measure signal (e.g., luminescence, fluorescence) Incubation->Detection Data Analysis Calculate % inhibition and generate IC50 curves Detection->Data Analysis End End Data Analysis->End Start Start Cell Culture and Treatment Culture cells and treat with inhibitor or vehicle Start->Cell Culture and Treatment Heating Heat cell suspensions at a range of temperatures Cell Culture and Treatment->Heating Lysis Lyse cells to release soluble proteins Heating->Lysis Centrifugation Separate soluble proteins from precipitated aggregates Lysis->Centrifugation Protein Quantification Quantify the amount of soluble target protein (e.g., Western Blot, ELISA) Centrifugation->Protein Quantification Data Analysis Generate melt curves and determine thermal shift (ΔTm) Protein Quantification->Data Analysis End End Data Analysis->End

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery and development, understanding a compound's metabolic fate is paramount. A molecule's journey through the body's metabolic machinery dictates its efficacy, safety, and ultimately, its viability as a therapeutic agent. This guide provides an in-depth technical assessment of the metabolic stability of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid , a synthetic β-amino acid derivative, in comparison to structurally related compounds. By delving into the underlying principles of metabolic stability assays and interpreting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of drug metabolism.

The Significance of Metabolic Stability in Drug Candidacy

Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its pharmacokinetic profile.[1] Rapid metabolism can lead to low bioavailability and a short duration of action, necessitating frequent and high doses, which can increase the risk of adverse effects. Conversely, a compound that is too metabolically stable might accumulate in the body, leading to potential toxicity. Therefore, a thorough assessment of metabolic stability is a cornerstone of the lead optimization process, guiding medicinal chemists in the design of molecules with optimal drug-like properties.[2]

This guide will focus on two primary in vitro assays that are the workhorses of early drug metabolism studies: the liver microsomal stability assay and the plasma stability assay . These assays provide crucial data on a compound's intrinsic clearance and its susceptibility to enzymatic degradation in the two primary biological matrices where metabolism occurs.[2][3]

A Tale of Two Moieties: The Structural Features of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic Acid

The metabolic stability of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is intrinsically linked to its unique structural features: a β-amino acid backbone and a substituted aromatic ring.

  • The β-Amino Acid Core: Unlike their α-amino acid counterparts, β-amino acids have an additional carbon atom between the carboxyl and amino groups. This seemingly minor difference can have profound effects on their biological properties, including their resistance to enzymatic degradation by proteases.[4]

  • The 4-chloro-3-nitrophenyl Ring: This substituted aromatic ring is a key determinant of the compound's physicochemical properties and its susceptibility to metabolism. The electron-withdrawing nature of the nitro and chloro groups can influence the molecule's interaction with metabolic enzymes.[5] The nitro group, in particular, is known to be a substrate for various reductive and oxidative metabolic pathways.[5]

Assessing Metabolic Stability: Experimental Protocols and Rationale

To provide a framework for understanding the comparative data, we present detailed protocols for the liver microsomal and plasma stability assays. The choice of these assays is deliberate; they represent the primary sites of drug metabolism and provide complementary information.

Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum from hepatocytes and are a rich source of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily.[3] This assay is a cornerstone for evaluating Phase I metabolism.[6]

Experimental Workflow: Liver Microsomal Stability Assay

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of the cofactor, NADPH (e.g., 10 mM in buffer).

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes (final protein concentration typically 0.5-1 mg/mL) and phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM).

    • Immediately add the NADPH solution to start the metabolic reaction. For a negative control, add buffer instead of NADPH.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This step stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[7][8][9]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .

Plasma Stability Assay

Plasma contains a variety of enzymes, including esterases and amidases, that can metabolize certain drugs.[10] The plasma stability assay is crucial for identifying compounds that are susceptible to degradation in the bloodstream, which can significantly impact their in vivo half-life and bioavailability.

Experimental Workflow: Plasma Stability Assay

Caption: Workflow for the in vitro plasma stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human plasma on ice.

  • Incubation:

    • In a microcentrifuge tube, add the test compound to the plasma (final concentration typically 1 µM).

    • Incubate the mixture at 37°C.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Determine the half-life (t½) from the disappearance rate of the compound.

Comparative Metabolic Stability Analysis

While specific experimental data for 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is not publicly available, we can infer its likely metabolic profile by examining data from structurally related compounds.

Table 1: Comparative In Vitro Metabolic Stability Data

CompoundAssayMatrixHalf-life (t½, min)Intrinsic Clearance (CLint)Reference
3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid Liver MicrosomalHumanPredicted: ModeratePredicted: Moderate-
PlasmaHumanPredicted: High--
3-(2-Aminocarbonylphenyl)propanoic acid analog Liver MicrosomalHuman> 60Low[11]
Compound with 4-chlorobiphenyl moiety HepatocytesHuman-High[12]
Generic β-amino acid peptide Plasma/Liver S9HumanHigh (D-amino acid)Low[4]

Predictions are based on the analysis of structurally related compounds and general metabolic principles.

Analysis and Interpretation
  • Predicted Liver Microsomal Stability: The presence of the nitroaromatic ring in 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid suggests that it will be a substrate for CYP450 enzymes. The primary metabolic routes for nitroaromatic compounds include nitro reduction to the corresponding amine and aromatic hydroxylation.[5] The chloro substituent may also be a site for oxidative metabolism. Therefore, we predict a moderate metabolic stability in human liver microsomes. In contrast, a 3-(2-aminocarbonylphenyl)propanoic acid analog with a less metabolically labile substituent showed high stability, highlighting the impact of the aromatic ring substitution pattern.[11]

  • Predicted Plasma Stability: The β-amino acid backbone is expected to confer significant resistance to degradation by plasma proteases.[4] Furthermore, the absence of ester or other readily hydrolyzable functional groups suggests that the compound will exhibit high stability in plasma.[10]

Potential Metabolic Pathways

The biotransformation of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is likely to proceed through several key pathways.

MetabolicPathways Parent 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid NitroReduction Nitro Reduction (CYP450, Nitroreductases) Parent->NitroReduction AromaticHydroxylation Aromatic Hydroxylation (CYP450) Parent->AromaticHydroxylation AmineMetabolite 3-Amino-3-(3-amino-4-chlorophenyl)propanoic acid NitroReduction->AmineMetabolite HydroxylatedMetabolite Hydroxylated Metabolites AromaticHydroxylation->HydroxylatedMetabolite Conjugation Phase II Conjugation (Glucuronidation, Sulfation) AmineMetabolite->Conjugation HydroxylatedMetabolite->Conjugation ExcretedMetabolites Excreted Metabolites Conjugation->ExcretedMetabolites

Caption: Predicted metabolic pathways for 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid.

Conclusion and Future Directions

Based on the analysis of its structural features and comparison with related compounds, 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is predicted to have moderate metabolic stability in the liver and high stability in plasma. The primary routes of metabolism are anticipated to be nitro reduction and aromatic hydroxylation, followed by Phase II conjugation.

This guide provides a robust framework for assessing the metabolic stability of novel chemical entities. The detailed protocols and the comparative analysis serve as a valuable resource for researchers in the field of drug discovery. To definitively characterize the metabolic profile of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, further experimental studies are warranted. These would include incubation with human liver microsomes and plasma, followed by metabolite identification using high-resolution mass spectrometry. Such data will be invaluable in guiding the future development of this and other promising β-amino acid derivatives.

References

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Nagano, K., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • MDPI. (2021). Biotransformation of Antibiotics by Coriolopsis gallica: Degradation of Compounds Does Not Always Eliminate Their Toxicity. Journal of Fungi, 7(12), 1048. [Link]

  • ResearchGate. (n.d.). Comparison of the in vitro metabolic stability data from cassette.... Retrieved from [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • ResearchGate. (n.d.). Plasma Stability. Retrieved from [Link]

  • Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews, 18(1), 23-53. [Link]

  • National Center for Biotechnology Information. (2023). Biochemistry, Biotransformation. In StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. Environmental Science & Technology, 55(13), 9052-9062. [Link]

  • Jones, A. D., et al. (2007). LC-MS/MS assay for protein amino acids and metabolically related compounds for large-scale screening of metabolic phenotypes. Analytical Chemistry, 79(21), 8086-8095. [Link]

  • Peterson, L. A. (2013). Reactive metabolites in the biotransformation of molecules containing a furan ring. Chemical Research in Toxicology, 26(1), 6-25. [Link]

  • MDPI. (2022). Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products. Molecules, 27(19), 6543. [Link]

  • Ataman Kimya. (n.d.). 3-AMINOPROPANOIC ACID. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3-Aminopropanoic acid (FDB002253). Retrieved from [Link]

  • MDPI. (2021). The Metabolic Stability of Antimicrobial Peptides IK8 in Plasma and Liver S9. Antibiotics, 10(12), 1506. [Link]

  • PharmaCompass. (n.d.). 3-amino-3-(3-chlorophenyl)propanoic acid. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Last, R. L., et al. (2012). Rapid LC-MS/MS profiling of protein amino acids and metabolically related compounds for large-scale assessment of metabolic phenotypes. Methods in Molecular Biology, 828, 1-11. [Link]

  • Future Science. (2022). LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. Bioanalysis, 14(13), 885-896. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminopropanoic acid;propanoic acid. PubChem. Retrieved from [Link]

  • Springer. (2012). Rapid LC–MS/MS Profiling of Protein Amino Acids and Metabolically Related Compounds for Large-Scale Assessment of Metabolic Phenotypes. In: Weckwerth, W. (eds) Metabolomics. Methods in Molecular Biology (Methods and Protocols), vol 828. Humana Press. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid (CAS No. 682804-60-0). As a chlorinated aromatic nitro compound, this substance requires stringent disposal procedures to ensure the safety of laboratory personnel and to prevent environmental contamination. The protocols outlined below are designed to meet regulatory standards and are grounded in established principles of chemical safety.

Hazard Assessment & Characterization

While specific, comprehensive toxicological data for 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is not widely available in public safety data sheets[1][2], its chemical structure provides critical insight into its potential hazards. It belongs to the class of chlorinated aromatic compounds, which are known for their potential toxicity and environmental persistence[3]. Furthermore, its structural similarity to other studied nitrophenylpropanoic acids suggests a profile of irritation and potential toxicity. Therefore, it must be handled as a hazardous substance.

Table 1: Inferred Hazard Profile based on Structurally Related Compounds

Hazard Type GHS Hazard Statement (Inferred) Rationale & Authoritative Source
Skin Irritation H315: Causes skin irritation Based on the hazard profile of (R)-2-Amino-3-(3-nitrophenyl)propanoic acid and (s)-3-Amino-3-(3-nitrophenyl)propionic acid.[4][5]
Eye Irritation H319: Causes serious eye irritation Based on the hazard profile of (R)-2-Amino-3-(3-nitrophenyl)propanoic acid and (s)-3-Amino-3-(3-nitrophenyl)propionic acid.[4][5]
Respiratory Irritation H335: May cause respiratory irritation Based on the hazard profile of (R)-2-Amino-3-(3-nitrophenyl)propanoic acid and (s)-3-Amino-3-(3-nitrophenyl)propionic acid.[4][5]

| Acute Oral Toxicity | H302: Harmful if swallowed | Based on the hazard profile of (R)-2-Amino-3-(3-nitrophenyl)propanoic acid.[5] |

Due to these inferred hazards, all waste containing this compound, including empty containers and contaminated labware, must be treated as hazardous waste.[3] Disposal into standard trash or down the drain is strictly prohibited.[6][7]

Mandatory Personal Protective Equipment (PPE)

A rigorous PPE protocol is essential to prevent exposure during handling and disposal. All operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

Table 2: Required Personal Protective Equipment

Area Required PPE Rationale & Standard
Eyes / Face Chemical splash goggles Required at a minimum to protect against splashes. A face shield should be worn over goggles if there is a significant risk of splashing.[3] Meets OSHA 29 CFR 1910.133 standards.[8]
Hands Chemically resistant gloves Mandatory for all handling. Consult the glove manufacturer's resistance guide for chlorinated aromatic compounds. Materials like Viton® or butyl rubber are often recommended.[3]
Body Buttoned lab coat Required for basic protection. A chemical-resistant apron or coveralls should be used for larger quantities or when cleaning spills.[3]

| Respiratory | Certified Chemical Fume Hood | All handling and preparation for disposal must occur in a fume hood to prevent inhalation of dust or vapors.[3] |

Waste Segregation & Containerization Protocol

Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.

Step-by-Step Containerization:

  • Waste Classification : All materials contaminated with 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid are classified as Hazardous Waste .

  • Container Selection :

    • Use only containers designated for hazardous waste that are compatible with chlorinated organic compounds.[9][10]

    • Ensure the container has a tightly sealing lid, which must remain closed at all times except when adding waste.[6][9]

    • Do not fill containers beyond 90% of their capacity to allow for expansion.[6]

  • Waste Segregation :

    • Solid Waste : Contaminated items such as gloves, weighing paper, and absorbent pads should be collected in a designated, compatible container labeled for solid hazardous waste.

    • Liquid Waste : Solutions containing the compound or rinsate from cleaning contaminated glassware must be collected in a container specifically designated for Halogenated Organic Waste .[6][11] Do not mix with non-halogenated waste.

  • Labeling :

    • Clearly label every waste container with the words "HAZARDOUS WASTE ".[9]

    • The label must also include the full chemical name, "3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid," and a list of any other constituents with their approximate concentrations.[9]

Step-by-Step Disposal Procedures

Follow the appropriate workflow based on the nature of the waste material.

Workflow A: Disposal of Unused or Expired Pure Compound

This procedure applies to the original product container.

  • Inspect Container : Ensure the original container is in good condition with a securely fastened cap.

  • Handle Compromised Containers : If the original container is cracked, brittle, or leaking, it must be over-packed. Place the entire container into a larger, compatible, and sealable secondary container.[9]

  • Label for Disposal : Affix a completed "Hazardous Waste" label to the container (or the over-pack container).

  • Store for Pickup : Place the labeled container in your laboratory's designated Satellite Accumulation Area (SAA) in accordance with your institution's and local regulatory guidelines.[9]

Workflow B: Disposal of Contaminated Materials and Solutions

This procedure applies to all secondary waste generated during research.

  • Collect Waste : At the point of generation (i.e., in the fume hood), collect all contaminated materials.

  • Segregate and Contain :

    • Place contaminated solids (gloves, wipes, pipette tips) into your designated "Hazardous Solid Waste" container.

    • Pour contaminated liquids (solutions, solvents, rinsate) into your designated "HALOGENATED Hazardous Liquid Waste" container using a funnel to prevent spillage on the container's exterior.[6]

  • Seal Container : Securely cap the waste container immediately after adding waste.

  • Store for Pickup : Store the sealed and labeled waste containers in the designated SAA, ensuring they are segregated from incompatible materials (e.g., acids, bases, oxidizers).[9][10]

Emergency Procedures: Spill & Exposure Management

Spill Cleanup
  • Secure the Area : Alert personnel and restrict access to the spill area. Turn off any nearby ignition sources as a precaution.[10]

  • Don PPE : Wear the full PPE ensemble as described in Section 2, including respiratory protection if the spill is outside of a fume hood.

  • Contain and Clean : For this solid compound, carefully sweep up the material, avoiding the creation of dust.[8] Place the swept material and any contaminated cleaning supplies (e.g., absorbent pads) into a new, sealable container.

  • Dispose of Cleanup Materials : Label the container as "Hazardous Waste" detailing the contents, and place it in the SAA for disposal.[3]

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[3]

Personnel Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

The Disposal Workflow: A Visual Guide

The following diagram illustrates the decision-making process for the proper disposal of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid and related waste.

G Start Disposal of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid WasteType Identify Waste Type Start->WasteType Pure Unused / Expired Pure Compound WasteType->Pure   Contaminated Contaminated Materials (Gloves, Wipes, Solutions, Rinsate) WasteType->Contaminated   ContainerCheck Is original container intact and sealed? Pure->ContainerCheck SolidLiquid Is the waste solid or liquid? Contaminated->SolidLiquid YesContainer Yes ContainerCheck->YesContainer NoContainer No ContainerCheck->NoContainer LabelPure Affix 'Hazardous Waste' Label with full chemical name. YesContainer->LabelPure Overpack Place in a larger, compatible, sealed secondary container. (Overpack) NoContainer->Overpack Overpack->LabelPure Store Store in designated Satellite Accumulation Area (SAA). Follow institutional pickup schedule. LabelPure->Store Solid Solid SolidLiquid->Solid Liquid Liquid SolidLiquid->Liquid SolidWaste Place in a designated, compatible, and labeled 'Hazardous Solid Waste' container. Solid->SolidWaste LiquidWaste Place in a designated, compatible, and labeled 'HALOGENATED Hazardous Liquid Waste' container. Liquid->LiquidWaste SolidWaste->Store LiquidWaste->Store

Caption: Disposal decision workflow for the target compound.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • β-Amino-4-chloro-3-nitrobenzenepropanoic acid SDS, 682804-60-0 Safety Data Sheets. Bocsci.
  • SAFETY DATA SHEET - 3-Amino-3-(2-nitrophenyl)propionic acid. Fisher Scientific.
  • Buy 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid from JHECHEM CO LTD. ECHEMI.
  • 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid. Santa Cruz Biotechnology.
  • Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL. ChemicalBook.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • (s)-3-Amino-3-(3-nitrophenyl)propionic acid | C9H10N2O4 | CID 706689. PubChem.
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  • CHLORINATED ORGANICS HANDBOOK. OxyChem.
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Navigating the Unknown: A Safety and Handling Guide for 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification: A Composite Risk Profile

Due to the lack of specific toxicological data for 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, a conservative approach to hazard assessment is imperative. The risk profile is a synthesis of the known hazards associated with aromatic nitro compounds, halogenated aromatics, and amino acids.

Primary Expected Hazards:

  • Skin Irritation and Sensitization: Aromatic nitro compounds and nitrochlorobenzenes are known skin irritants. Prolonged or repeated contact can lead to sensitivity dermatitis in some individuals.

  • Systemic Toxicity: Aromatic nitro compounds can be absorbed through the skin and, in some cases, may cause cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood) and, with repeated exposure, potential liver impairment.

  • Respiratory Tract Irritation: As a solid, the compound may form dust which can irritate the respiratory tract upon inhalation.[1]

Hazard ClassPotential EffectsSource of Concern
Skin Contact Irritation, Redness, Sensitization, DermatitisAromatic nitro and nitrochlorobenzene moieties
Eye Contact Irritation, Redness, Potential for Serious DamageGeneral chemical handling precaution[1]
Inhalation Respiratory Tract IrritationParticulate nature of the solid compound[1]
Ingestion Potential for Systemic ToxicityGeneral toxicity of aromatic nitro compounds
Chronic Exposure Potential for Liver Impairment, AnemiaKnown effects of some aromatic nitro compounds

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following multi-layered approach is recommended to minimize all potential routes of exposure.

  • Hand Protection: Double-gloving with nitrile gloves is mandatory.[2][3] The outer glove should be changed immediately upon contamination. For tasks with a higher risk of splash, consider wearing a more robust chemical-resistant glove over the inner nitrile glove.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[2][4] When handling larger quantities or when there is a significant splash risk, a face shield should be worn in addition to safety goggles.[2][4]

  • Body Protection: A flame-resistant lab coat should be worn at all times and kept fully fastened.[5] Ensure that the lab coat is not taken outside of the laboratory to prevent the spread of contamination.[4]

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter is required to prevent inhalation of dust.

Engineering Controls: Containing the Hazard

Engineering controls are the primary means of minimizing exposure.

  • Chemical Fume Hood: All manipulations of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood. This is crucial for preventing the inhalation of any dust or aerosols.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Safe Handling and Storage Protocol

Adherence to a strict, step-by-step protocol is essential for minimizing the risk of exposure and contamination.

Step-by-Step Handling Procedure:

  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing: Weigh the solid compound in a disposable weigh boat or on glassine paper within the chemical fume hood.

  • Transfer: Carefully transfer the weighed compound to the reaction vessel. Use a spatula and take care to avoid generating dust.

  • Dissolution: If dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • Post-Handling: After handling, decontaminate the spatula and any other equipment used with an appropriate solvent. Wipe down the work surface in the fume hood.

  • Glove Removal: Remove the outer pair of gloves first, followed by the inner pair, using a technique that avoids skin contact with the outer surface of the gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.

Storage:

  • Store 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from strong oxidizing agents and incompatible materials.

Emergency and Disposal Procedures

A clear plan for emergencies and waste disposal is critical for a safe laboratory environment.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.

  • Spill: For a small spill, alert others in the area.[7] Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[7] Collect the absorbed material into a sealed container for disposal as hazardous waste.[8][9] For a large spill, evacuate the area and contact the institution's emergency response team.[10]

Disposal Plan:

  • Waste Categorization: 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid is a halogenated organic compound.[11]

  • Collection: All waste containing this compound, including contaminated consumables (gloves, weigh boats, etc.) and excess material, must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.[12][13]

  • Disposal: The waste must be disposed of through the institution's hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.[14]

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Prep Don Appropriate PPE FumeHood Verify Fume Hood Operation Weigh Weigh Compound FumeHood->Weigh Transfer Transfer to Vessel Weigh->Transfer Reaction Perform Reaction Transfer->Reaction Decon Decontaminate Equipment & Surfaces Reaction->Decon CollectWaste Collect in Halogenated Waste Container Reaction->CollectWaste GloveRemoval Proper Glove Removal Decon->GloveRemoval HandWash Wash Hands Thoroughly GloveRemoval->HandWash Dispose Dispose via EHS CollectWaste->Dispose

Caption: Workflow for the safe handling of 3-Amino-3-(4-chloro-3-nitrophenyl)propanoic acid.

References

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? Retrieved from [Link]

  • Unknown. (2018). Chemical Emergency Procedures: General Response and Clean-Up.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • ChemCERT. (2016). Emergency Chemical Spill Response. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • University of California, Berkeley. (2015). LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT.
  • Unknown. (2020). NITRO COMPOUNDS.
  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Google Patents. (2020). WO2020128434A1 - Method of reducing aromatic nitro compounds.
  • University of Alberta. (n.d.). Personal Protective Equipment (PPE) - AFNS Safety. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous waste segregation.
  • Chemsrc. (2025). 3-Amino-3-(4-nitrophenyl)propanoic acid | CAS#:102308-62-3. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.